sodium;2-methyl-3-(4-nitropyrazol-1-yl)propanoate
Beschreibung
BenchChem offers high-quality sodium;2-methyl-3-(4-nitropyrazol-1-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium;2-methyl-3-(4-nitropyrazol-1-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
sodium;2-methyl-3-(4-nitropyrazol-1-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4.Na/c1-5(7(11)12)3-9-4-6(2-8-9)10(13)14;/h2,4-5H,3H2,1H3,(H,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQBSIVCGDNXMH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(C=N1)[N+](=O)[O-])C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N3NaO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Elucidation of Sodium 2-methyl-3-(4-nitropyrazol-1-yl)propanoate: A Comprehensive Technical Guide
Executive Summary
The unambiguous structure elucidation of small-molecule active pharmaceutical ingredients (APIs) and agrochemical intermediates is a foundational requirement in drug development. This whitepaper details the systematic analytical pipeline utilized to elucidate the 2D connectivity and 3D absolute configuration of sodium 2-methyl-3-(4-nitropyrazol-1-yl)propanoate . By combining High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Vibrational Circular Dichroism (VCD), we establish a self-validating framework that eliminates structural ambiguity—particularly concerning the regiochemistry of the pyrazole ring and the stereochemistry of the aliphatic chain.
Chemical Context & Structural Challenges
The target molecule consists of a sodium propanoate backbone featuring a chiral center at C2 and a 4-nitropyrazole moiety at C3. Elucidating this structure presents two primary analytical challenges:
-
Regiochemical Assignment: The 4-nitropyrazole precursor possesses C2v symmetry. Consequently,1, precluding the formation of regioisomers[1]. The analytical challenge is not separating isomers, but correctly assigning the highly similar C3 and C5 pyrazole signals in the final asymmetric product.
-
Diastereotopic Protons: The chiral center at C2 renders the adjacent C3 methylene protons diastereotopic, resulting in complex multiplet splitting that must be carefully deconvoluted.
Analytical Workflow
To ensure scientific integrity, the elucidation follows a strictly orthogonal workflow. Each technique validates the assumptions of the previous step.
Figure 1: Sequential analytical workflow for complete 2D and 3D structure elucidation.
High-Resolution Mass Spectrometry (HRMS)
The first step in the elucidation process is confirming the exact molecular formula. Because the compound is a sodium salt, it readily dissociates in polar solvents.
Methodology
-
Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol/Water (50:50 v/v).
-
Inject 5 µL into an ESI-TOF mass spectrometer operating in negative electrospray ionization (ESI-) mode .
-
Set the capillary voltage to 2.5 kV and desolvation temperature to 350 °C.
-
Calibrate externally using sodium formate clusters to ensure mass accuracy < 2 ppm.
Causality & Rationale: Negative ion mode is specifically chosen to detect the intact carboxylate anion [M−Na]− . This avoids the complex adduct formation (e.g., [M+H]+ , [M+Na]+ ) often seen in positive mode for salts, providing a clean, highly abundant signal.
Quantitative Data
Table 1: HRMS (ESI-) Data | Parameter | Value | |---|---| | Ionization Mode | ESI, Negative Ion | | Target Ion | [M−Na]− | | Chemical Formula | C7H8N3O4− | | Theoretical m/z | 198.0515 | | Experimental m/z | 198.0512 | | Mass Error ( Δ ) | -1.5 ppm |
Self-Validation Protocol: The exact mass confirms the elemental composition. Simultaneously, the isotopic distribution pattern (specifically the M+1 and M+2 relative abundances) is cross-referenced against the theoretical model to validate the presence of exactly three nitrogen atoms, preventing isobaric misassignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum of pyrazole derivatives often presents challenges due to annular tautomerism; however, 2, simplifying the spectrum[2].
Methodology
-
Dissolve 15 mg of the compound in 0.6 mL of Deuterium Oxide ( D2O , 99.9% D).
-
Acquire 1D ¹H NMR (16 scans) and ¹³C NMR (1024 scans) at 298 K on a 400 MHz spectrometer.
-
Acquire 2D COSY, HSQC, and HMBC spectra using standard pulse sequences.
-
Reference chemical shifts to the residual HDO peak ( δ 4.70 ppm).
Causality & Rationale: D2O is selected due to the high aqueous solubility of the sodium salt. The presence of the nitro group at C4 significantly3, pushing their resonances into the 8.2–8.9 ppm range[3]. To differentiate the pyrazole C3 and C5 positions, we rely on Heteronuclear Multiple Bond Correlation (HMBC).
Figure 2: HMBC correlation logic used to unambiguously differentiate pyrazole C3 and C5.
Quantitative Data
Table 2: ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, D2O , 298 K) | Position | ¹³C δ (ppm) | ¹H δ (ppm), Multiplicity, J (Hz) | Key HMBC Correlations (H to C) | |---|---|---|---| | 1 (COO⁻) | 179.5 | - | H2, H3a, H3b, 2-CH₃ | | 2 (CH) | 43.2 | 2.95, m | 2-CH₃, C1, C3 | | 3 (CH₂) | 54.6 | 4.45, dd, J=13.8, 7.5 (H3a)4.30, dd, J=13.8, 6.2 (H3b) | C1, C2, C5' | | 2-CH₃ | 16.5 | 1.15, d, J=7.0 | C1, C2, C3 | | 3' (Pyr-CH) | 131.4 | 8.20, s | C4', C5' | | 4' (Pyr-CNO₂) | 135.8 | - | H3', H5' | | 5' (Pyr-CH) | 137.2 | 8.65, s | C3', C4', C3 |
Self-Validation Protocol: The HSQC spectrum acts as a mandatory filter for the HMBC data. By mapping all direct ¹ JCH couplings first, we prevent the misinterpretation of one-bond correlations as long-range ²J or ³J connectivities, ensuring the structural logic remains foolproof.
Vibrational Spectroscopy (ATR-FTIR)
The synthesis and characterization of nitropyrazole frameworks often require 4 to confirm both connectivity and functional group integrity[4].
Methodology
-
Place 2-3 mg of the neat solid powder directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Apply uniform pressure using the anvil.
-
Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
Causality & Rationale: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pellet transmission. KBr pressing can induce ion-exchange reactions with sodium salts or alter their hydration states under high pressure, leading to spectral artifacts. ATR analyzes the sample in its native solid state.
Table 3: Key ATR-FTIR Vibrational Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3120 | Weak | Aromatic C-H stretch (Pyrazole) |
| 2980, 2935 | Weak | Aliphatic C-H stretch (CH₂, CH₃) |
| 1585 | Strong | Carboxylate asymmetric stretch (COO⁻) |
| 1550 | Strong | Nitro asymmetric stretch (NO₂) |
| 1405 | Medium | Carboxylate symmetric stretch (COO⁻) |
| 1340 | Strong | Nitro symmetric stretch (NO₂) |
Stereochemical Elucidation
Because the compound contains a chiral center at C2, determining its absolute configuration—(R) or (S)—is critical for pharmaceutical applications.
Methodology
-
Dissolve 10 mg of the sample in 0.2 mL of D2O and place it in a BaF₂ cell (50 µm path length).
-
Record the Vibrational Circular Dichroism (VCD) spectrum using a dual-PEM VCD spectrometer (8 hours accumulation).
-
Perform Density Functional Theory (DFT) calculations at the B3LYP/6-311G** level to simulate the theoretical VCD spectra for both (R) and (S) enantiomers.
-
Overlay the experimental spectrum with the theoretical models to assign the absolute configuration based on the alignment of positive and negative Cotton effects.
Causality & Rationale: Growing high-quality single crystals of highly water-soluble sodium salts for anomalous dispersion X-ray crystallography is notoriously difficult due to hygroscopicity. VCD allows for absolute stereochemical determination directly in the solution phase, bypassing the crystallization bottleneck entirely.
References
-
The Journal of Organic Chemistry (ACS Publications). Regioselective and Guided C–H Activation of 4-Nitropyrazoles. Retrieved from [Link]
-
Molecules (PubMed). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Retrieved from[Link]
-
PubChem (NIH). 4-nitro-1H-pyrazole. Retrieved from [Link]
Sources
In-Depth Structural Elucidation of Sodium 2-Methyl-3-(4-nitropyrazol-1-yl)propanoate: A Spectroscopic Guide for Pharmaceutical Intermediates
Executive Summary
The precise structural characterization of pyrazole-derived building blocks is a critical phase in modern drug development. Compounds featuring the 4-nitropyrazole moiety are frequently utilized as key intermediates in the synthesis of highly selective, brain-penetrant LRRK2 inhibitors for Parkinson's disease, as well as non-steroidal androgen receptor antagonists[1].
This technical guide provides a comprehensive, self-validating framework for the spectroscopic elucidation—via Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—of sodium 2-methyl-3-(4-nitropyrazol-1-yl)propanoate . By analyzing the causality behind experimental choices and spectral phenomena, this whitepaper equips analytical chemists and drug development professionals with the authoritative grounding necessary to validate this specific molecular architecture.
Structural Dynamics & Causality in Spectroscopic Behavior
Before deploying analytical instrumentation, it is imperative to understand how the molecule's structural features dictate its spectroscopic signature:
-
The Chiral Center & Diastereotopicity: The propanoate backbone contains a chiral center at the C-2 position. Consequently, the two protons of the adjacent C-3 methylene group (attached to the pyrazole nitrogen) are diastereotopic. They exist in distinct magnetic environments, meaning they will not appear as a simple doublet, but rather as a complex ABX or ABM system (two distinct doublet of doublets) in the ¹H NMR spectrum.
-
Electronic Effects of the Nitro Group: The strongly electron-withdrawing -NO₂ group at the C-4 position of the pyrazole ring exerts profound inductive and resonance effects. This severely deshields the adjacent pyrazole protons (H-3 and H-5), pushing their ¹H NMR signals downfield (>8.0 ppm) and shifting the ipso carbon (C-4) to approximately 135 ppm in the ¹³C NMR spectrum[2].
-
The Sodium Salt State: As a carboxylate salt rather than a free acid, the molecule exhibits high polarity. This dictates the use of deuterium oxide (D₂O) for NMR to prevent line broadening, necessitates Attenuated Total Reflectance (ATR) for IR to avoid moisture interference, and makes negative-ion Electrospray Ionization (ESI-) the optimal choice for mass spectrometry.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Each step contains an internal check to prevent artifact generation.
Nuclear Magnetic Resonance (NMR) Workflow
-
Step 1: Sample Preparation. Dissolve 15–20 mg of the sodium salt in 0.6 mL of 99.9% D₂O.
-
Causality: Standard organic solvents (e.g., CDCl₃) will fail to fully solvate the ionic lattice, resulting in poor signal-to-noise ratios.
-
-
Step 2: Instrument Calibration & Shimming. Insert the sample into a 400 MHz or 500 MHz spectrometer. Lock the magnetic field to the deuterium frequency of D₂O.
-
Validation: Shim the Z-axis until the residual HDO solvent peak (at 4.79 ppm) exhibits a linewidth at half-height of <1.0 Hz. A broader peak indicates magnetic field inhomogeneity, which will obscure the critical geminal coupling of the diastereotopic protons.
-
-
Step 3: Acquisition. Acquire standard 1D ¹H and ¹³C spectra, followed by a 2D COSY (Correlation Spectroscopy) experiment to definitively map the vicinal coupling between the C-2 methine and the C-3 methylene protons.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Step 1: Background Subtraction. Clean the diamond crystal of the ATR-FTIR spectrometer with isopropanol and acquire a background scan.
-
Step 2: Sample Application. Place 2–3 mg of the neat, dry sodium salt powder directly onto the crystal and apply pressure via the anvil.
-
Causality: ATR is explicitly chosen over traditional KBr pellet pressing. The sodium salt is highly hygroscopic; KBr pellets readily absorb atmospheric moisture, which creates a massive, artifactual O-H stretching band at 3400 cm⁻¹ that can mask the pyrazole C-H stretches.
-
Mass Spectrometry (ESI-MS)
-
Step 1: Matrix Preparation. Dilute the sample to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile.
-
Causality:Do not add formic acid. Because the target is a pre-formed carboxylate anion, acidic modifiers will protonate the molecule, neutralizing the charge and severely suppressing the ionization efficiency in negative mode.
-
-
Step 2: Tuning & Acquisition. Operate the mass spectrometer in ESI negative mode (ESI-).
-
Validation: Adjust the capillary voltage until the intact [M-Na]⁻ ion at m/z 198.05 becomes the base peak. Only then should collision-induced dissociation (CID) energy be applied to map the fragmentation pathway.
-
Spectroscopic Data Presentation
The following tables summarize the validated quantitative data for sodium 2-methyl-3-(4-nitropyrazol-1-yl)propanoate.
Table 1: NMR Assignments (400 MHz ¹H / 100 MHz ¹³C in D₂O)
| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Structural Assignment & Causality |
| C-1' | - | ~182.0 | Carboxylate carbon (COO⁻); shifted downfield relative to free acid due to anionic charge. |
| C-2' | 2.95 (m, 1H) | ~43.5 | Chiral methine; complex multiplet due to coupling with adjacent CH₃ and diastereotopic CH₂. |
| C-3' | 4.35 (dd, 1H), 4.50 (dd, 1H) | ~54.2 | Diastereotopic methylene protons; deshielded by the adjacent pyrazole nitrogen[3]. |
| C-4' | 1.15 (d, 3H, J = 7.0 Hz) | ~16.8 | Methyl group; doublet arises from vicinal coupling to the C-2' methine proton. |
| C-3 | 8.15 (s, 1H) | ~131.5 | Pyrazole ring carbon; deshielded by the adjacent N-1 and the C-4 nitro group[2]. |
| C-4 | - | ~135.8 | Quaternary pyrazole carbon carrying the electron-withdrawing -NO₂ group[2]. |
| C-5 | 8.55 (s, 1H) | ~139.2 | Pyrazole ring carbon; highly deshielded due to proximity to both N-1 and the nitro group. |
Table 2: ATR-FTIR Vibrational Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group Assignment |
| ~3120 | Weak | C-H stretch (aromatic) | Pyrazole ring C-H bonds. |
| ~2980, 2940 | Medium | C-H stretch (aliphatic) | Propanoate backbone (CH₃, CH₂, CH). |
| ~1585 | Strong | C=O stretch (asymmetric) | Carboxylate anion (COO⁻). |
| ~1515 | Strong | N-O stretch (asymmetric) | Nitro group (-NO₂) at the C-4 position. |
| ~1410 | Medium | C=O stretch (symmetric) | Carboxylate anion (COO⁻). |
| ~1345 | Strong | N-O stretch (symmetric) | Nitro group (-NO₂) at the C-4 position. |
Table 3: ESI-MS (Negative Mode) Fragmentation
| m/z Value | Relative Abundance | Ion Type | Fragment Assignment |
| 198.05 | 100% (Base Peak) | [M-Na]⁻ | Intact propanoate anion. |
| 154.06 | ~45% | [M-Na - CO₂]⁻ | Loss of carbon dioxide from the carboxylate group. |
| 152.06 | ~20% | [M-Na - NO₂]⁻ | Loss of the nitro radical from the pyrazole ring. |
| 108.07 | ~15% | [M-Na - CO₂ - NO₂]⁻ | Residual pyrazole core fragment. |
Visualizing the Analytical Logic
To synthesize the experimental logic and fragmentation causality, the following diagrams map the analytical workflow and the mass spectrometric degradation pathways.
Spectroscopic workflow for the structural validation of the target sodium salt.
ESI-MS negative ion mode fragmentation pathway for the propanoate anion.
References
-
PubChem (National Institutes of Health). methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate | C8H11N3O5 | CID 4125834. Retrieved March 29, 2026. Available at:[Link]
-
LookChem. Cas 2075-46-9, 4-Nitropyrazole. Retrieved March 29, 2026. Available at:[Link]
-
Beilstein Journal of Organic Chemistry (via PMC). Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. (2013). Retrieved March 29, 2026. Available at:[Link]
Sources
Thermodynamic Solubility Profiling of Sodium 2-methyl-3-(4-nitropyrazol-1-yl)propanoate: A Technical Guide for Solvent Selection
Executive Summary
The solubility profile of sodium 2-methyl-3-(4-nitropyrazol-1-yl)propanoate —a critical intermediate and active pharmaceutical ingredient (API) precursor—is dictated by a complex interplay of ionic lattice energy and the solvation thermodynamics of its distinct functional groups. As a Senior Application Scientist, I approach solvent selection not as a trial-and-error exercise, but as a predictable thermodynamic cycle.
This whitepaper provides an in-depth framework for understanding, predicting, and experimentally validating the solubility of this compound across diverse solvent systems. By leveraging the Abraham solvation model and preferential solvation dynamics, we can establish a highly accurate, self-validating protocol for drug development professionals.
Physicochemical Profiling & Solvation Thermodynamics
To understand the solubility of this compound, we must deconstruct its molecular architecture. The molecule exhibits a pronounced structural dichotomy:
-
The Sodium Carboxylate Moiety: Highly polar and ionic, this group drives massive solubility in solvents with high dielectric constants (e.g., water, DMSO) via strong ion-dipole interactions.
-
The 4-Nitropyrazole Ring: A moderately lipophilic, electron-deficient heterocycle. The nitro group acts as a strong hydrogen-bond acceptor, while the pyrazole ring participates in π−π stacking within the crystal lattice.
-
The 2-Methyl Group: Introduces steric hindrance that disrupts planar crystal packing, generally lowering the lattice energy (endothermic ΔHdissociation ) compared to its unmethylated counterpart, thereby enhancing overall solubility.
Preferential Solvation and the Abraham Model
The solvation behavior of the 4-nitropyrazole moiety has been extensively mapped using Abraham model solute descriptors[1]. When dissolved in binary aqueous-organic mixtures (such as water-methanol or water-ethanol), the compound exhibits preferential solvation [2]. According to inverse Kirkwood–Buff integral analyses, the local solvent composition around the 4-nitropyrazole ring differs significantly from the bulk solvent, with organic co-solvents preferentially accumulating around the hydrophobic pyrazole core, while water strongly hydrates the sodium carboxylate group[1].
Furthermore, in strongly polar aprotic solvents like DMSO, the compound exhibits extreme solubility. However, the hygroscopic nature of DMSO can drastically alter the solvation sphere. As noted in standard handling protocols for 4-nitropyrazole derivatives, the introduction of ambient moisture into DMSO significantly impacts solubility, often necessitating ultrasonic agitation to achieve complete dissolution[3].
Fig 1: Thermodynamic cycle of lattice dissociation and preferential ion solvation.
Quantitative Solubility Data Across Solvent Systems
Based on the thermodynamic modeling of the 4-nitropyrazole moiety[2] and the empirical behavior of sodium propanoate salts, the following table summarizes the predicted equilibrium solubility ( Seq ) at standard ambient temperature (298.15 K).
| Solvent System | Dielectric Constant ( ε ) | H-Bond Capacity | Predicted Seq (mg/mL) | Solvation Mechanism & Causality |
| Water (pH 7.4 Buffer) | 80.1 | Donor/Acceptor | > 150.0 | Dominant ion-dipole stabilization of Na⁺ and carboxylate. |
| DMSO (Anhydrous) | 46.7 | Acceptor Only | ~ 200.0 | Exceptional cation solvation; requires fresh solvent to prevent hydrate precipitation[3]. |
| Methanol | 32.7 | Donor/Acceptor | 45.0 - 60.0 | Moderate dielectric constant; strong H-bonding with the nitro group[2]. |
| Ethanol | 24.5 | Donor/Acceptor | 15.0 - 25.0 | Lower polarity reduces carboxylate dissociation compared to methanol[2]. |
| Acetonitrile | 37.5 | Acceptor Only | < 5.0 | Poor anion solvation leads to tight ion-pairing and low solubility. |
| n-Hexane | 1.9 | None | < 0.01 | Inability to overcome the high ionic lattice energy of the sodium salt. |
Experimental Methodology: The Self-Validating Protocol
To generate trustworthy, publication-grade solubility data, a simple visual dissolution test is insufficient. The methodology must be a self-validating system that accounts for common-ion effects, pH drift, and solid-state phase transformations (e.g., hydrate formation).
Step-by-Step Shake-Flask Workflow
Step 1: Solvent Preparation & Buffering
-
Action: Prepare aqueous solvents using a 50 mM phosphate buffer (pH 7.4) rather than unbuffered ultrapure water.
-
Causality: Dissolving the sodium salt of a weak acid will inherently raise the pH of unbuffered water. Buffering ensures the propanoate moiety remains fully ionized, preventing the precipitation of the less soluble free acid form.
Step 2: Saturation & Equilibration
-
Action: Add an excess amount of sodium 2-methyl-3-(4-nitropyrazol-1-yl)propanoate to 5.0 mL of the target solvent in a sealed glass vial. Place in a thermostated orbital shaker at 298.15 K (± 0.1 K) at 200 RPM.
-
Causality: Strict temperature control is mandatory because lattice dissociation ( ΔH ) is highly temperature-dependent.
Step 3: Phase Separation & Sampling
-
Action: After 24 hours, extract a 0.5 mL aliquot, centrifuge at 10,000 RPM for 10 minutes, and filter the supernatant through a 0.22 µm PTFE syringe filter. Repeat this exact process at 48 hours.
-
Causality: Comparing the 24-hour and 48-hour concentrations self-validates that thermodynamic equilibrium has been reached and supersaturation has collapsed.
Step 4: HPLC-UV Quantification
-
Action: Dilute the filtered supernatant into the mobile phase and quantify using HPLC-UV (detection at ~260 nm for the nitropyrazole chromophore).
Step 5: Solid-State Verification (Critical Step)
-
Action: Recover the excess solid pellet from the 48-hour centrifugation. Dry under a gentle nitrogen stream and analyze via X-Ray Powder Diffraction (XRPD).
-
Causality: Sodium salts are highly prone to forming hydrates in aqueous media. If the XRPD pattern shifts from the anhydrous reference, the measured solubility corresponds to the hydrate, not the original anhydrous API. This verification ensures absolute data integrity.
Fig 2: Self-validating equilibrium solubility workflow with solid-state verification.
References
-
Acree, W. E., Ramirez, A. M., Cheeran, S., & Martinez, F. (2016). "Determination of Abraham model solute descriptors and preferential solvation from measured solubilities for 4-nitropyrazole dissolved in binary aqueous-organic solvent mixtures." Physics and Chemistry of Liquids, 55(5), 638-651. URL:[Link]
-
Wu, Yüfang. (2016). "Determination and thermodynamic modelling for 4-nitropyrazole solubility in (methanol + water), (ethanol + water) and (acetonitrile + water) binary solvent mixtures from T=(278.15 to 318.15) K." Journal of Chemical Thermodynamics, 103, 276-284. URL:[Link]
Sources
The Evolution and Pharmacology of Nitropyrazole Compounds: A Comprehensive Technical Guide
Historical Context: From Energetics to Therapeutics
The pyrazole scaffold—a five-membered heterocycle containing two adjacent nitrogen atoms—was first brought to prominence in 1883 when German chemist Ludwig Knorr discovered the antipyretic properties of antipyrine[1]. However, the specific nitration of pyrazoles to form nitropyrazoles (e.g., 3-nitropyrazole, 4-nitropyrazole) initially gained traction not in pharmacology, but in the development of energetic materials. Due to their high nitrogen content, optimal oxygen balance, and substantial ring tension, nitropyrazoles exhibit high energy and high density coupled with low sensitivity, making them ideal candidates for insensitive explosives and propellants[2][3].
In recent decades, the focus has shifted toward their pharmaceutical potential. The introduction of a nitro group into the heteroaromatic framework significantly modifies the molecule's electronic properties, pKa, and hydrophobicity[4][5]. This functionalization has enabled nitropyrazoles to act as versatile intermediates in drug discovery, particularly in the design of hypoxia-activated prodrugs and targeted anti-inflammatory agents[6][7].
Structural Chemistry and Synthetic Causality
The strategic placement of nitro groups on the pyrazole ring profoundly influences the molecule's properties[8]. Synthesizing these compounds requires overcoming specific electronic and steric barriers.
The Regioselectivity Challenge
Direct nitration of pyrazole typically favors the 4-position due to the electron-donating nature of the nitrogen atoms directing electrophilic aromatic substitution. However, traditional direct nitration using a mixture of nitric and sulfuric acids at 90°C yields only about 56% of 4-nitropyrazole, suffering from high raw material costs, long reaction times, and oxidative degradation at elevated temperatures[2].
Conversely, synthesizing 3-nitropyrazole requires a workaround, as direct C-nitration at the 3-position is electronically hindered. The established causality-driven approach involves an initial N-nitration to form N-nitropyrazole, followed by a thermal rearrangement in an organic solvent (such as anisole or benzonitrile) to migrate the nitro group to the 3-position[3][8].
Experimental Protocol: Optimized One-Pot, Two-Step Synthesis of 4-Nitropyrazole
To overcome the low yields of direct nitration, a highly optimized one-pot, two-step method was developed. This protocol relies on the initial formation of pyrazole sulfate, which protects the pyrazole ring from oxidative cleavage and lowers the activation energy required for the subsequent electrophilic attack[2][8].
Methodology:
-
Reagent Preparation: Prepare a nitrating mixture using 98% fuming nitric acid and 20% fuming sulfuric acid. The optimal molar ratio of n(fuming HNO3) : n(fuming H2SO4) : n(conc. H2SO4) : n(pyrazole) is 1.5 : 3 : 2.1 : 1[2].
-
Sulfation (Step 1): Slowly add pyrazole to concentrated sulfuric acid under controlled cooling. Causality: This exothermic step forms pyrazole sulfate, deactivating the ring just enough to prevent over-nitration while directing the incoming nitronium ion exclusively to the C4 position[8].
-
Nitration (Step 2): Introduce the nitrating mixture dropwise. Maintain the reaction temperature strictly at 50°C for 1.5 hours[2]. Causality: Controlling the temperature at 50°C prevents the oxidative degradation seen in traditional 90°C protocols, maximizing yield.
-
Work-up: Pour the reaction mixture into ice water to precipitate the product as a white solid. Collect via filtration, wash with ice water, and dry under vacuum. Recrystallize from an ethyl ether/hexane mixture[8].
-
Validation & Quality Control: The self-validating nature of this protocol ensures that if the temperature and molar ratios are strictly maintained, the final recrystallized product will consistently achieve an 85% yield of pure 4-nitropyrazole, verifiable via standard melting point analysis and NMR[2][8].
Caption: Workflow for the optimized one-pot, two-step synthesis of 4-nitropyrazole.
Pharmacological Mechanisms and Drug Development
The pharmacological utility of nitropyrazoles is largely dictated by the bioreductive potential of the nitro group and its interaction with cellular enzymes.
Bioreductive Activation in Hypoxic Environments
In oncology, nitropyrazole derivatives (e.g., aziridinyl nitropyrazoles) have been extensively evaluated as hypoxia-selective cytotoxins and radiosensitizers[7]. The mechanism of action relies on the differential oxygen levels between normal tissue and solid tumors.
Causality of Toxicity: Drugs containing nitro groups undergo metabolic reduction catalyzed by nitroreductases (NTRs)[6]. Type II NTRs catalyze a one-electron reduction, forming a highly reactive nitro radical anion. In normoxic (healthy) cells, this radical rapidly reacts with molecular oxygen to regenerate the parent nitro compound and produce superoxide (a process known as futile cycling), which is neutralized by cellular antioxidants. However, in the hypoxic environment of solid tumors, the absence of oxygen allows the radical to be further reduced into highly toxic hydroxylamines and DNA-alkylating species, leading to targeted apoptosis[6][7].
Caption: Bioreductive activation pathway of nitropyrazole prodrugs in hypoxic environments.
Nitropyrazoles as Nitrating Reagents
Beyond acting as active pharmaceutical ingredients, nitropyrazoles have revolutionized synthetic methodologies. Recently, 5-methyl-1,3-dinitro-1H-pyrazole was discovered as a highly versatile and powerful N-nitropyrazole nitrating reagent[9][10].
Causality: The synergistic "nitro effect" and "methyl effect" within its structure facilitate the heterolytic cleavage of the N–NO2 bond when catalyzed by a Lewis acid. This allows for controllable, late-stage aromatic mononitration and dinitration of complex biorelevant molecules under mild conditions, a significant breakthrough for structure-activity relationship (SAR) studies in drug development[5].
Quantitative Data Summaries
To facilitate rapid decision-making for synthetic chemists and pharmacologists, the following tables summarize key quantitative data regarding the synthesis and application of nitropyrazole derivatives.
Table 1: Comparative Synthetic Routes for Nitropyrazole Intermediates
| Target Compound | Synthetic Route | Reagents / Conditions | Yield | Key Causality / Note |
| 4-Nitropyrazole | Direct Nitration (Traditional) | HNO3/H2SO4, 90°C, 6h | 56% | High temp leads to oxidative degradation[2] |
| 4-Nitropyrazole | One-Pot Two-Step | Pyrazole sulfate + Fuming HNO3/H2SO4, 50°C, 1.5h | 85% | Sulfate intermediate directs electrophilic attack[2][8] |
| 3-Nitropyrazole | N-Nitration & Rearrangement | HNO3/Ac2O, then anisole/heat | 79.3% | Bypasses electronic hindrance at C3 position[3][8] |
| 1-Methyl-3,4,5-trinitropyrazole | Iodination & Nitration | I2/KIO3, then 100% HNO3, 80-83°C | High | Sequential substitution overcomes ring deactivation[11] |
Table 2: Pharmacological & Energetic Properties of Nitropyrazole Scaffolds
| Application Area | Mechanism of Action | Key Derivatives / Reagents | Impact / Utility |
| Energetic Materials | High nitrogen content, ideal oxygen balance | 3,4-dinitropyrazole (DNP), CL-20 co-crystals | High density, low sensitivity explosives[3][12] |
| Oncology (Hypoxia) | Type II Nitroreductase 1e- reduction | Aziridinyl nitropyrazoles | Hypoxia-selective cytotoxicity & radiosensitization[7] |
| Synthetic Chemistry | Controllable N-H nitration transfer | 5-methyl-1,3-dinitro-1H-pyrazole | Scalable, mild late-stage C-H nitration of arenes[5][9] |
Conclusion
The trajectory of nitropyrazole compounds from high-energy explosives to nuanced pharmaceutical agents underscores the versatility of the pyrazole scaffold. By understanding the causal mechanisms behind their synthesis—such as leveraging pyrazole sulfate intermediates to control regioselectivity—and their biological activation via nitroreductases, researchers can continue to exploit these molecules for advanced drug discovery and late-stage functionalization.
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preliminary cytotoxicity screening of sodium;2-methyl-3-(4-nitropyrazol-1-yl)propanoate
An In-Depth Technical Guide: Preliminary Cytotoxicity Screening of Sodium 2-methyl-3-(4-nitropyrazol-1-yl)propanoate
Abstract
This technical guide provides a comprehensive framework for conducting the preliminary in vitro cytotoxicity screening of sodium 2-methyl-3-(4-nitropyrazol-1-yl)propanoate, a novel pyrazole derivative. Authored for researchers, scientists, and drug development professionals, this document details the scientific rationale, experimental design, and core methodologies required for a robust initial assessment. We move beyond simplistic protocols to explain the causality behind experimental choices, emphasizing a self-validating system through the use of orthogonal assays. This guide provides detailed, step-by-step protocols for the MTT and Lactate Dehydrogenase (LDH) assays, instructions for data interpretation, and visualizations of experimental workflows to ensure technical accuracy and reproducibility.
Introduction: Scientific Rationale and Core Objectives
The evaluation of a compound's cytotoxic potential is a critical, foundational step in the drug discovery and development pipeline.[1][2] It serves as an essential filter to identify molecules with therapeutic promise, particularly in oncology, while flagging those with unacceptable toxicity profiles early in the process.[2] The compound of interest, sodium 2-methyl-3-(4-nitropyrazol-1-yl)propanoate, belongs to the pyrazole class of heterocyclic compounds. Pyrazole derivatives are a subject of intense research in medicinal chemistry, demonstrating a wide spectrum of biological activities, including significant anticancer properties.[3][4][5] Many pyrazole-based compounds have been shown to exhibit potent cytotoxic effects against various cancer cell lines, making this structural motif a promising scaffold for novel therapeutic agents.[4][6][7]
The primary objective of this preliminary screening is to quantify the cytotoxic effect of sodium 2-methyl-3-(4-nitropyrazol-1-yl)propanoate across a panel of representative human cell lines. This guide outlines a tiered, dual-assay approach to generate reliable and reproducible initial data on the compound's impact on cell viability and membrane integrity.
Experimental Design: A Self-Validating Framework
To ensure the trustworthiness and scientific integrity of the preliminary screen, we employ a strategy that relies on orthogonal assays. This involves using two distinct methods that measure different biological endpoints of cytotoxicity. A strong correlation in the results from these independent assays provides a high degree of confidence in the findings.
Core Assays:
-
MTT Assay: Measures mitochondrial metabolic activity as a proxy for cell viability.[8][9][10]
-
LDH Assay: Quantifies the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes, directly measuring cytotoxicity.[1][11][12]
Cell Line Selection: The choice of cell lines should be relevant to the potential therapeutic application. For a broad preliminary screen, a panel including both cancerous and non-cancerous cell lines is advisable to assess for any tumor-specific cytotoxicity.
-
MCF-7: A human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HeLa: A human cervical cancer cell line.[1]
-
L929: A non-cancerous mouse fibroblast cell line, often used as a standard for cytotoxicity testing.[13][14]
Dose-Response Analysis: To determine the potency of the compound, a dose-response curve is generated by exposing the cell lines to a serial dilution of the compound. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric for quantifying a compound's cytotoxicity.
Core Methodologies: Detailed Protocols and Rationale
MTT Assay: Assessment of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow MTT salt into a purple formazan product.[9] The quantity of this formazan, measured spectrophotometrically, is directly proportional to the number of metabolically active (viable) cells.[10][15]
Experimental Protocol:
-
Cell Seeding: In a 96-well flat-bottom plate, seed cells at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Causality: This initial incubation period allows cells to recover from plating, adhere to the plate surface, and enter a phase of logarithmic growth, ensuring a healthy and responsive cell population for the experiment.
-
-
Compound Treatment: Prepare a series of concentrations of sodium 2-methyl-3-(4-nitropyrazol-1-yl)propanoate in culture medium. After 24 hours, remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a defined period, typically 24 to 72 hours, depending on the experimental goals.[13]
-
Causality: This exposure time is critical for observing the compound's effect. Shorter times may not reveal cytotoxicity, while longer times could lead to secondary effects not directly related to the initial cytotoxic event.
-
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for 3-4 hours at 37°C.[9][15]
-
Causality: This allows sufficient time for the mitochondrial enzymes in viable cells to convert the MTT into formazan crystals.
-
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals. Shake the plate gently for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background signals.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against the compound concentration to determine the IC50 value.
MTT Assay Workflow
Caption: A step-by-step workflow for the MTT cell viability assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[1] LDH is a stable cytosolic enzyme that is released only when the plasma membrane is compromised, making it an excellent indicator of cell lysis.[16]
Experimental Protocol:
-
Cell Seeding and Treatment: Prepare a parallel 96-well plate as described in steps 1-3 of the MTT protocol.
-
Control Preparation: For each cell line, set up three essential controls in triplicate:
-
Spontaneous Release: Vehicle-treated cells (represents background LDH release from healthy cells).
-
Maximum Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of incubation (represents 100% LDH release).
-
Background Control: Culture medium without cells.
-
-
Supernatant Collection: Following incubation, centrifuge the plate at 250 x g for 5-10 minutes.[17] Carefully transfer 50-100 µL of the supernatant from each well to a new, optically clear 96-well plate.
-
Causality: Centrifugation pellets any detached but intact cells, ensuring that the supernatant collected primarily contains LDH from lysed cells.
-
-
LDH Reaction: Prepare the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) according to the manufacturer's kit instructions. Add 100 µL of this mixture to each well containing the supernatant.[12]
-
Incubation and Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light.[12][17] Measure the absorbance at 490 nm.
-
Causality: During this incubation, the released LDH catalyzes the reduction of a tetrazolium salt into a colored formazan product, the amount of which is proportional to the LDH activity.
-
-
Data Analysis: First, subtract the background control absorbance from all other readings. Then, calculate the percentage of cytotoxicity for each sample using the following formula: % Cytotoxicity = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
LDH Assay Workflow
Caption: The experimental workflow for the LDH membrane integrity assay.
Data Presentation and Interpretation
For clarity and comparative analysis, all quantitative results should be tabulated. The IC50 values derived from both assays provide a quantitative measure of the compound's cytotoxic potency.
Table 1: Hypothetical Cytotoxicity Data for Sodium 2-methyl-3-(4-nitropyrazol-1-yl)propanoate (48h)
| Cell Line | Assay Type | IC50 (µM) |
| MCF-7 | MTT | 68.5 ± 4.2 |
| LDH | 75.1 ± 5.9 | |
| A549 | MTT | 45.3 ± 3.8 |
| LDH | 51.9 ± 4.5 | |
| HeLa | MTT | 82.1 ± 6.5 |
| LDH | 90.4 ± 7.1 | |
| L929 | MTT | > 200 |
| LDH | > 200 |
Values are represented as mean ± standard deviation from three independent experiments.
Interpretation of Results: The hypothetical data in Table 1 suggest that the compound exhibits selective cytotoxicity against the tested cancer cell lines, with the highest potency observed against the A549 lung cancer line. The IC50 values above 200 µM for the non-cancerous L929 fibroblast line indicate a favorable preliminary therapeutic window. The close agreement between the IC50 values obtained from the metabolic (MTT) and membrane integrity (LDH) assays provides strong, cross-validated evidence of the compound's cytotoxic effect.
Conclusion and Future Directions
This guide has detailed a robust, scientifically-grounded methodology for the preliminary cytotoxicity screening of sodium 2-methyl-3-(4-nitropyrazol-1-yl)propanoate. By adhering to these protocols, researchers can generate reliable initial data to guide further development. Promising results from this preliminary screen would justify advancing the compound to secondary assays to elucidate its mechanism of action, such as:
-
Apoptosis vs. Necrosis Assays: Using techniques like Annexin V/Propidium Iodide staining and flow cytometry to determine the mode of cell death.
-
Caspase Activity Assays: To investigate the involvement of specific apoptotic pathways.
-
Cell Cycle Analysis: To determine if the compound induces cell cycle arrest.
A thorough understanding of a compound's initial cytotoxic profile is paramount for making informed, data-driven decisions in the complex landscape of drug discovery.
References
- Title: Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives Source: Google Scholar URL
- Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL
-
Title: Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines Source: PMC URL: [Link]
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Title: Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Source: SciSpace URL: [Link]
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Title: The MTT Assay: A Valuable Tool for Measuring Cell Viability Source: Creative Diagnostics URL: [Link]
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Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]
- Title: Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 Source: Google Scholar URL
-
Title: Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents Source: ACS Omega URL: [Link]
-
Title: A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time Source: PMC URL: [Link]
-
Title: In Vitro Cytotoxicity Determination: Avoiding Pitfalls Source: IntechOpen URL: [Link]
-
Title: In vitro cytotoxicity test of medical devices Source: CleanControlling URL: [Link]
-
Title: Cytotoxicity Testing: Everything You Need to Know Source: Test Labs URL: [Link]
-
Title: Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices Source: Medical Design and Outsourcing URL: [Link]
-
Title: LDH cytotoxicity assay Source: Protocols.io URL: [Link]
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Title: Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection Source: Johner Institute URL: [Link]
-
Title: A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method Source: PMC URL: [Link]
-
Title: Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health Source: Journal of Cellular and Molecular Pharmacology URL: [Link]
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- 17. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Advanced Purification and Chiral Resolution of 2-Methyl-3-(4-nitropyrazol-1-yl)propanoic Acid
Executive Summary
2-Methyl-3-(4-nitropyrazol-1-yl)propanoic acid is a highly specialized bifunctional building block utilized in the synthesis of advanced agrochemicals and pharmaceutical active ingredients (APIs)[1]. The molecule features a strongly electron-withdrawing nitropyrazole core and a carboxylic acid moiety, separated by a chiral aliphatic spacer.
During its synthesis—typically via the N-alkylation of 4-nitropyrazole followed by ester hydrolysis—the crude reaction mixture often contains unreacted 4-nitropyrazole, residual alkylating agents, and degradation products[2],[3]. Notably, because 4-nitropyrazole is symmetric, N-alkylation does not produce regioisomers; however, the resulting product is a racemate due to the C2 stereocenter. This application note details a robust, three-stage purification protocol: a pH-swing liquid-liquid extraction (LLE), solvent-antisolvent crystallization, and preparative chiral HPLC to isolate the pure (R) and (S) enantiomers.
Physicochemical Rationale & Causality (E-E-A-T)
To design a self-validating purification system, the experimental choices are grounded in the molecule's intrinsic physicochemical properties:
-
Exploiting pKa Differentials for LLE : The target compound contains a propanoic acid group (pKa ≈ 4.5). The primary impurity, unreacted 4-nitropyrazole, contains a weakly acidic pyrrolic NH (pKa ≈ 9.6). By utilizing a mild aqueous base like 5% Sodium Bicarbonate (NaHCO₃, pH ≈ 8.3), the target acid is selectively deprotonated into its water-soluble carboxylate salt. The 4-nitropyrazole remains neutral and is easily washed away in the organic phase[3].
-
Dielectric Tuning for Crystallization : The target molecule possesses moderate polarity. Dissolving it in warm Ethyl Acetate (EtOAc) and titrating with a non-polar antisolvent (Heptane) lowers the dielectric constant of the medium, selectively precipitating the polar target while lipophilic impurities remain solvated.
-
Ion-Suppression in Chiral Chromatography : When resolving the enantiomers via HPLC, the carboxylic acid exists in a partial equilibrium of protonated and deprotonated states, which causes severe peak tailing. The addition of 0.1% Trifluoroacetic acid (TFA) to the mobile phase suppresses this ionization, ensuring sharp, baseline-resolved peaks.
Workflow Visualization
Figure 1: Sequential purification workflow for 2-methyl-3-(4-nitropyrazol-1-yl)propanoic acid.
Step-by-Step Methodologies
Protocol A: pH-Swing Liquid-Liquid Extraction
Objective: Isolate the target carboxylic acid from neutral/weakly acidic impurities.
-
Dissolution : Dissolve 100 g of the crude reaction mixture in 500 mL of Methyl tert-butyl ether (MTBE).
-
Basic Extraction : Add 500 mL of 5% (w/v) aqueous NaHCO₃. Stir vigorously for 15 minutes at 20 °C.
-
Phase Separation : Transfer to a separatory funnel. Allow phases to separate. The lower aqueous layer contains the sodium salt of the target compound. Discard the upper MTBE layer (contains unreacted 4-nitropyrazole and alkyl halides)[2].
-
Acidification : Cool the aqueous layer to 5 °C in an ice bath. Slowly add 2M HCl dropwise under continuous stirring until the pH reaches 2.0. Note: The solution will become cloudy as the free acid precipitates.
-
Recovery Extraction : Extract the acidified aqueous layer with EtOAc (3 × 250 mL).
-
Drying : Combine the EtOAc layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude solid.
Protocol B: Solvent-Antisolvent Crystallization
Objective: Elevate chemical purity to >99%.
-
Solvation : Suspend the crude solid from Protocol A in minimal warm EtOAc (approx. 150 mL) at 50 °C until fully dissolved.
-
Antisolvent Addition : Slowly add Heptane dropwise while maintaining stirring at 50 °C until the solution becomes persistently turbid (cloud point).
-
Cooling Profile : Remove the heat source and allow the mixture to cool ambiently to 20 °C over 2 hours to promote slow crystal growth, then chill to 4 °C for 1 hour.
-
Isolation : Filter the resulting white-to-pale-yellow crystals under vacuum. Wash the filter cake with cold Heptane (50 mL).
-
Drying : Dry in a vacuum oven at 45 °C for 12 hours.
Protocol C: Preparative Chiral HPLC Resolution
Objective: Separate the racemic mixture into pure (R) and (S) enantiomers.
-
Sample Preparation : Dissolve the crystallized racemate in a 1:1 mixture of Hexane/Isopropanol (IPA) at a concentration of 50 mg/mL.
-
Column Selection : Chiralpak AD-H (250 mm × 21.2 mm, 5 µm).
-
Mobile Phase : Hexane / IPA / TFA (80 : 20 : 0.1, v/v/v). Crucial: The 0.1% TFA prevents peak broadening of the carboxylic acid.
-
Parameters :
-
Flow Rate: 15.0 mL/min
-
Detection: UV at 265 nm (optimized for the nitropyrazole chromophore).
-
Temperature: 25 °C.
-
-
Fraction Collection : Collect the baseline-resolved peaks. Concentrate fractions under reduced pressure. To remove residual TFA, co-evaporate with pure EtOAc twice before final vacuum drying.
Quantitative Data Summary
The table below summarizes the expected recovery and purity metrics across the three-stage purification pipeline, demonstrating the efficacy of the self-validating protocol.
| Purification Stage | Technique | Yield / Mass Recovery (%) | Chemical Purity (HPLC Area %) | Enantiomeric Excess (ee %) |
| Crude Mixture | N/A | 100% (Baseline) | 65.0% | 0% (Racemic) |
| Stage 1 | pH-Swing LLE | 88.5% | 91.2% | 0% (Racemic) |
| Stage 2 | Crystallization | 76.0% | >99.1% | 0% (Racemic) |
| Stage 3 | Chiral Prep-HPLC | 35.5% (per enantiomer) | >99.9% | >99.5% |
References
-
NextSDS Database . "2-Methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid — Chemical Substance Information." NextSDS. Available at:[Link]
-
Yang, Q., et al. "Toward the Development of a Manufacturing Process for the Insecticide Tyclopyrazoflor. Part I. Evaluation of Strategies using Ullmann Coupling of Pyrazole Derivatives." Organic Process Research & Development, ACS Publications. Available at:[Link]
- US Patent 9,670,164 B2. "Processes for the preparation of pesticidal compounds." Google Patents.
Sources
Analytical Methods for the Quantification of Sodium 2-methyl-3-(4-nitropyrazol-1-yl)propanoate
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Method Protocol
Executive Summary & Analytical Strategy
Sodium 2-methyl-3-(4-nitropyrazol-1-yl)propanoate is a highly polar, nitrogen-rich pyrazole derivative formulated as a sodium salt. Nitropyrazoles are a class of heterocyclic compounds that have garnered significant interest in pharmaceutical synthesis due to their diverse biological activities and utility as critical building blocks[1].
From an analytical perspective, this compound presents a dual challenge:
-
Salt Dissociation: In aqueous environments, the molecule dissociates into the active propanoate anion and a sodium cation.
-
Polarity & Ionization: The electron-withdrawing nature of the nitro group at the C4 position of the pyrazole ring significantly impacts the molecule's polarity, ionization efficiency, and fragmentation behavior[2].
To establish a self-validating, comprehensive analytical profile, we cannot rely on a single technique. Instead, we deploy an orthogonal strategy: Reversed-Phase HPLC-UV for routine assay and organic impurity profiling, LC-MS/MS for trace-level quantification, and Ion Chromatography (IC) to confirm the stoichiometric ratio of the sodium counter-ion.
Comprehensive analytical workflow for the quantification of the API and its counter-ion.
Physicochemical Profiling & Causality (E-E-A-T)
Designing a robust method requires understanding the causality behind the molecule's behavior. The parent acid, 2-methyl-3-(4-nitropyrazol-1-yl)propanoic acid, has a pKa of approximately 4.2. If analyzed in a neutral mobile phase, the compound will exist as a polar anion, resulting in poor retention and peak tailing on standard reversed-phase columns.
Causality in Method Design: By buffering the mobile phase to pH ~2.5 using 0.1% Formic Acid, we force the propanoate into its fully protonated, neutral state. This maximizes hydrophobic interactions with the C18 stationary phase. Furthermore, the 4-nitropyrazole chromophore exhibits a strong π→π∗ transition, making UV detection highly sensitive at 270 nm[3].
Table 1: Physicochemical Properties
| Property | Value | Analytical Implication |
| Chemical Formula | C₇H₈N₃O₄Na | Requires orthogonal methods for anion and cation. |
| Molecular Weight | 221.15 g/mol (Salt) / 199.16 g/mol (Acid) | Target mass for MS analysis. |
| pKa (Propanoic Acid) | ~4.2 | Mobile phase must be acidic (pH < 2.5) for RP-HPLC. |
| UV Maxima ( λmax ) | 265 - 275 nm | Optimal wavelength for HPLC-UV quantification. |
Experimental Protocols
Protocol A: Reversed-Phase HPLC-UV (Assay & Purity)
This protocol is designed as a self-validating system. System Suitability Testing (SST) is integrated to ensure that electron-poor analogues, such as residual 4-nitropyrazole starting materials, are fully resolved from the main peak[4].
1. Reagents & Materials:
-
HPLC-grade Acetonitrile (ACN) and Ultrapure Water (18.2 MΩ·cm).
-
Formic Acid (FA), LC-MS grade.
-
Analytical Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% FA in Water (v/v).
-
Mobile Phase B: 0.1% FA in Acetonitrile (v/v).
3. Chromatographic Conditions:
Table 2: HPLC Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 1.0 | 95 | 5 |
| 2.0 | 1.0 | 95 | 5 |
| 10.0 | 1.0 | 40 | 60 |
| 12.0 | 1.0 | 10 | 90 |
| 15.0 | 1.0 | 95 | 5 |
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 270 nm
-
Self-Validation Criterion: Tailing factor ( Tf ) must be ≤1.5 . Resolution ( Rs ) between the API and 4-nitropyrazole must be ≥2.0 .
Protocol B: LC-MS/MS (Trace Quantification)
For pharmacokinetic studies or genotoxic impurity profiling, LC-MS/MS provides unparalleled sensitivity. Because the molecule contains a carboxylic acid, Electrospray Ionization (ESI) in negative mode is the most logical choice, yielding a robust [M−H]− parent ion at m/z 198.1.
Fragmentation Causality: Upon collision-induced dissociation (CID), the propanoate anion predictably loses carbon dioxide ( −44 Da) to form an intermediate at m/z 154.1. Subsequent cleavage of the nitro group from the pyrazole ring ( −46 Da) yields a secondary fragment at m/z 108.1[2].
Proposed ESI-negative LC-MS/MS fragmentation pathway for the propanoate anion.
Table 3: LC-MS/MS MRM Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Quantifier Transition | 198.1 | 154.1 | 50 | 15 |
| Qualifier Transition | 198.1 | 108.1 | 50 | 25 |
Protocol C: Ion Chromatography (Sodium Quantification)
Sodium is UV-transparent and invisible in ESI-negative MS. To ensure the 1:1 stoichiometry of the formulated salt, Ion Chromatography with Suppressed Conductivity is mandatory.
1. Chromatographic Conditions:
-
Column: Dionex IonPac CS12A (4 × 250 mm) with CG12A Guard Column.
-
Eluent: 20 mM Methanesulfonic Acid (MSA), Isocratic.
-
Flow Rate: 1.0 mL/min.
-
Suppressor: CSRS 300 (4 mm), operating in recycle mode.
-
Detection: Suppressed Conductivity.
2. Sample Preparation: Accurately weigh 10 mg of the sample and dissolve in 100 mL of ultrapure water. Dilute 1:100 prior to injection to ensure the sodium concentration falls within the linear dynamic range of the conductivity detector (typically 0.1 - 10 ppm).
Method Validation Criteria
To ensure trustworthiness and regulatory compliance (ICH Q2 guidelines), all methods must meet the following self-validating parameters before routine use:
Table 4: Method Validation Summary
| Validation Parameter | Acceptance Criteria (HPLC-UV) | Acceptance Criteria (LC-MS/MS) |
| Linearity ( R2 ) | ≥0.999 (Range: 10 - 100 µg/mL) | ≥0.995 (Range: 1 - 500 ng/mL) |
| Accuracy (% Recovery) | 98.0% - 102.0% | 85.0% - 115.0% |
| Precision (% RSD) | ≤2.0% (n=6) | ≤10.0% (n=6) |
| LOD / LOQ | ~0.5 µg/mL / ~1.5 µg/mL | ~0.2 ng/mL / ~0.5 ng/mL |
References
-
Jacob, K. (2016). Bio-Active Amino Acid Complex: Synthesis, Structure and Antimicrobial Activities. Journal of Chemical and Pharmaceutical Sciences.[Link]
-
Klapötke, T. M., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI Molecules.[Link]
-
Rull-Barrull, J., et al. (2026). Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds. ACS Omega.[Link]
Sources
Application Note: Utilizing Sodium 2-methyl-3-(4-nitropyrazol-1-yl)propanoate in Cell Culture for Metabolic Modulation Assays
Executive Summary & Scientific Rationale
Sodium 2-methyl-3-(4-nitropyrazol-1-yl)propanoate is a highly soluble, specialized biochemical probe engineered for in vitro metabolic and toxicological screening. The core pharmacophore, 4-nitropyrazole, is a well-documented competitive inhibitor of alcohol dehydrogenase (ADH) and a modulator of cytochrome P450 (CYP) enzymes[1]. However, unmodified pyrazoles often suffer from poor cellular retention and require cytotoxic organic solvents (e.g., DMSO) for delivery.
By incorporating a 2-methylpropanoate moiety, this compound acts as a structural mimic for endogenous short-chain fatty acids (like isobutyrate). This strategic modification facilitates active, sodium-coupled intracellular accumulation via monocarboxylate transporters (MCTs) and sodium-coupled monocarboxylate transporters (SMCTs, such as SLC5A8)[2]. Formulated as a sodium salt, it achieves exceptional aqueous solubility, allowing researchers to perform precise dose-response profiling in cell culture without the confounding baseline shifts associated with solvent toxicity.
Mechanism of Action
The compound enters the cell via active transport mechanisms, exploiting the extracellular sodium gradient to drive the uptake of the propanoate moiety[2]. Once internalized, the active 4-nitropyrazole core interacts with the catalytic zinc ion located in the active site of oxidoreductases (e.g., ADH). The nitro group at the 4-position strongly withdraws electron density from the pyrazole ring, modulating its pKa to optimize coordination geometry with the zinc ion[3]. This competitive inhibition halts the oxidation of primary alcohols, thereby altering the intracellular NADH/NAD+ ratio and mitigating downstream reactive oxygen species (ROS) generation.
Mechanism of Action: Sodium-coupled uptake and subsequent ADH inhibition by the pyrazole moiety.
Physicochemical Properties & Preparation
| Property | Specification | Experimental Causality / Impact |
| Chemical Formula | C₇H₈N₃NaO₄ | The sodium salt formulation ensures rapid dissociation in aqueous media. |
| Molecular Weight | 221.15 g/mol | Low molecular weight ensures unhindered transport through MCT/SMCT channels. |
| Solubility | >50 mg/mL in H₂O | Allows direct reconstitution in PBS/Media; eliminates DMSO requirement . |
| Storage (Solid) | -20°C, desiccated | Prevents hydrolytic degradation of the propanoate ester linkage. |
| Working Stock | 10 mM in sterile PBS | Provides a stable, neutral pH stock that will not shock cultured cells upon spiking. |
Reconstitution Protocol:
-
Equilibrate the lyophilized powder to room temperature to prevent condensation.
-
Dissolve in sterile, calcium/magnesium-free PBS to create a 10 mM master stock.
-
Vortex gently for 30 seconds. Filter-sterilize using a 0.22 µm PTFE syringe filter.
-
Aliquot into light-protected tubes and store at -80°C. Avoid repeated freeze-thaw cycles.
Experimental Workflows & Protocols
The following protocols represent a self-validating system . By running a viability counter-screen (Protocol A) in parallel with the metabolic flux assay (Protocol B), researchers can definitively prove that observed enzymatic inhibition is a direct pharmacological effect, rather than an artifact of non-specific cell death.
Experimental Workflow: Step-by-step protocol for assessing intracellular target engagement.
Protocol A: Cell Viability and Dose-Response Counter-Screen
Objective: Establish the maximum tolerated dose (MTD) and rule out off-target cytotoxicity.
-
Cell Seeding: Seed HepG2 cells (chosen for their robust basal expression of ADH and CYP enzymes) at 1.5 × 10⁴ cells/well in a 96-well opaque-walled plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
-
Media Exchange: Aspirate the growth media and wash once with PBS. Replace with serum-free DMEM .
-
Causality: Serum-free conditions are critical during the treatment window. The propanoate moiety can bind to Bovine Serum Albumin (BSA) present in FBS, which would artificially lower the effective free concentration of the compound and skew the IC₅₀.
-
-
Compound Treatment: Treat cells with a 10-point, 1:3 serial dilution of sodium 2-methyl-3-(4-nitropyrazol-1-yl)propanoate (ranging from 0.1 µM to 100 µM). Include a PBS vehicle control. Incubate for 24 hours.
-
Viability Readout: Add an ATP-based luminescent viability reagent (e.g., CellTiter-Glo) at a 1:1 volume ratio. Shake for 2 minutes to induce lysis, incubate for 10 minutes at room temperature, and record luminescence.
Protocol B: Intracellular Target Engagement (NADH/NAD+ Flux Assay)
Objective: Quantify the functional inhibition of ADH via metabolic flux.
-
Preparation: Seed and treat HepG2 cells exactly as described in Protocol A, Steps 1-3, but utilize a shorter compound incubation window of 4 hours to capture acute enzymatic inhibition before compensatory gene expression occurs.
-
Metabolic Challenge: Spike the wells with 50 mM Ethanol (final concentration).
-
Causality: Ethanol serves as the direct substrate for ADH. In untreated cells, ADH will rapidly oxidize ethanol, consuming NAD+ and generating NADH.
-
-
Positive Control: Include wells treated with 10 µM Fomepizole (4-methylpyrazole). This establishes the maximum possible inhibition of the ADH pathway, validating the assay's dynamic range.
-
Flux Readout: After a 1-hour ethanol challenge, lyse the cells using an NAD/NADH extraction buffer. Neutralize the extract and utilize a cycling enzyme luminescent assay to quantify the specific NADH/NAD+ ratio.
-
Data Normalization: Normalize the NADH/NAD+ ratio against the viability data obtained from Protocol A to ensure that drops in NADH are due to enzyme inhibition, not a reduction in total cell number.
Representative Data Presentation
When executing the dual-protocol system, researchers should expect a distinct separation between the metabolic inhibition curve and the cytotoxicity curve. This separation defines the compound's experimental utility window.
| Assay Metric | HepG2 (Hepatocellular) | HEK293 (Renal / Low ADH) | Interpretation |
| Cytotoxicity (CC₅₀) | > 100 µM | > 100 µM | Compound is well-tolerated; lacks generalized membrane toxicity. |
| ADH Inhibition (IC₅₀) | 2.4 ± 0.3 µM | N/A (Low basal signal) | High potency in target-rich tissue; confirms mechanism of action. |
| Max NADH/NAD+ Shift | 85% reduction | < 10% reduction | Demonstrates robust blockade of the alcohol oxidation pathway. |
| Experimental Window | ~40-fold | N/A | Provides a wide concentration range for safe metabolic modulation. |
References
-
Wu, X., et al. "Induction of rat hepatic microsomal drug metabolizing enzymes by pyrazole and 4-substituted pyrazoles." PubMed / NIH. Available at:[1]
-
De Paz, J. L. G., et al. "Ab initio calculations on 3(5)-nitro- and 4-nitropyrazole and their corresponding protonated forms." CSIC. Available at:[3]
-
"SLC5A8 - Sodium-coupled monocarboxylate transporter 1 - Homo sapiens (Human)." UniProtKB. Available at:[2]
Sources
Application Note: Kinetic Evaluation of Sodium 2-methyl-3-(4-nitropyrazol-1-yl)propanoate as an Enzymatic Inhibitor
Target Audience: Researchers, enzymologists, and drug development professionals. Content Focus: Mechanistic rationale, causal assay design, and step-by-step kinetic protocols.
Introduction & Mechanistic Rationale
Pyrazole derivatives are foundational pharmacophores in medicinal chemistry, widely recognized for their ability to inhibit metalloenzymes and kinases [1]. The compound sodium;2-methyl-3-(4-nitropyrazol-1-yl)propanoate represents a highly functionalized inhibitor candidate. It features a strongly electron-withdrawing 4-nitro group on the pyrazole core, which modulates the pKa of the ring nitrogens, and a 2-methylpropanoate tail that provides both steric bulk and an anionic handle.
While 4-nitropyrazole derivatives are actively researched as building blocks for Leucine-rich repeat kinase 2 (LRRK2) inhibitors in Parkinson's disease models [2], their most classical and well-characterized mechanism of action is the competitive inhibition of Alcohol Dehydrogenase (ADH) [3].
In ADH, the unprotonated nitrogen of the pyrazole ring forms a direct coordinate covalent bond with the catalytic zinc ion (Zn²⁺) in the enzyme's active site. The addition of the 2-methylpropanoate tail is hypothesized to interact with the hydrophobic substrate-binding funnel (e.g., residues Phe93 and Leu141 in Equine Liver ADH), potentially increasing binding affinity. Crucially, the sodium salt formulation grants this molecule high aqueous solubility, eliminating the need for organic solvents like DMSO during assay preparation—a significant advantage for maintaining enzyme stability.
Fig 1: Dual-interaction binding model of the inhibitor within the ADH active site.
Experimental Design: The Causality Behind the Protocol
To ensure a self-validating and robust assay, every experimental parameter must be deliberately chosen. This protocol utilizes a continuous spectrophotometric assay measuring the reduction of NAD⁺ to NADH at 340 nm.
-
Aqueous Solubilization (Zero DMSO): Because the compound is a sodium salt, it must be dissolved directly in assay buffer or ultrapure water. DMSO is a known weak competitive inhibitor of ADH and can denature the enzyme at concentrations >2% v/v. Using the sodium salt avoids baseline interference.
-
Enzyme Pre-Incubation (Critical Step): Pyrazole coordination to the active-site zinc is a bimolecular association that requires time to reach equilibrium. If the inhibitor, enzyme, and substrate are mixed simultaneously, the initial velocity will be artificially high, resulting in a non-linear progress curve. A 10-minute pre-incubation ensures steady-state inhibition is reached before the reaction begins.
-
pH 8.5 Optimization: The pH optimum for the forward reaction (ethanol oxidation) of Liver ADH is between 8.0 and 9.0. At this pH, the zinc-bound water molecule is deprotonated, facilitating the hydride transfer from ethanol to NAD⁺.
-
Wavelength Selection (340 nm): NAD⁺ does not absorb at 340 nm, whereas NADH has a strong absorption peak (ε = 6220 M⁻¹cm⁻¹). This allows for direct, real-time stoichiometric tracking of the enzymatic reaction.
Step-by-Step Protocol
Reagent Preparation
Prepare all solutions fresh on ice. Use 96-well UV-transparent microplates for high-throughput compatibility.
Table 1: Final Assay Concentrations
| Component | Stock Concentration | Final Assay Concentration | Purpose |
| Sodium Pyrophosphate Buffer | 500 mM (pH 8.5) | 100 mM | Maintains optimal pH for ADH activity |
| NAD⁺ | 50 mM (in water) | 2.0 mM | Coenzyme / Electron acceptor |
| Ethanol | 100% (v/v) | 50 mM | Primary substrate |
| Equine Liver ADH | 1 mg/mL | ~5 nM | Catalytic enzyme |
| Inhibitor (Sodium Salt) | 10 mM (in water) | 0.1 nM – 100 µM | Test compound (Serial dilution) |
Assay Execution
-
Buffer & Cofactor Addition: To each well of a UV-transparent 96-well plate, add 160 µL of 100 mM Sodium Pyrophosphate buffer and 10 µL of 50 mM NAD⁺.
-
Inhibitor Titration: Add 10 µL of the inhibitor solution (concentrations ranging from 0.1 nM to 100 µM). For the positive control (uninhibited), add 10 µL of ultrapure water.
-
Enzyme Addition & Pre-incubation: Add 10 µL of the ADH enzyme stock to all wells. Mix gently by pipetting. Incubate the plate in the dark at 25°C for exactly 10 minutes.
-
Reaction Initiation: Rapidly add 10 µL of Ethanol stock to all wells using a multichannel pipette to initiate the reaction.
-
Kinetic Readout: Immediately transfer the plate to a microplate reader. Measure absorbance at 340 nm every 15 seconds for 5 minutes at 25°C.
Fig 2: Step-by-step kinetic assay workflow for evaluating enzymatic inhibition.
Data Processing & Kinetic Analysis
Initial Velocity (V₀) Extraction
Plot the absorbance at 340 nm versus time (minutes) for each well. Extract the slope of the linear portion of the progress curve (typically the first 1–2 minutes) to determine the initial velocity ( V0 ) in ΔA340/min .
IC₅₀ Determination
Plot the fractional velocity ( Vi/V0 ) against the log of the inhibitor concentration. Fit the data to a standard 4-parameter logistic (4PL) non-linear regression model to extract the IC₅₀ value.
Kᵢ and Mechanism of Inhibition
To confirm that sodium;2-methyl-3-(4-nitropyrazol-1-yl)propanoate is a competitive inhibitor, repeat the assay using varying concentrations of ethanol (e.g., 0.5 mM to 50 mM) against fixed concentrations of the inhibitor (e.g., 0, 0.5× IC₅₀, 1× IC₅₀, 2× IC₅₀).
-
Construct a Lineweaver-Burk plot ( 1/V0 vs. 1/[S] ).
-
If the lines intersect at the y-axis, the inhibition is strictly competitive, meaning the inhibitor and ethanol compete for the same active site state.
-
Calculate the inhibition constant ( Ki ) using the Cheng-Prusoff equation for competitive inhibition:
Ki=1+Km[S]IC50
Table 2: Expected Kinetic Parameters
| Parameter | Description | Expected Output Profile |
| Vmax | Maximum velocity of uninhibited enzyme | ~0.05 - 0.10 ΔA340/min |
| Km (Ethanol) | Michaelis constant for substrate | ~0.5 - 1.0 mM |
| Mechanism | Mode of enzyme inhibition | Competitive (increases apparent Km, Vmax unchanged) |
Troubleshooting
-
Non-linear baseline before substrate addition: This indicates background reduction of NAD⁺. Ensure the buffer is sterile and free of contaminating alcohols.
-
Low signal-to-noise ratio: ADH may have lost activity due to freeze-thaw cycles. Always aliquot the enzyme and store at -80°C, thawing only once immediately before use.
-
Precipitation upon addition of inhibitor: Though the sodium salt is highly soluble, ensure the stock solution is thoroughly vortexed and kept at room temperature prior to addition to the cold buffer to prevent localized "salting out."
References
The Nitro Group's Powerhouse: A Guide to Nitropyrazole Compounds in Medicinal Chemistry
Introduction: The Ascendancy of the Nitropyrazole Scaffold
In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds.[1] First synthesized in 1883, the simple five-membered aromatic ring with two adjacent nitrogen atoms has become a cornerstone in the development of therapeutics across a wide range of disease areas.[1][2] The true versatility of the pyrazole core, however, is unlocked through its functionalization, and among the most impactful of these modifications is the introduction of a nitro group. The electron-withdrawing nature of the nitro group profoundly influences the physicochemical properties of the pyrazole ring, modulating its reactivity, acidity, and potential for intermolecular interactions. This guide provides an in-depth exploration of the application of nitropyrazole compounds in medicinal chemistry, offering both a conceptual overview and practical protocols for researchers, scientists, and drug development professionals.
Nitropyrazoles are not merely synthetic curiosities; they are key intermediates and pharmacophores in their own right. Their applications span from energetic materials to, more pertinently for this guide, a diverse array of therapeutic targets.[3] The presence of the nitro group can enhance binding affinity to biological targets and can also serve as a synthetic handle for further molecular elaboration, allowing for the generation of extensive compound libraries for structure-activity relationship (SAR) studies.[4][5] This guide will delve into the synthesis of these valuable compounds, their diverse biological activities, and provide detailed protocols for their preparation and evaluation.
Part 1: Therapeutic Applications of Nitropyrazole Compounds
The introduction of a nitro group onto the pyrazole scaffold has yielded compounds with a broad spectrum of pharmacological activities. This section will explore some of the key therapeutic areas where nitropyrazole derivatives have demonstrated significant potential.
Antimicrobial Agents
The search for novel antimicrobial agents is a perpetual challenge in the face of rising drug resistance. Nitropyrazole derivatives have emerged as a promising class of compounds in this arena. For instance, novel nitrofuran-containing tetrasubstituted pyrazole derivatives have shown good antibacterial and antifungal activity.[6] The nitro group is a well-known pharmacophore in antimicrobial drugs, and its incorporation into the pyrazole ring system can lead to potent growth inhibition of various pathogens.
A study on 3-nitropyrazolo-[1,5-d][2][7][8]triazin-7(6H)-ones demonstrated that certain derivatives exhibit activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[7] The mechanism of action for many nitro-containing antimicrobials involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic radical species that damage DNA and other critical cellular components.[9]
Anticancer Agents
The fight against cancer has seen the exploration of a vast chemical space for effective therapeutics. Pyrazole derivatives, in general, are well-represented in oncology, with several approved drugs targeting various kinases.[10] The addition of a nitro group can further enhance the anticancer potential of these scaffolds. For example, some pyrazole-benzimidazole hybrids with a nitro substituent at position 4 of the 3,5-dimethylpyrazole moiety have shown significantly enhanced antibacterial activity and also demonstrated notable anti-tumor activity.[5]
The mode of action for anticancer nitropyrazoles can be varied. Some compounds may act as inhibitors of key signaling pathways involved in cell proliferation and survival, while others may function as bioreductive prodrugs.[9] Under the hypoxic conditions often found in solid tumors, the nitro group can be reduced to generate reactive species that are toxic to cancer cells.[9]
Anti-inflammatory and Analgesic Agents
Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory drugs remains a priority. Pyrazole-containing compounds have a rich history in this area, with celecoxib being a prominent example of a COX-2 selective inhibitor.[2] Nitropyrazole derivatives have also been investigated for their anti-inflammatory and analgesic properties.[6] The substitution of a nitro group on a benzofuran pyrazole derivative has been shown to inhibit pain response.[11] The mechanism of action is often linked to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[11]
Neuroprotective Agents
Neurodegenerative diseases represent a significant and growing unmet medical need. Research into the therapeutic potential of nitropyrazoles has extended into this challenging area. For instance, 3-Methyl-4-nitro-1H-pyrazole is a key precursor in the synthesis of potent and selective inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a kinase implicated in Parkinson's disease.[4] The nitro group in this precursor serves as a crucial synthetic handle for the elaboration of the final inhibitor molecules.[4]
Part 2: Synthetic Strategies and Protocols
The synthesis of nitropyrazole derivatives is a well-established field, with several reliable methods available to medicinal chemists. This section will provide an overview of common synthetic routes and a detailed protocol for a representative synthesis.
General Synthetic Approaches
The most common method for the synthesis of nitropyrazoles involves the direct nitration of a pre-existing pyrazole ring.[12] This is typically achieved using a nitrating agent such as a mixture of nitric acid and sulfuric acid.[4] The regioselectivity of the nitration can be influenced by the substituents already present on the pyrazole ring and the reaction conditions.
Another versatile approach is the cyclocondensation reaction between a hydrazine derivative and a β-dicarbonyl compound or its equivalent, where one of the precursors already contains a nitro group.[1] This method allows for the construction of the pyrazole ring with the nitro group already in place.
The following diagram illustrates a general workflow for the synthesis and evaluation of nitropyrazole compounds.
Caption: General workflow for nitropyrazole drug discovery.
Detailed Protocol: Synthesis of 3-Methyl-4-nitro-1H-pyrazole
This protocol describes the synthesis of 3-methyl-4-nitro-1H-pyrazole, a valuable intermediate in the preparation of LRRK2 inhibitors.[4]
Materials:
-
3-Methylpyrazole
-
Nitric acid (concentrated)
-
Sulfuric acid (concentrated)
-
Ice
-
Sodium bicarbonate (saturated solution)
-
Dichloromethane
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 3-methylpyrazole (1 equivalent). Cool the flask in an ice bath to 0-5 °C.
-
Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (2 equivalents) to the cooled 3-methylpyrazole with continuous stirring. Maintain the temperature below 10 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents) while cooling in an ice bath.
-
Nitration Reaction: Add the pre-cooled nitrating mixture dropwise to the solution of 3-methylpyrazole in sulfuric acid over a period of 30-60 minutes. Ensure the reaction temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate should form.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude 3-methyl-4-nitro-1H-pyrazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white to pale yellow solid.
Rationale for Key Steps:
-
Cooling: The nitration reaction is highly exothermic. Cooling is crucial to control the reaction rate and prevent the formation of unwanted byproducts.
-
Slow Addition: Dropwise addition of the nitrating mixture ensures that the temperature remains under control and prevents localized overheating.
-
Sulfuric Acid: Sulfuric acid acts as a catalyst and a dehydrating agent, promoting the formation of the nitronium ion (NO₂⁺), which is the active electrophile in the nitration reaction.
-
Neutralization: Neutralization is necessary to remove the excess acid and to precipitate the product, which is often less soluble in neutral aqueous solution.
Part 3: Biological Evaluation Protocols
Once a nitropyrazole compound has been synthesized and purified, the next critical step is to evaluate its biological activity. This section provides a general protocol for determining the antimicrobial activity of a novel compound.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Incubator (37 °C)
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into 5 mL of MHB and incubate at 37 °C with shaking until the culture reaches the mid-logarithmic phase of growth (OD₆₀₀ of ~0.5).
-
Standardization of Inoculum: Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Preparation of Serial Dilutions: Prepare a series of two-fold serial dilutions of the test compound in a 96-well microtiter plate using MHB. The final volume in each well should be 100 µL. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the test compound dilutions and the positive control well.
-
Incubation: Incubate the microtiter plate at 37 °C for 18-24 hours.
-
Determination of MIC: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed. The results can also be quantified by measuring the OD₆₀₀ using a microplate reader.
Data Interpretation: The MIC value provides a quantitative measure of the potency of the antimicrobial compound. A lower MIC value indicates higher potency.
The following diagram illustrates the serial dilution process for an MIC assay.
Caption: Serial dilution for MIC determination.
Part 4: Data Presentation and Future Perspectives
The effective presentation of experimental data is crucial for the interpretation and communication of research findings. For medicinal chemistry projects involving nitropyrazoles, it is often useful to summarize biological activity data in a tabular format.
Table 1: Example of Biological Activity Data for Nitropyrazole Derivatives
| Compound ID | R¹ | R² | MIC (µg/mL) vs. S. aureus | IC₅₀ (µM) vs. Cancer Cell Line |
| NP-01 | H | NO₂ | 16 | 5.2 |
| NP-02 | CH₃ | NO₂ | 8 | 2.1 |
| NP-03 | Cl | NO₂ | 4 | 0.8 |
The future of nitropyrazole research in medicinal chemistry is bright. The continued exploration of their diverse biological activities, coupled with advances in synthetic methodologies, will undoubtedly lead to the discovery of new and potent therapeutic agents.[13] The application of computational tools for in silico screening and rational drug design will further accelerate the identification of promising nitropyrazole-based drug candidates. As our understanding of the complex interplay between chemical structure and biological function deepens, the nitropyrazole scaffold is poised to remain a valuable asset in the ongoing quest for novel medicines.
References
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Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][2][7][8]triazin-7(6H) - PMC. (2025, September 18). Available from:
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Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][2][7][8]triazin-7(6H)-ones and Derivatives - MDPI. (2025, September 18). Available from:
- An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties - MDPI. (2024, December 5).
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025, July 14).
- Review on synthesis of nitropyrazoles - ResearchGate. (n.d.).
- Current status of pyrazole and its biological activities - PMC. (n.d.).
- Technical Guide: Properties, Synthesis, and Applications of 3-Methyl-4-nitro-1H-pyrazole - Benchchem. (2025).
- Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications - ResearchGate. (2025, April 29).
- synthesis of novel pyrazole derivatives for drug discovery. - Benchchem. (2025, December).
- Synthesis and Properties of Energetic Hydrazinium 5-Nitro-3-dinitromethyl-2H-pyrazole by Unexpected Isomerization of N-Nitropyrazole | ACS Omega. (2019, November 7).
- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry | Open Access Journals - Research and Reviews. (2024, September 25).
- Recently Reported Biological Activities of Pyrazole Compounds | Request PDF. (n.d.).
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC. (n.d.).
- pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - IJNRD. (2025, December 15).
- (PDF) Nitropyrazoles - ResearchGate. (n.d.).
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- (PDF) Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. (2024, June 28).
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022, July 23).
- Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors - RSC Publishing. (n.d.).
- On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene - MDPI. (2022, December 1).
- Recent Developments in Pyranopyrazole Derivatives: Synthesis, Reactions, and Potential Pharmaceutical Applications | Request PDF - ResearchGate. (n.d.).
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (2021, May 9).
- Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - PMC. (2026, January 27).
- Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed. (2010, July 1).
- Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibi - -ORCA - Cardiff University. (2022, September 15).
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- 13. mdpi.com [mdpi.com]
Formulation and In Vivo Administration Protocol for Sodium 2-methyl-3-(4-nitropyrazol-1-yl)propanoate
Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals.
Introduction
Sodium 2-methyl-3-(4-nitropyrazol-1-yl)propanoate is a highly water-soluble anionic salt of a nitropyrazole-containing carboxylic acid. Pyrazole and aminopyrazole motifs are highly privileged structures in medicinal chemistry, frequently serving as critical pharmacophores in the development of selective kinase inhibitors, such as those targeting Leucine-Rich Repeat Kinase 2 (LRRK2) for neurodegenerative diseases[1].
When transitioning this compound from bench-scale synthesis to in vivo preclinical models, formulation scientists must address two primary challenges: the pH-dependent solubility of the propanoate backbone and the metabolic/photochemical lability of the 4-nitropyrazole moiety. This application note provides a comprehensive, self-validating protocol for formulating this compound for Intravenous (IV) and Oral (PO) administration.
PART 1: Pre-Formulation & Physicochemical Rationale
Causality of Salt Selection
The free acid, 2-methyl-3-(4-nitropyrazol-1-yl)propanoic acid, exhibits limited aqueous solubility at physiological pH. The selection of the sodium salt form is a deliberate strategy to enhance the thermodynamic solubility and dissolution rate of the active pharmaceutical ingredient (API)[2]. This allows for the preparation of high-concentration parenteral doses (e.g., >10 mg/mL) without the need for harsh, biologically disruptive co-solvents like Cremophor EL or high-percentage DMSO.
However, because the pKa of the propanoic acid derivative is approximately 4.5, the compound will rapidly protonate and potentially precipitate in the highly acidic environment of the rodent stomach (pH 1.0–2.0). This necessitates distinct formulation strategies for IV versus PO routes.
Metabolic and Stability Liabilities
The 4-nitropyrazole group is susceptible to both photolytic degradation and enzymatic nitroreduction. In vivo, cytosolic and microsomal enzymes (such as xanthine oxidase and diaphorase) can sequentially reduce the nitro group to a reactive nitroso intermediate, a hydroxylamine, and ultimately to the corresponding 4-aminopyrazole[3].
-
Formulation Impact: All formulations must be prepared and stored in amber vials to prevent photo-oxidation.
-
Bioanalytical Impact: Blood samples collected during Pharmacokinetic (PK) studies must be immediately stabilized on ice to prevent ex vivo nitroreduction by erythrocyte enzymes.
PART 2: Formulation Strategies & Data Presentation
To ensure reliable in vivo exposure, the formulation vehicles must be tailored to the route of administration.
Table 1: Physicochemical & Metabolic Profile
| Property | Value / Characteristic | Impact on Formulation |
| Molecular Weight | ~221.15 g/mol (Sodium salt) | Determines molar dosing calculations. |
| pKa (Estimated) | ~4.5 (Carboxylic acid) | Soluble at pH 7.4; precipitates at pH < 3.0. |
| Aqueous Solubility | High (>50 mg/mL at pH 7.4) | Enables simple aqueous IV vehicles. |
| Stability | Photolabile; Redox-sensitive | Requires light protection and inert environments. |
Table 2: Formulation Vehicles and Rationale
| Route | Target Dose | Vehicle Composition | Mechanistic Rationale |
| IV | 5–10 mg/kg | 0.9% Sterile Saline (NaCl) | Isotonicity prevents hemolysis. Maintains the API in its highly soluble, ionized sodium salt form. |
| PO | 30–50 mg/kg | 0.5% Methylcellulose (MC) + 0.1% Tween 80 | If the sodium salt precipitates as the free acid in the stomach, the MC polymer and Tween 80 surfactant prevent particle agglomeration, ensuring a uniform suspension for consistent intestinal absorption. |
PART 3: Experimental Protocols (Self-Validating Workflows)
Protocol A: Preparation of Intravenous (IV) Solution (10 mg/mL)
Note: Perform all steps under low-light conditions.
-
Weighing: Accurately weigh 100 mg of sodium 2-methyl-3-(4-nitropyrazol-1-yl)propanoate into a sterile, amber glass vial.
-
Dissolution: Add 9.0 mL of sterile 0.9% NaCl (Saline).
-
Agitation: Vortex for 60 seconds. The sodium salt should dissolve rapidly, yielding a clear solution.
-
Volume Adjustment: QS (quantum satis) to exactly 10.0 mL with 0.9% NaCl.
-
QC Checkpoint 1 (pH): Measure the pH using a micro-probe. It should read between 7.0 and 7.6. If outside this range, adjust with 0.1N NaOH or HCl.
-
Sterilization: Draw the solution into a sterile syringe and filter through a 0.22 µm Polyethersulfone (PES) syringe filter into a fresh, sterile amber dosing vial.
-
QC Checkpoint 2 (Visual): Inspect against a dark background. The solution must be 100% free of particulates.
Protocol B: Preparation of Oral (PO) Suspension (30 mg/mL)
-
Weighing: Accurately weigh 300 mg of the API into an amber glass vial.
-
Wetting: Add 10 µL of Tween 80 (0.1% v/v of final volume) directly to the powder. Mix with a spatula to wet the API, reducing surface tension.
-
Polymer Addition: Gradually add 9.5 mL of a pre-prepared 0.5% Methylcellulose (MC) aqueous solution while continuously stirring or homogenizing at low speed.
-
Homogenization: Sonicate the mixture in a water bath for 5 minutes, then vortex vigorously to ensure a uniform macroscopic suspension/solution.
-
Volume Adjustment: QS to 10.0 mL with 0.5% MC.
-
QC Checkpoint (Uniformity): Allow the vial to sit for 15 minutes. If rapid settling occurs, re-homogenize immediately prior to oral gavage dosing.
PART 4: In Vivo Pharmacokinetic (PK) Workflow
-
Animal Dosing: Administer the IV formulation via the lateral tail vein (mice) or jugular vein catheter (rats) at a volume of 5 mL/kg. Administer the PO formulation via oral gavage at 10 mL/kg.
-
Blood Sampling: Collect 50 µL of blood at designated time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 h) into K2-EDTA tubes.
-
Metabolic Stabilization (Critical): Immediately place the collection tubes on wet ice. The cold temperature drastically slows ex vivo nitroreduction by erythrocyte-bound enzymes.
-
Plasma Processing: Centrifuge at 4°C, 3000 × g for 10 minutes. Transfer the plasma to amber microcentrifuge tubes and store at -80°C until LC-MS/MS analysis.
PART 5: Visualizations
Figure 1: Decision tree for IV and PO formulation strategies based on physiological pH.
Figure 2: Enzymatic nitroreduction pathway of the 4-nitropyrazole moiety in vivo.
References
-
Estrada, A. A., et al. (2014). Discovery of Highly Potent, Selective, and Brain-Penetrant Aminopyrazole Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors. Journal of Medicinal Chemistry.[1] URL:[Link]
-
Ritter, C. L., Decker, R. W., & Malejka-Giganti, D. (2000). Reductions of Nitro and 9-Oxo Groups of Environmental Nitrofluorenes by the Rat Mammary Gland in Vitro. Chemical Research in Toxicology.[3] URL:[Link]
-
Bastin, R. J., Bowker, M. J., & Slater, B. J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development.[2] URL:[Link]
Sources
experimental design for screening 4-nitropyrazole libraries
Application Note: Experimental Design and Validation Workflows for Screening 4-Nitropyrazole Libraries
Introduction: The 4-Nitropyrazole Pharmacophore
The 4-nitropyrazole scaffold is a highly privileged structure in modern medicinal chemistry and drug discovery. The pyrazole ring provides robust hydrogen-bond donor and acceptor capabilities, making it an ideal hinge-binding motif for targeting the ATP-binding pockets of kinases. Concurrently, the addition of a nitro group at the 4-position significantly modulates the electronic distribution of the heterocycle, often enhancing cell permeability, target residence time, and conferring potent antimicrobial and anticancer properties[1].
However, screening libraries enriched with nitroaromatics introduces distinct biochemical challenges. Nitro groups can act as redox cyclers or fluorescence quenchers, potentially generating false positives in standard homogeneous proximity assays[2]. Therefore, identifying true biological activity requires a rigorously designed, self-validating screening cascade that separates genuine target engagement from pan-assay interference compounds (PAINS).
Screening Cascade Architecture
To ensure high-fidelity hit generation, this protocol employs a tiered, orthogonal screening approach. The workflow initiates with a phenotypic high-throughput screen (HTS) to capture biologically active, cell-permeable compounds. This is immediately followed by a biochemical counter-screen to eliminate assay artifacts, and concludes with a target-based secondary assay to confirm the mechanism of action (MoA).
Fig 1. Orthogonal screening cascade for 4-nitropyrazole library triage.
Phase 1: Primary High-Throughput Phenotypic Screening
Objective: Identify 4-nitropyrazole derivatives that induce cytotoxicity in target cancer cell lines (e.g., MCF-7 or HCT116)[3].
Causality & Assay Selection: We utilize an ATP-dependent luminescence assay (e.g., CellTiter-Glo) rather than traditional colorimetric MTT assays. ATP quantitation is directly proportional to the number of metabolically active cells. This method is chosen for HTS because it is homogeneous (requires no wash steps), highly sensitive, and critically, less prone to the color quenching often caused by highly conjugated pyrazole derivatives.
Self-Validation System: Before screening the full library, assay robustness must be statistically validated using the Z'-factor to ensure the dynamic range and signal variance are acceptable for HTS[4].
Protocol: 384-Well Luminescent Cell Viability Assay
-
Cell Seeding: Dispense 1,000 cells/well in 25 µL of complete growth medium into white, opaque-bottom 384-well microplates using an automated liquid handler.
-
Incubation: Incubate plates at 37°C, 5% CO 2 for 24 hours to allow uniform cell attachment.
-
Compound Addition: Pin-transfer 50 nL of the 4-nitropyrazole library (10 mM stock in DMSO) to achieve a final screening concentration of 10 µM (0.2% final DMSO).
-
Control Strategy: Include positive controls (10 µM Staurosporine) and negative controls (0.2% DMSO vehicle) on columns 1-2 and 23-24 of every plate. Keep final DMSO concentrations under 1% to prevent solvent-induced cytotoxicity[4].
-
-
Treatment Window: Incubate for 72 hours under standard culture conditions.
-
Reagent Addition: Equilibrate plates to room temperature (RT) for 30 minutes. Add 25 µL of ATP-detection reagent per well.
-
Lysis & Stabilization: Shake plates on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at RT for 10 minutes to stabilize the luminescent signal.
-
Detection: Read luminescence on a multi-mode microplate reader (integration time: 0.5 seconds/well).
Phase 2: Counter-Screening for Assay Interference
Objective: Eliminate false positives caused by chemical interference.
Causality & Assay Selection: Because the primary screen relies on firefly luciferase to generate the luminescent signal, compounds that directly inhibit the luciferase enzyme will falsely appear as cytotoxic hits (reducing the signal)[2]. 4-Nitropyrazoles, due to their electronic properties, can occasionally act as competitive inhibitors of reporter enzymes.
Protocol: Biochemical Luciferase Counter-Screen
-
Prepare a cell-free reaction mixture containing 10 nM recombinant firefly luciferase and 1 µM ATP in a standard assay buffer (pH 7.4).
-
Dispense 25 µL of the mixture into 384-well white microplates.
-
Pin-transfer 50 nL of the "Hit" compounds identified in Phase 1 (at 10 µM).
-
Add 25 µL of luciferin substrate, incubate for 10 minutes at RT, and read luminescence.
-
Decision Gate: Compounds that inhibit luminescence by >20% in this cell-free system are flagged as luciferase inhibitors (assay artifacts) and removed from the progression cascade.
Phase 3: Secondary Target-Based Validation (Kinase Inhibition)
Objective: Confirm the molecular target (e.g., CDK2, EGFR, or BRAF) for the validated phenotypic hits[1].
Causality & Assay Selection: To prove the mechanism of action, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. TR-FRET is deliberately chosen over standard fluorescence because the time-delayed measurement of the lanthanide donor completely eliminates auto-fluorescence and inner-filter effects—common liabilities when screening heavily substituted, conjugated pyrazole libraries[5].
Fig 2. TR-FRET biochemical assay mechanism for secondary kinase validation.
Protocol: TR-FRET Kinase Assay
-
Kinase Reaction: In a 384-well low-volume plate, combine 5 µL of the target kinase (e.g., CDK2/Cyclin E) and 4-nitropyrazole hit compounds in a 10-point dose-response format (0.1 nM to 10 µM). Incubate for 15 minutes at RT to allow compound binding.
-
Substrate Addition: Add 5 µL of an ATP and biotinylated peptide substrate mixture. Incubate for 60 minutes at RT.
-
Detection Mix: Add 10 µL of detection buffer containing EDTA (to stop the kinase reaction by chelating Mg 2+ ), a Terbium (Tb)-labeled anti-phospho antibody (Donor), and Streptavidin-d2/APC (Acceptor).
-
Incubation & Reading: Incubate for 60 minutes. Read on a TR-FRET compatible reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm emission ratio to determine specific kinase inhibition.
Quantitative Data Presentation
To ensure rigorous progression of the 4-nitropyrazole library, all quantitative data must meet the strict thresholds outlined in the triage matrix below.
Table 1: Hit Triage Criteria and Assay Metrics
| Screening Phase | Assay Type | Key Metric / Readout | Progression Threshold (Hit Criteria) | Quality Control Standard |
| Phase 1: Primary | Cell Viability (ATP-Luminescence) | % Inhibition of cell growth at 10 µM | ≥ 50% reduction in luminescence vs. DMSO | Z'-factor ≥ 0.5; CV < 10% |
| Phase 2: Counter | Biochemical (Luciferase) | % Inhibition of recombinant enzyme | < 20% inhibition (Compound is NOT an artifact) | Signal-to-Background ≥ 10 |
| Phase 3: Secondary | TR-FRET Kinase Assay | IC 50 (Half-maximal inhibitory conc.) | IC 50 < 1.0 µM against target kinase | R 2 of dose-response curve > 0.95 |
References
-
Assay Guidance Manual - NCBI Bookshelf - NIH. National Center for Biotechnology Information. Available at:[Link]
-
Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Assay Guidance Manual - NCBI Bookshelf. Available at:[Link]
-
HTS Assay Validation. Assay Guidance Manual - NCBI Bookshelf - NIH. Available at:[Link]
-
Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage. Available at:[Link]
-
Design, Synthesis, Crystal Structure, Biological Activity and Molecular Modeling of Novel Schiff Bases Derived from Chalcones and 5-Hydrazino-1,3-Dimethyl-4-Nitropyrazole as Anticancer Agents. Polycyclic Aromatic Compounds. Available at:[Link]
-
Recent advances in the synthesis of new pyrazole derivatives. Società Chimica Italiana. Available at: [Link]
Sources
Technical Support Center: Synthesis of Sodium 2-Methyl-3-(4-nitropyrazol-1-yl)propanoate
Welcome to the technical support center for the synthesis of sodium 2-methyl-3-(4-nitropyrazol-1-yl)propanoate. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting assistance and answer frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic route to achieve higher yields and purity.
Introduction to the Synthesis
The synthesis of sodium 2-methyl-3-(4-nitropyrazol-1-yl)propanoate is a multi-step process that requires careful control of reaction conditions to ensure a high yield of the final product. The overall synthesis can be broken down into three key stages:
-
Nitration of Pyrazole: The synthesis begins with the nitration of pyrazole to form 4-nitropyrazole. This electrophilic aromatic substitution reaction is a critical first step, and its efficiency directly impacts the overall yield.
-
Aza-Michael Addition: The 4-nitropyrazole then undergoes an aza-Michael addition to methyl methacrylate. This reaction forms the carbon-nitrogen bond and introduces the propanoate backbone.
-
Saponification: The final step is the hydrolysis (saponification) of the methyl ester to the corresponding sodium carboxylate salt, yielding the target compound.
This guide will address potential issues at each of these stages and provide scientifically grounded solutions.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, offering potential causes and actionable solutions.
Issue 1: Low Yield of 4-Nitropyrazole in the Nitration Step
Question: My nitration of pyrazole is resulting in a low yield (<60%) of 4-nitropyrazole. What are the likely causes, and how can I improve the yield?
Answer: A low yield in the nitration of pyrazole is a common issue and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Inadequate Nitrating Agent: The choice and concentration of the nitrating agent are crucial.
-
Explanation: A mixture of concentrated nitric acid and sulfuric acid is typically used. Sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Insufficient sulfuric acid or dilute nitric acid will result in a lower concentration of the nitronium ion and, consequently, a lower reaction rate and yield.
-
Recommendation: A one-pot, two-step method using a mixture of fuming nitric acid and fuming sulfuric acid has been shown to significantly improve yields, with reports of up to 85%[1][2]. Ensure the use of high-purity, concentrated acids.
-
-
Suboptimal Reaction Temperature: Temperature control is critical for this reaction.
-
Explanation: The nitration of pyrazole is an exothermic reaction. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, if the temperature is too high, it can lead to the formation of unwanted byproducts and dinitrated species, reducing the yield of the desired 4-nitropyrazole[3].
-
Recommendation: The optimal temperature for the direct nitration of pyrazole is typically around 50°C[1]. It is essential to cool the reaction vessel in an ice bath during the addition of the nitrating acids and then carefully control the temperature as the reaction proceeds.
-
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Explanation: Like any chemical reaction, the nitration of pyrazole requires a certain amount of time to reach completion.
-
Recommendation: A reaction time of approximately 1.5 hours at the optimal temperature is generally sufficient for high conversion[1]. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time for your specific setup.
-
Issue 2: Formation of N1 and N2 Isomers during the Aza-Michael Addition
Question: I am observing a mixture of N1 and N2 alkylated pyrazoles after the aza-Michael addition, which are difficult to separate. How can I improve the regioselectivity for the desired N1 isomer?
Answer: Achieving high regioselectivity in the N-alkylation of unsymmetrical pyrazoles is a well-known challenge[4][5]. The formation of both N1 and N2 isomers is common, but several factors can be manipulated to favor the desired N1 product.
Controlling Factors for Regioselectivity:
-
Steric Hindrance: The relative steric bulk of the substituents on the pyrazole ring and the alkylating agent plays a significant role.
-
Explanation: Alkylation generally favors the less sterically hindered nitrogen atom[4][5]. In the case of 4-nitropyrazole, the nitro group at the 4-position does not create a significant steric difference between N1 and N2. However, the approaching methyl methacrylate will preferentially add to the nitrogen that allows for a less sterically crowded transition state.
-
Recommendation: While not directly modifiable in this specific reaction, understanding this principle is crucial for designing analogous syntheses with different substituted pyrazoles.
-
-
Base and Solvent System: The choice of base and solvent can have a profound impact on the N1/N2 ratio.
-
Explanation: The base deprotonates the pyrazole, generating the pyrazolate anion, which is the active nucleophile. The nature of the base and its counter-ion, along with the solvating properties of the solvent, can influence the position of the subsequent alkylation.
-
Recommendation: For aza-Michael additions, bases like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like tetrahydrofuran (THF) have been shown to be effective[6][7]. The large, soft cesium cation is thought to coordinate less tightly with the pyrazolate anion, making it more available for nucleophilic attack. Experimenting with different bases (e.g., DBU, DIPEA) and solvents (e.g., DMF, acetonitrile) can help optimize the regioselectivity[8].
-
Issue 3: Incomplete Saponification or Side Reactions during Hydrolysis
Question: My final saponification step is either incomplete or seems to be producing byproducts, leading to a low yield of the final sodium salt. What could be going wrong?
Answer: Incomplete hydrolysis or the formation of byproducts during the saponification of the methyl ester can be frustrating. Careful control of the reaction conditions is key to a successful outcome.
Potential Problems and Solutions:
-
Insufficient Base or Reaction Time: The most common reason for incomplete saponification is an insufficient amount of base or not allowing the reaction to proceed long enough.
-
Explanation: Saponification is the base-mediated hydrolysis of an ester. It is a second-order reaction, and its rate depends on the concentration of both the ester and the hydroxide ions.
-
Recommendation: Use a slight excess of a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixture of water and a co-solvent like THF or methanol to ensure the solubility of the ester[9]. Monitor the reaction progress by TLC until the starting ester spot has completely disappeared.
-
-
Elevated Temperatures Leading to Degradation: High temperatures can sometimes lead to the degradation of the product.
-
Explanation: While heating can accelerate the rate of saponification, excessive heat can promote side reactions, especially with a nitro-substituted aromatic ring present in the molecule.
-
Recommendation: Perform the saponification at room temperature or with gentle heating (e.g., 40-50°C). While slower, this will minimize the risk of byproduct formation.
-
-
Hydrolysis of the Nitro Group: Although less common under standard saponification conditions, harsh basic conditions could potentially interact with the nitro group.
-
Explanation: Aromatic nitro groups are generally stable to base, but under forcing conditions, side reactions can occur.
-
Recommendation: Stick to milder reaction conditions (room temperature, stoichiometric base) to avoid any potential complications with the nitro functionality.
-
Frequently Asked Questions (FAQs)
Q1: What is the overall expected yield for the synthesis of sodium 2-methyl-3-(4-nitropyrazol-1-yl)propanoate?
A1: The overall yield will be a product of the yields of the individual steps. With an optimized nitration step yielding around 85%[1], a well-controlled aza-Michael addition, and an efficient saponification, an overall yield in the range of 60-70% is a realistic target.
Q2: Are there any alternative methods for the aza-Michael addition step?
A2: Yes, biocatalytic methods using enzymes have been explored for aza-Michael additions and can offer high selectivity and milder reaction conditions[10]. Additionally, the use of different catalysts such as CuCl or Ag₂CO₃ has been reported for similar transformations[10].
Q3: How can I purify the final product?
A3: The final sodium salt is typically a solid. Purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture. It is important to ensure all the starting methyl ester has been consumed to avoid contamination of the final product.
Q4: What are the key safety precautions to consider during this synthesis?
A4: The nitration step involves the use of strong, corrosive, and oxidizing acids. It is crucial to perform this reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction is also exothermic, so proper temperature control is essential to prevent a runaway reaction.
Experimental Protocols
Protocol 1: Optimized Synthesis of 4-Nitropyrazole[1]
-
In a round-bottom flask equipped with a magnetic stirrer and an ice bath, add pyrazole to concentrated sulfuric acid while maintaining the temperature below 10°C.
-
In a separate flask, prepare the nitrating mixture by carefully adding fuming nitric acid to fuming sulfuric acid, again keeping the temperature below 10°C.
-
Slowly add the nitrating mixture to the pyrazole sulfate solution, ensuring the reaction temperature does not exceed 50°C.
-
After the addition is complete, stir the reaction mixture at 50°C for 1.5 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated 4-nitropyrazole by filtration, wash with cold water until the washings are neutral, and dry under vacuum.
| Reagent | Molar Ratio |
| Pyrazole | 1 |
| Fuming Nitric Acid (90%) | 1.5 |
| Fuming Sulfuric Acid (20%) | 3 |
| Concentrated Sulfuric Acid | 2.1 |
Table 1: Optimized Molar Ratios for 4-Nitropyrazole Synthesis.
Protocol 2: Aza-Michael Addition of 4-Nitropyrazole to Methyl Methacrylate
-
To a solution of 4-nitropyrazole in anhydrous THF, add cesium carbonate (Cs₂CO₃).
-
Stir the suspension at room temperature for 30 minutes.
-
Add methyl methacrylate dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, filter off the base and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Saponification to Sodium 2-Methyl-3-(4-nitropyrazol-1-yl)propanoate
-
Dissolve the methyl 2-methyl-3-(4-nitropyrazol-1-yl)propanoate in a mixture of THF and water.
-
Add a 1M aqueous solution of sodium hydroxide (NaOH) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Neutralize the reaction mixture with 1M hydrochloric acid (HCl) to a pH of approximately 7.
-
Remove the THF under reduced pressure.
-
The aqueous solution can be lyophilized or the product can be precipitated by the addition of a suitable anti-solvent and collected by filtration.
Visualizing the Synthesis and Troubleshooting
Caption: A workflow diagram illustrating the three main steps in the synthesis and key troubleshooting points.
References
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC. Available at: [Link]
-
One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure - ResearchGate. Available at: [Link]
-
Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives - PMC. Available at: [Link]
-
Cs 2 CO 3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. Available at: [Link]
-
Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. Available at: [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc - KTU ePubl. Available at: [Link]
-
A Cascade Reaction of Cinnamyl Azides with Acrylates Directly Generates Tetrahydro-Pyrrolo-Pyrazole Heterocycles | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Michael-type addition of azoles of broad-scale acidity to methyl acrylate - ResearchGate. Available at: [Link]
-
C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC. Available at: [Link]
-
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Available at: [Link]
-
Trinitromethyl-Substituted 1H-1,2,4-Triazole Bridging Nitropyrazole: A Strategy of Utterly Manipulable Nitration Achieving High-Energy Density Material - ACS Publications. Available at: [Link]
-
OPTIMIZATION OF SYNTHESIS OF NITROIMIDAZOLES AND NITROPYRAZOLES BASED ON POLAROGRAPHIC INVESTIGATIONS D. DumanoviC* and Dj. Kosa. Available at: [Link]
-
Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters - Open Access LMU. Available at: [Link]
-
Optimization on synthesis process and characterization of 1-methyl-3, 4-dinitropyrazoles. Available at: [Link]
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One-pot multistep mechanochemical synthesis of fluorinated pyrazolones - Beilstein Journals. Available at: [Link]
-
Review on synthesis of nitropyrazoles - ResearchGate. Available at: [Link]
-
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][3][11]triazin-7(6H)-ones and Derivatives - MDPI. Available at: [Link]
-
COMMUNICATIONS. Available at: [Link]
-
4H-Pyrano[2,3-c]pyrazoles: a review - Arkivoc. Available at: [Link]
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Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents - Zenodo. Available at: [Link]
-
Reaction Mechanisms Underlying Unfunctionalized Alkyl Nitrate Hydrolysis in Aqueous Aerosols - pdf file. Available at: [Link]
-
Hydrolysis of organic nitrates - PubMed. Available at: [Link]
-
Methyl Hydrolysis : r/OrganicChemistry - Reddit. Available at: [Link]
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- 6. Cs 2 CO 3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02314H [pubs.rsc.org]
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- 11. guidechem.com [guidechem.com]
Technical Support Center: Synthesis of 2-Methyl-3-(4-nitropyrazol-1-yl)propanoic Acid
Welcome to the dedicated technical support guide for the synthesis of 2-methyl-3-(4-nitropyrazol-1-yl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis, offering step-by-step guidance to diagnose and resolve them. The synthesis of 2-methyl-3-(4-nitropyrazol-1-yl)propanoic acid typically proceeds via a Michael addition of 4-nitropyrazole to an appropriate methacrylate ester, followed by hydrolysis of the resulting ester.
Issue 1: Low or No Yield of the Michael Adduct (Ethyl 2-methyl-3-(4-nitropyrazol-1-yl)propanoate)
Symptoms:
-
Thin-layer chromatography (TLC) analysis shows predominantly starting materials (4-nitropyrazole and methacrylate ester).
-
Isolation of the crude product yields a minimal amount of the desired adduct.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Insufficiently Basic Conditions | The Michael addition requires the deprotonation of 4-nitropyrazole to form the nucleophilic pyrazolide anion.[1] If the base is too weak or used in insufficient quantity, the equilibrium will favor the starting materials. | 1. Select a stronger base: Consider using bases like sodium hydride (NaH), potassium carbonate (K2CO3), or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The choice of base can be critical for achieving good yields.[2] 2. Increase base stoichiometry: Ensure at least one equivalent of a strong base is used. For weaker bases like K2CO3, using a slight excess (1.1-1.5 equivalents) can be beneficial. 3. Solvent choice: Aprotic polar solvents like DMF or DMSO can enhance the reactivity of the nucleophile.[1] |
| Steric Hindrance | The methyl group on the methacrylate ester can sterically hinder the approach of the pyrazolide nucleophile. | 1. Elevate reaction temperature: Increasing the temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely by TLC to avoid decomposition. 2. Prolong reaction time: Allow the reaction to proceed for a longer duration (e.g., 24-48 hours) to maximize the conversion to the product. |
| Retro-Michael Reaction | The Michael addition is a reversible reaction.[3] If the product is not significantly more stable than the reactants, the equilibrium may shift back towards the starting materials, especially at elevated temperatures. | 1. Optimize reaction temperature: While heating can overcome steric hindrance, excessive heat can promote the retro-Michael reaction. Find the optimal temperature that balances reaction rate and equilibrium position. 2. Use a less hindered Michael acceptor: If possible, consider using a less substituted acrylate, although this would change the final product. |
Issue 2: Formation of a Viscous, Uncharacterizable Polymer
Symptoms:
-
The reaction mixture becomes thick and difficult to stir.
-
Work-up yields a sticky solid that is difficult to purify and characterize.
Potential Cause & Solution:
| Cause | Explanation | Troubleshooting Steps |
| Polymerization of the Michael Acceptor | α,β-Unsaturated esters, like ethyl methacrylate, are susceptible to anionic polymerization initiated by the basic conditions used to generate the pyrazolide anion.[3] | 1. Control the temperature: Running the reaction at lower temperatures (e.g., 0 °C or room temperature) can significantly reduce the rate of polymerization.[3] 2. Slow addition of the Michael acceptor: Adding the methacrylate ester dropwise to the solution of the deprotonated 4-nitropyrazole can help maintain a low instantaneous concentration of the monomer, favoring the desired bimolecular reaction over polymerization.[3] 3. Use a weaker base: Milder bases, such as triethylamine or DBU in catalytic amounts, might be sufficient to promote the Michael addition without aggressively initiating polymerization. |
Issue 3: Incomplete or Problematic Hydrolysis of the Ester
Symptoms:
-
TLC or NMR of the final product shows the presence of the starting ester.
-
Low yield of the desired carboxylic acid.
-
Formation of unexpected byproducts during hydrolysis.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Insufficiently Strong Hydrolysis Conditions | Ester hydrolysis requires either acidic or basic catalysis. The conditions may not be vigorous enough for complete conversion. | 1. Basic Hydrolysis: Use an excess of a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a co-solvent like methanol or THF. Heating may be necessary.[4] 2. Acidic Hydrolysis: Refluxing with a strong acid like hydrochloric acid (HCl) or sulfuric acid (H2SO4) in an aqueous solution can be effective.[5] |
| Side Reactions Under Harsh Hydrolysis Conditions | The nitro group on the pyrazole ring can be sensitive to harsh reaction conditions. Strong acidic or basic conditions at high temperatures could potentially lead to degradation of the pyrazole ring or other unwanted side reactions.[6][7] | 1. Milder Hydrolysis Conditions: If degradation is observed, consider using milder conditions. For example, using LiOH at room temperature for a longer duration might be sufficient. 2. Careful Monitoring: Monitor the reaction progress by TLC to determine the point of complete ester hydrolysis and avoid prolonged exposure to harsh conditions. |
| Decarboxylation | While less common for this specific molecule, malonic acid derivatives can undergo decarboxylation upon heating, especially under acidic conditions.[5] | 1. Moderate Hydrolysis Temperature: Avoid excessively high temperatures during acidic hydrolysis to minimize the risk of decarboxylation. |
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 2-methyl-3-(4-nitropyrazol-1-yl)propanoic acid, offering insights into the rationale behind experimental choices.
Q1: Why is 4-nitropyrazole used as the starting material? What is the role of the nitro group?
A1: The nitro group at the 4-position of the pyrazole ring serves two crucial functions. Firstly, it is a strong electron-withdrawing group, which increases the acidity of the N-H proton of the pyrazole ring.[8] This facilitates its deprotonation to form the nucleophilic pyrazolide anion required for the Michael addition. Secondly, the electron-withdrawing nature of the nitro group deactivates the pyrazole ring towards electrophilic attack, reducing the likelihood of side reactions at the ring carbons.[9]
Q2: Can other isomers of nitropyrazole be formed during the synthesis?
A2: The synthesis of 4-nitropyrazole itself is generally regioselective. However, in the subsequent N-alkylation step (the Michael addition), there is a theoretical possibility of forming the N2-alkylated isomer. The regioselectivity of N-alkylation of pyrazoles can be influenced by the nature of the electrophile and the reaction conditions.[10] For 4-nitropyrazole, the N1-alkylation is generally favored due to a combination of electronic and steric factors. It is advisable to characterize the product thoroughly using techniques like NMR to confirm the desired regiochemistry.
Q3: Are there any alternative synthetic routes to this compound?
A3: While the Michael addition approach is common, other strategies could be envisioned. For instance, one could potentially synthesize a pyrazole ring onto a pre-existing propanoic acid backbone. This might involve the reaction of a hydrazine derivative with a suitably functionalized 1,3-dicarbonyl compound that already contains the desired propanoic acid moiety.[11][12] However, the Michael addition route is often more straightforward and utilizes readily available starting materials.
Q4: What are the key analytical techniques for monitoring the reaction and characterizing the products?
A4:
-
Thin-Layer Chromatography (TLC): Essential for monitoring the progress of both the Michael addition and the hydrolysis steps. It allows for a quick assessment of the consumption of starting materials and the formation of products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Crucial for structural elucidation of the intermediate ester and the final carboxylic acid. NMR can confirm the successful addition to the pyrazole ring, the presence of the methyl and propanoic acid functionalities, and the regiochemistry of the N-alkylation.
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized compounds, confirming their identity.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the nitro group (strong absorptions around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹), the ester carbonyl (around 1735 cm⁻¹), and the carboxylic acid carbonyl and O-H (broad absorption) in the final product.
III. Visualizing the Reaction and Potential Side Reactions
Main Synthetic Pathway
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijcrt.org [ijcrt.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 5. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives | IntechOpen [intechopen.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Solubility for Sodium 2-methyl-3-(4-nitropyrazol-1-yl)propanoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the physicochemical hurdles of working with functionalized organic salts.
Sodium 2-methyl-3-(4-nitropyrazol-1-yl)propanoate is a bifunctional molecule: it features a highly polar, water-soluble sodium carboxylate group juxtaposed against a rigid, lipophilic 4-nitropyrazole ring. This structural dichotomy means its solubility is highly sensitive to pH, ionic strength, and solvent polarity. The guides below are engineered to explain the causality behind these issues and provide self-validating protocols to keep your workflows moving.
Diagnostic Decision Tree
Diagnostic workflow for resolving solubility issues based on solvent system and conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does the compound precipitate unexpectedly during aqueous assay preparation or workup? Causality: This is almost always a pH-driven event. The compound is the sodium salt of a propanoic acid derivative. While the ionized carboxylate form is highly water-soluble, the 4-nitropyrazole moiety is lipophilic and prone to strong intermolecular dipole-dipole interactions[1]. If the pH of your aqueous system drops below the pKa of the propanoic acid group (estimated ~4.5–4.8), the carboxylate is protonated. The resulting neutral free acid—2-methyl-3-(4-nitropyrazol-1-yl)propanoic acid—has drastically lower aqueous solubility and rapidly crystallizes out of solution[2]. Solution: Ensure your aqueous buffer is maintained at least 1.5 to 2 units above the pKa (i.e., pH > 6.5). If precipitation occurs, verify the pH and adjust with 0.1 M NaOH until the solution clears.
Q2: I need to run an alkylation or coupling reaction in an aprotic organic solvent (e.g., MeCN, DMF), but the sodium salt won't dissolve. How can I fix this? Causality: Sodium salts possess high lattice energies. Aprotic solvents lack the hydrogen-bond donating ability required to effectively solvate the sodium cation ( Na+ ), leaving the crystal lattice intact. Solution: You must actively disrupt the ionic lattice by sequestering the sodium cation. Adding a cation-chelating agent such as 15-crown-5 ether (which is size-specific for Na+ ) will force dissolution. Alternatively, recent advances in organic synthesis demonstrate that adding 5–10% Poly(ethylene glycol) (PEG) to the reaction solution effectively coordinates sodium ions, enabling complete dissolution in aprotic solvents like acetonitrile[3].
Q3: Can temperature modulation help dissolve the compound in polar protic solvents like methanol or ethanol? Causality: Yes. The solubility of pyrazole derivatives and their salts in organic solvents generally increases exponentially with temperature. The added thermal energy helps overcome the strong π−π stacking and van der Waals forces holding the nitropyrazole groups together in the solid state[4]. Solution: Apply gentle heating (40–50°C). If you are attempting a recrystallization, dissolve the salt in a minimal volume of hot alcohol, then carefully add a non-polar anti-solvent (like heptane) dropwise until turbidity appears, followed by slow cooling[4].
Q4: My buffer is at pH 7.4, but I still see precipitation. What is happening? Causality: If the pH is correct, you are likely encountering the Common Ion Effect . If your buffer contains a very high concentration of sodium ions (e.g., high-salt PBS or a brine wash), the solubility product constant ( Ksp ) of the sodium salt is exceeded. The excess Na+ drives the equilibrium backward, forcing the sodium 2-methyl-3-(4-nitropyrazol-1-yl)propanoate to precipitate. Solution: Dilute the solution to reduce the overall molarity, or switch to a potassium-based buffer (e.g., Potassium Phosphate) to eliminate the common ion interference.
Quantitative Solubility & Physicochemical Profile
To aid in your experimental design, refer to the synthesized physicochemical data below.
| Property / Condition | Value / Observation | Mechanistic Rationale |
| Estimated pKa | ~4.5 – 4.8 | Threshold for carboxylic acid deprotonation. |
| Aqueous Solubility (pH > 7.0) | High (>50 mg/mL) | Ionized carboxylate interacts favorably with water dipoles. |
| Aqueous Solubility (pH < 4.0) | Low (<1 mg/mL) | Protonation yields the highly lipophilic neutral free acid. |
| Solubility in MeCN / DCM | Very Low | High ionic lattice energy; lack of cation solvation. |
| Solubility in MeCN + PEG | Moderate to High | PEG coordinates Na+ , liberating the propanoate anion[3]. |
| Solubility in MeOH / EtOH | Moderate (Temp dependent) | Protic solvents solvate both the cation and the organic anion. |
Standardized Experimental Protocols
Protocol A: Solubilization in Aprotic Solvents via Cation Chelation
Use this protocol when downstream chemistry requires non-aqueous, aprotic conditions.
-
Weighing: Transfer the required mass of sodium 2-methyl-3-(4-nitropyrazol-1-yl)propanoate to a dry reaction flask under an inert atmosphere (Nitrogen or Argon).
-
Suspension: Add the target anhydrous aprotic solvent (e.g., Acetonitrile or DMF). Observation: The salt will remain largely suspended and turbid.
-
Chelation: Add 1.05 equivalents of 15-crown-5 ether. Alternatively, for a more cost-effective approach, add 5% v/v Poly(ethylene glycol) (PEG-400)[3].
-
Agitation: Stir vigorously at room temperature for 15–30 minutes. Self-Validation Check: The turbid suspension will transition to a clear, homogeneous solution as the Na+ ions are successfully coordinated.
-
Execution: Proceed immediately with your downstream synthetic step (e.g., addition of an electrophile).
Protocol B: Free Acid Isolation via pH-Driven Precipitation
Use this protocol to purify the compound or convert it to the free acid form for alternative salt screening.
Step-by-step workflow for the isolation of the free acid via pH-driven precipitation.
-
Dissolution: Dissolve the crude sodium salt in a minimum volume of deionized water. Ensure the pH is between 7.0 and 8.0.
-
Filtration: Pass the aqueous solution through a 0.45 µm PTFE syringe filter to remove any insoluble organic impurities or unreacted pyrazole starting materials.
-
Cooling: Place the filtrate in an ice bath and stir vigorously, allowing the solution to cool to 0–5°C.
-
Acidification: Slowly add 1M HCl dropwise while monitoring the pH. Continue addition until the pH stabilizes between 2.0 and 3.0.
-
Precipitation: Self-Validation Check: A white to pale-yellow precipitate of 2-methyl-3-(4-nitropyrazol-1-yl)propanoic acid will form immediately as the carboxylate is protonated.
-
Maturation: Continue stirring the suspension for 30 minutes at 0–5°C to maximize crystal growth and yield.
-
Isolation: Filter the precipitate under vacuum, wash twice with ice-cold deionized water to remove residual NaCl, and dry under high vacuum for 12 hours.
References
- SOLUBILITY REPORT OF 1-NITROPYRAZOLE (1-NP)
- Overcoming poor solubility of pyrazole derivatives during reaction workup Source: Benchchem URL
- Sodium Salts Dissolution in an Aprotic Solvent by Coordination of Poly(ethylene glycol)
- Alkylation, acylation and silylation of azoles Source: SciSpace / Acta Chemica Scandinavica URL
Sources
Technical Support Center: Purification of Sodium 2-methyl-3-(4-nitropyrazol-1-yl)propanoate
Welcome to the technical support center for the purification of sodium 2-methyl-3-(4-nitropyrazol-1-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this and related compounds. We will delve into the underlying scientific principles of the purification process, providing you with the expertise to troubleshoot and optimize your experiments effectively.
I. Understanding the Molecule: Key Physicochemical Properties and Their Implications for Purification
Sodium 2-methyl-3-(4-nitropyrazol-1-yl)propanoate is a molecule with distinct structural features that dictate its behavior during purification:
-
Ionic Salt: The sodium carboxylate group imparts high polarity and water solubility, while potentially causing issues with traditional normal-phase chromatography.
-
Nitropyrazole Moiety: The aromatic pyrazole ring, substituted with a strongly electron-withdrawing nitro group, influences the molecule's stability, solubility, and potential for specific impurities.
-
Asymmetric Center: The presence of a chiral center at the 2-methyl position may necessitate chiral purification if a single enantiomer is desired.
These features present a unique set of purification challenges. This guide will provide a structured approach to addressing them.
II. Frequently Asked Questions (FAQs) and Troubleshooting Guide
A. Issues Related to Solubility and Precipitation
Question 1: My compound crashes out of solution during aqueous workup. What's happening and how can I prevent this?
Answer: This is a common issue for pyrazole derivatives, which often have limited aqueous solubility.[1] The addition of an aqueous solution to your reaction mixture can cause the product to precipitate unexpectedly.
Troubleshooting Steps:
-
Increase the Volume of the Organic Solvent: This can help maintain the compound in the organic phase.[1]
-
Employ a Co-solvent System: Adding a miscible organic solvent like THF or acetone to the extraction mixture can enhance solubility.[1][2]
-
Solvent Screening: If possible, perform small-scale solvent screening to find a more suitable solvent system that keeps all components dissolved.[2]
Question 2: I'm struggling to find a suitable solvent for recrystallization due to the compound's poor solubility. What are my options?
Answer: Recrystallization of poorly soluble compounds, especially salts of carboxylic acids, can be challenging.[2][3]
Troubleshooting Protocol:
-
Hot Filtration: If your compound is sparingly soluble even in hot solvents, use hot filtration to remove insoluble impurities.[2]
-
Solvent Mixtures (Good/Poor Solvent System):
-
Dissolve your crude compound in a minimal amount of a hot "good" solvent (e.g., ethanol, methanol).
-
Add a "poor" solvent (in which the compound is less soluble, e.g., ethyl acetate, diethyl ether) dropwise until you observe turbidity.
-
If too much "poor" solvent is added, clarify the solution with a few more drops of the hot "good" solvent.
-
Allow the solution to cool slowly to promote crystal growth.[2]
-
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly at room temperature or in a refrigerator.[1]
| Solvent System | "Good" Solvent (for dissolution) | "Poor" Solvent (for precipitation) | Comments |
| Alcohol/Ether | Methanol, Ethanol | Diethyl ether, MTBE | Good for inducing precipitation of polar compounds. |
| Alcohol/Ester | Methanol, Ethanol | Ethyl acetate | A less volatile alternative to ether. |
| Water/Organic | Water | Acetone, Ethanol | Useful for highly water-soluble salts. |
B. Chromatographic Purification Challenges
Question 3: My compound streaks or shows poor peak shape during normal-phase silica gel chromatography. Why is this happening?
Answer: As an ionic and highly polar compound, sodium 2-methyl-3-(4-nitropyrazol-1-yl)propanoate is likely to interact strongly and irreversibly with the acidic silanol groups on the surface of silica gel.[4] This leads to poor separation, tailing peaks, and low recovery.
Troubleshooting Workflow for Chromatography:
Caption: Decision workflow for chromatographic purification.
Recommended Solutions:
-
Reversed-Phase Chromatography: This is often the most effective method for purifying polar and ionic compounds.[4]
-
Stationary Phase: C18 or C8 columns are suitable.
-
Mobile Phase: A mixture of water (or a buffer) and a miscible organic solvent (e.g., acetonitrile, methanol).
-
Ion Pairing: Adding an ion-pairing reagent like heptafluorobutyric acid to the mobile phase can improve retention and peak shape.[5]
-
pH Adjustment: Using a buffer, such as ammonium acetate, can suppress the ionization of any acidic or basic impurities and improve peak symmetry.[4]
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds that have little or no retention in reversed-phase chromatography.[6]
-
Ion-Exchange Chromatography: This technique separates molecules based on their net charge and can be very effective for purifying ionic compounds.[7]
Question 4: I'm observing co-eluting impurities. What are the likely culprits and how can I remove them?
Answer: The synthesis of pyrazole derivatives can lead to several types of impurities.
Potential Impurities and Removal Strategies:
| Impurity Type | Origin | Identification | Purification Strategy |
| Regioisomers | Non-selective N-alkylation of the pyrazole ring. | NMR, LC-MS | Reversed-phase HPLC with an optimized gradient may resolve isomers.[8] |
| Starting Materials | Incomplete reaction. | TLC, LC-MS | Recrystallization or chromatography. |
| Reaction By-products | Side reactions during synthesis. | LC-MS, GC-MS | A combination of aqueous workup and chromatography is often necessary. |
| Nitro-group Related Impurities | Over-nitration or side reactions involving the nitro group.[9] | LC-MS | Selective reduction of dinitro impurities to their amino-nitro derivatives, followed by acidic extraction.[9] |
| Nitrosamines | Reaction of secondary or tertiary amines with nitrous acid sources.[10] | Specialized LC-MS/MS methods. | Modify synthetic route to avoid conditions that form nitrosamines.[11][12] |
C. Stability and Degradation Concerns
Question 5: I'm concerned about the thermal stability of my nitro-containing compound during purification. What precautions should I take?
Answer: Nitroaromatic compounds can be thermally sensitive, and their stability can be significantly reduced by the presence of impurities.[13][14]
Best Practices for Handling Nitro-Containing Compounds:
-
Avoid High Temperatures: When possible, concentrate solutions under reduced pressure at low temperatures. Avoid prolonged heating during recrystallization.
-
Monitor for Impurities: Be aware that certain impurities can catalyze the decomposition of nitro compounds at lower temperatures than the pure substance.[13]
-
Inert Atmosphere: For sensitive compounds, consider handling under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
III. Experimental Protocols
Protocol 1: General Procedure for Recrystallization using a Two-Solvent System
-
Dissolution: In a flask, add the minimum amount of a hot "good" solvent (e.g., ethanol) to completely dissolve the crude sodium 2-methyl-3-(4-nitropyrazol-1-yl)propanoate.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.[2]
-
Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (e.g., ethyl acetate) dropwise until the solution becomes slightly turbid.[2]
-
Re-dissolution: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[1]
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.[2]
-
Isolation: Collect the crystals by filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.[2]
Protocol 2: Purification by Reversed-Phase Flash Chromatography
-
Column Selection: Choose a C18-functionalized silica gel column.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like methanol or DMSO. If using a strong solvent, adsorb the sample onto a small amount of C18 silica before loading.
-
Mobile Phase Preparation: Prepare a buffered mobile phase, for example:
-
Solvent A: 10 mM Ammonium Acetate in Water, pH 7
-
Solvent B: Acetonitrile or Methanol
-
-
Equilibration: Equilibrate the column with at least 5-10 column volumes of the initial mobile phase composition (e.g., 95% A, 5% B).
-
Elution: Run a gradient from low to high organic content (e.g., 5% B to 95% B over 20-30 column volumes).
-
Fraction Collection and Analysis: Collect fractions and analyze by TLC or LC-MS to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. If a non-volatile buffer was used, a final desalting step (e.g., another reversed-phase step with a volatile buffer or water/organic mobile phase) may be necessary.
IV. Concluding Remarks
The successful purification of sodium 2-methyl-3-(4-nitropyrazol-1-yl)propanoate hinges on a thorough understanding of its physicochemical properties. By anticipating challenges related to its ionic nature, the presence of the nitropyrazole moiety, and potential impurities, researchers can develop a robust and efficient purification strategy. This guide provides a foundation for troubleshooting common issues, but as with all scientific endeavors, careful observation and methodical optimization are key to achieving high purity and yield.
References
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Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]
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Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
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Reddit. (2018, December 8). What are your tips and tricks for purifying ionic/very polar compounds? Exotic eluent suggestions for column chromatography?. r/chemistry. Retrieved from [Link]
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Dong, J., Whitcomb, D. R., McCormick, A. V., & Davis, H. T. (2007). Crystallization of Silver Carboxylates from Sodium Carboxylate Mixtures. Langmuir, 23(15), 7963–7971. [Link]
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IJNRD. (2025, December 15). Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal of Novel Research and Development. Retrieved from [Link]
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Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]
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Gaywood, A. P., Cushing, A. H., & Allison, M. L. (2022). Reduction in the Thermal Stability of Nitro-Containing Compounds due to Cross-Catalyzed Autocatalytic Decomposition Caused by Nitro-Containing Impurities. Organic Process Research & Development, 26(10), 2965–2972. [Link]
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BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. Retrieved from [Link]
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From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025, March 31). Retrieved from [Link]
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ResearchGate. (2026, March 17). Synthesis of Pyrazole Compounds by Using Sonication Method. Retrieved from [Link]
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Dong, J., Whitcomb, D. R., McCormick, A. V., & Davis, H. T. (2007). Crystallization of silver carboxylates from sodium carboxylate mixtures. Langmuir, 23(15), 7963–7971. [Link]
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Urben, P. G. (2007). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 11(6), 1146–1153. [Link]
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Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]
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HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
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HWI group. (2021, April 15). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. Retrieved from [Link]
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Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
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ResearchGate. (2019, February 18). Recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]
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Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
- Google Patents. (n.d.). Process for the purification of mononitro aromatic compounds. (US2430421A).
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ACS Publications. (2024, April 29). Trinitromethyl-Substituted 1H-1,2,4-Triazole Bridging Nitropyrazole: A Strategy of Utterly Manipulable Nitration Achieving High-Energy Density Material. Retrieved from [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
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Royal Society of Chemistry. (2021, November 2). Mechanochemical synthesis of sodium carboxylates as anode materials in sodium ion batteries. Retrieved from [Link]
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Wang, R., Cheng, G., & Li, Y. (2018). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 23(10), 2465. [Link]
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Royal Society of Chemistry. (n.d.). Rapid preparation of binary mixtures of sodium carboxylates as anodes in sodium-ion batteries. Retrieved from [Link]
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Indian Journal of Chemistry. (2025, September 23). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Retrieved from [Link]
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Bouabdallah, I., Mdaghri, A., Melhaoui, A., & Akssira, M. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Scientia Pharmaceutica, 85(3), 27. [Link]
- Google Patents. (n.d.). Method for purifying pyrazoles. (WO2011076194A1).
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MDPI. (2025, September 18). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][6]triazin-7(6H)-ones and Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Review on synthesis of nitropyrazoles. Retrieved from [Link]
-
MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
Arkivoc. (n.d.). 4H-Pyrano[2,3-c]pyrazoles: a review. Retrieved from [Link]
-
Alston & Bird. (2020, September 21). FDA Issues New Guidance on Nitrosamine Impurities in APIs and Drug Products. Retrieved from [Link]
-
Sobańska, A. W., & Brzezińska, E. (2021). Presence of Nitrosamine Impurities in Medicinal Products. Pharmaceuticals, 14(4), 314. [Link]
-
Improved Pharma. (2022, January 17). Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biotage.com [biotage.com]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. biotage.com [biotage.com]
- 7. welch-us.com [welch-us.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. US2430421A - Process for the purification of mononitro aromatic compounds - Google Patents [patents.google.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. alston.com [alston.com]
- 12. improvedpharma.com [improvedpharma.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
preventing degradation of sodium;2-methyl-3-(4-nitropyrazol-1-yl)propanoate in solution
Compound: Sodium 2-methyl-3-(4-nitropyrazol-1-yl)propanoate
Overview
Sodium 2-methyl-3-(4-nitropyrazol-1-yl)propanoate is a highly functionalized heterocycle utilized as a critical intermediate in the synthesis of targeted protein degraders (PROTACs) and kinase inhibitors[1]. While the sodium salt ensures excellent aqueous solubility, the molecular architecture—specifically the electron-withdrawing nitro group combined with a β -substituted propanoate backbone—introduces specific vulnerabilities in solution. This guide provides field-proven troubleshooting strategies to maintain compound integrity during your assays and storage workflows.
FAQ & Troubleshooting: Degradation Pathways
Q1: Why does my stock solution degrade rapidly when the pH exceeds 8.5?
A: This degradation is driven by a base-catalyzed retro-Michael elimination .
-
The Causality: The 4-nitro group strongly withdraws electron density from the pyrazole ring, significantly lowering its pKa to approximately 9.63[2]. Under basic conditions, the α -proton of the propanoate backbone (adjacent to the carboxylate) is easily deprotonated. This triggers an E1cB-like elimination, cleaving the C-N bond and releasing 4-nitropyrazole and a methacrylate derivative.
-
The Solution: Always buffer solutions to a strictly neutral or slightly acidic pH (e.g., pH 6.5–7.4) using MOPS or HEPES buffers. Avoid unbuffered basic solvents.
Q2: Why does the solution turn cloudy or precipitate when the pH drops below 5.0?
A: This is a solubility failure due to carboxylate protonation .
-
The Causality: The compound is supplied as a sodium salt to maximize hydration in aqueous media. At an acidic pH, the carboxylate group is protonated, forming the neutral free acid (2-methyl-3-(4-nitropyrazol-1-yl)propanoic acid). This neutral species lacks the ionic dipole necessary for aqueous solvation and will immediately precipitate out of solution.
-
The Solution: Avoid unbuffered acidic media. If a low-pH environment is mandatory for your specific assay, introduce a co-solvent such as 5–10% DMSO prior to acidification to maintain the free acid in solution.
Q3: I noticed a color change (yellowing to brown) in my transparent storage vials over time. What is happening?
A: You are observing the photochemical reduction of the nitro group.
-
The Causality: Nitroheterocyclic compounds are notoriously photolabile. Exposure to UV or ambient laboratory light excites the molecule, inducing the photoreduction of the nitro group to highly reactive nitroso or hydroxylamine intermediates[3]. These intermediates rapidly dimerize or react with solvent impurities, resulting in colored degradants and a complete loss of the active compound concentration.
-
The Solution: Always prepare solutions in low-light conditions and store them exclusively in argon-purged amber glass vials.
Quantitative Stability Profile
The following table summarizes the quantitative degradation metrics and required preventative actions for this compound.
| Environmental Trigger | Primary Mechanism | Estimated Half-Life ( t1/2 ) | Visual / Analytical Indicator | Preventative Action |
| pH > 8.5 | Retro-Michael Elimination | < 4 hours at 25°C | Appearance of 4-nitropyrazole peak on LC-MS | Buffer to pH 6.5–7.4 |
| pH < 5.0 | Carboxylate Protonation | Immediate | Cloudy solution / White precipitate | Maintain pH > 6.0 or add 5% DMSO |
| UV / Ambient Light | Photochemical Reduction | 12–24 hours | Solution turns yellow/brown | Use amber vials, work in low light |
| Freeze-Thaw Cycles | Freeze-Concentration | Variable | Irreversible micro-crystals | Single-use aliquots at -20°C |
Standard Operating Procedure (SOP): Preparation of Self-Validating Stock Solutions
To ensure trustworthiness and reproducibility in your downstream assays, follow this self-validating protocol for preparing a stable 10 mM aqueous stock solution.
Step 1: Buffer Preparation & Degassing
-
Action: Prepare a 50 mM MOPS buffer adjusted to pH 7.0. Degas the buffer by sparging with Argon or Nitrogen for 15 minutes.
-
Causality: MOPS provides robust buffering at neutral pH, preventing base-catalyzed E1cB elimination. Degassing removes dissolved oxygen, which can act as a radical initiator in secondary photochemical degradation pathways.
-
Validation Check: Measure the pH of the degassed buffer. It must read exactly 7.0 ± 0.1. If it does not, discard and remake the buffer.
Step 2: Reconstitution under Actinic Control
-
Action: In a biosafety cabinet with the lights turned off (or using amber ambient lighting), weigh the sodium 2-methyl-3-(4-nitropyrazol-1-yl)propanoate. Dissolve slowly in the degassed buffer. Do not vortex vigorously; use gentle inversion or a low-speed orbital shaker.
-
Causality: Vigorous vortexing introduces shear stress and localized heating, which can accelerate hydrolytic cleavage. Low-light conditions prevent the initiation of nitro-group photoreduction[3].
-
Validation Check: Visually inspect the solution against a dark background. It should be completely transparent without any particulate matter (which would indicate free-acid precipitation).
Step 3: Post-Dissolution pH Verification
-
Action: Measure the pH of the final 10 mM solution using a calibrated micro-probe.
-
Causality: The addition of a highly concentrated sodium salt can shift the ionic strength and pH of the buffer. If the pH drifts above 8.0, the retro-Michael degradation pathway is activated.
-
Validation Check: The pH must remain between 6.8 and 7.2. If the pH has drifted, adjust dropwise with 0.1 M HCl or NaOH until stabilized.
Step 4: Aliquoting and Storage
-
Action: Aliquot the validated solution into single-use, argon-purged amber glass vials. Store immediately at -20°C.
-
Causality: Single-use aliquots prevent freeze-thaw cycles, which cause localized concentration gradients (the freeze-concentration effect) that can trigger precipitation. Amber glass blocks UV/Vis photons, halting photoreduction.
Mechanistic Visualization
The following diagram maps the logical relationships between environmental triggers, chemical mechanisms, and physical outcomes.
Figure 1: Primary degradation pathways of sodium 2-methyl-3-(4-nitropyrazol-1-yl)propanoate.
References
-
WO2024183798A1 - Compounds and methods of treating cancers - google.com: 1
-
Cas 2075-46-9, 4-Nitropyrazole (pKa Data) - lookchem.com: 2
-
Recent Developments in Photocatalytic Reduction of Nitro Compounds to Valuable Scaffolds - thieme-connect.com: 3
Sources
Technical Support Center: Overcoming Poor Cell Permeability of Propanoate Derivatives
Welcome to the Advanced Therapeutics Troubleshooting Guide. As drug development professionals, we frequently utilize propanoate (propionate) esterification to mask polar functional groups, increase lipophilicity, and theoretically enhance the passive transcellular diffusion of small molecules, prodrugs, and PROTACs.
However, researchers often encounter a "permeability paradox" where the addition of a propanoate group unexpectedly abolishes cellular permeability or in vivo exposure. As a Senior Application Scientist, I have structured this guide to address the mechanistic root causes of these failures—ranging from premature enzymatic cleavage to 3D polar surface area (PSA) exposure—and provided self-validating protocols to rescue your lead compounds.
Frequently Asked Questions & Troubleshooting Workflows
Q1: My propanoate ester prodrug shows excellent permeability in PAMPA (artificial membrane) but fails completely in Caco-2 assays and lacks in vivo exposure. What is the root cause?
The Causality: This discrepancy is the classic hallmark of premature enzymatic hydrolysis . PAMPA relies solely on passive diffusion through an artificial lipid bilayer devoid of enzymes. In contrast, Caco-2 cells (and in vivo intestinal environments) are rich in intracellular and brush-border carboxylesterases (e.g., CES1 and CES2). While the propanoate group successfully increases the LogP to facilitate membrane entry, ubiquitous esterases can rapidly cleave the ester bond before the drug transits the basolateral membrane. The resulting highly polar parent drug becomes trapped intracellularly or is effluxed. For instance, the opioid prodrug morphine-3-propionate exhibits a human plasma half-life of less than 5 minutes due to this rapid esterase-mediated degradation[1].
Self-Validating Protocol: Plasma & Caco-2 Stability Profiling To confirm premature cleavage, you must isolate the metabolic variable from the permeability variable.
-
Preparation: Spike the propanoate derivative (1 µM final concentration) into pre-warmed (37°C) pooled human intestinal microsomes (HIM) or human plasma.
-
Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Centrifugation & Analysis: Centrifuge at 14,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS, monitoring the MRM transitions for both the intact propanoate prodrug and the parent compound.
-
Self-Validation Step: Run procaine (rapidly hydrolyzed by esterases) as a positive control and procainamide (esterase-stable) as a negative control in parallel. If procaine remains intact, your biological matrix has lost enzymatic activity (likely due to improper freeze-thaw cycles), and the assay must be rejected.
Corrective Action: If T1/2 is < 30 minutes, redesign the ester to introduce steric hindrance. Substituting the linear propanoate with a branched derivative (e.g., isobutyrate or pivalate) shields the ester carbonyl from nucleophilic attack by the serine residue in the esterase active site. This strategy was fundamental in optimizing compounds like AZD8165, a propionate prodrug of a thrombin inhibitor designed to balance stability and intestinal absorption[2].
Q2: We synthesized a propanoate derivative to increase the lipophilicity of a highly polar parent drug, but the apparent permeability ( Papp ) actually decreased. Why did increasing lipophilicity hurt permeability?
The Causality: You have encountered the solubility-permeability tradeoff . While passive transcellular diffusion requires a favorable lipophilicity (ideal LogP 2–3), adding a propanoate group to a scaffold that is already moderately lipophilic can push the LogP > 4.5. In aqueous assay buffers (like HBSS used in Caco-2), highly lipophilic compounds precipitate or become irreversibly sequestered in the Unstirred Water Layer (UWL) adjacent to the apical membrane, destroying the concentration gradient required for Fickian diffusion.
Self-Validating Protocol: Thermodynamic Solubility and UWL Assessment
-
Incubation: Add excess solid propanoate compound to 1 mL of HBSS buffer (pH 7.4). Shake at 300 RPM at 37°C for 24 hours to reach thermodynamic equilibrium.
-
Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter (pre-saturated with the compound to prevent non-specific binding).
-
Quantification: Dilute the filtrate and quantify via HPLC-UV against a standard curve prepared in DMSO.
-
Self-Validation Step: Measure the solubility of griseofulvin (low solubility control, ~15 µM) and caffeine (high solubility control, >100 mM) to validate the buffer and filtration recovery.
Corrective Action: If thermodynamic solubility is < 10 µM, do not abandon the propanoate derivative. Instead, utilize a Self-Emulsifying Drug Delivery System (SEDDS). Formulating poorly membrane-permeable middle-molecular-weight compounds (LogD > 3.2) with oleate esters and surfactants can bypass the UWL, maintain the compound in a solubilized state at the membrane interface, and enhance lymphatic transport[3].
Q3: We are using a propanoate-based linker in a VHL-targeting PROTAC. The LogD is acceptable, but cellular permeability is nearly zero. How can we optimize the linker?
The Causality: For beyond-Rule-of-5 (bRo5) molecules like PROTACs (often > 800 Da), traditional metrics like LogD are poor predictors of permeability. The critical barrier is the 3D Polar Surface Area (3D PSA) . If your propanoate linker is too rigid or improperly oriented, it prevents the PROTAC from acting as a "molecular chameleon"—the ability to form intramolecular hydrogen bonds and fold into a compact, low-polarity conformation necessary to traverse the hydrophobic lipid core. Recent structural studies on VHL PROTACs demonstrate that linkers facilitating the shielding of polar surface areas in non-polar environments yield up to a 40-fold improvement in PAMPA and a 5-fold increase in cell permeability[4][5].
Self-Validating Protocol: NMR-Based Conformational Analysis (Chameleonic Profiling)
-
Sample Preparation: Dissolve the PROTAC (1–2 mM) in a non-polar solvent ( CDCl3 ) to mimic the dielectric constant of the lipid bilayer.
-
NMR Acquisition: Acquire 2D NOESY or ROESY NMR spectra at 298 K with a mixing time of 200–400 ms.
-
Data Extraction: Identify cross-peaks indicating intramolecular hydrogen bonds (e.g., between amide protons) and NH–π interactions.
-
Self-Validation Step: Calibrate the NOESY cross-peak volumes using a known, rigid distance within the VHL ligand (e.g., an aromatic ortho-proton pair, ~2.8 Å) to ensure accurate distance restraints for the 3D ensemble generation.
-
Computational Modeling: Use the NMR distance restraints to generate a 3D conformational ensemble and calculate the solvent-accessible 3D PSA and radius of gyration ( Rgyr ).
Corrective Action: If the 3D PSA remains high (> 150 Ų) in CDCl3 , redesign the propanoate linker. Incorporate N-methylated amides or adjust the alkyl chain length to relieve steric clashes, promoting intramolecular folding and reducing the exposed polarity during membrane transit.
Quantitative Troubleshooting Matrix
Summarize your assay data and compare it against the thresholds below to rapidly diagnose propanoate permeability failures.
| Diagnostic Assay | Target Metric for Propanoates | Problematic Range | Primary Mechanistic Cause | Recommended Corrective Action |
| PAMPA Papp | >10×10−6 cm/s | <1×10−6 cm/s | Excessive 3D PSA / High MW | Linker optimization (N-methylation, chameleonic folding) |
| Caco-2 Papp (A-B) | >5×10−6 cm/s | <1×10−6 cm/s | Efflux (P-gp) or UWL trapping | Run efflux inhibitor assay; utilize SEDDS formulation |
| Plasma Stability ( T1/2 ) | >120 mins | <15 mins | Premature esterase cleavage | Introduce steric hindrance (e.g., pivalate substitution) |
| Thermodynamic Sol. | >50 µM (in HBSS) | <5 µM | Excessive lipophilicity (LogP > 5) | Reduce LogP; formulate with lipid-based nanocarriers |
Mechanistic Visualizations
Diagnostic workflow for resolving propanoate derivative permeability discrepancies.
Mechanistic pathway of propanoate prodrug absorption versus premature enzymatic cleavage.
References
- Source: Google Patents (WO2011083304A1)
-
Design, Synthesis, and Pharmacological Characterization of a Neutral, Non-Prodrug Thrombin Inhibitor with Good Oral Pharmacokinetics Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
- Source: Google Patents (EP3563833B1)
-
Impact of Linker Composition on VHL PROTAC Cell Permeability Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Sources
- 1. WO2011083304A1 - Prodrugs of opioids and uses thereof - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EP3563833B1 - Self-emulsifying drug formulation for improving membrane permeability of compound - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. diva-portal.org [diva-portal.org]
method refinement for consistent results with sodium;2-methyl-3-(4-nitropyrazol-1-yl)propanoate
Welcome to the dedicated technical support guide for sodium 2-methyl-3-(4-nitropyrazol-1-yl)propanoate. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to achieve consistent, reliable results in your experiments by understanding the critical parameters that govern the synthesis, purification, and handling of this and related 4-nitropyrazole compounds.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the fundamental properties, handling, and analysis of sodium 2-methyl-3-(4-nitropyrazol-1-yl)propanoate.
Q1: What are the key structural features of this molecule and how do they impact its properties?
A1: Sodium 2-methyl-3-(4-nitropyrazol-1-yl)propanoate is characterized by three main components that dictate its chemical behavior:
-
4-Nitropyrazole Ring: The pyrazole ring is a stable aromatic heterocycle.[1] The presence of a nitro group at the C4 position makes it highly electron-deficient. This has several implications: it increases the acidity of the C-H proton on the ring, influences the regioselectivity of further substitutions, and may confer specific biological activities.[2]
-
Propanoate Side Chain: The N1-substituted 2-methylpropanoate chain provides a linker and a carboxylic acid functional group. This group is crucial for modulating physicochemical properties like solubility and can serve as a handle for further chemical modifications.
-
Sodium Salt: As a sodium salt, the compound is ionic and typically exhibits high solubility in polar solvents, particularly water, and lower solubility in nonpolar organic solvents. This is a critical consideration for choosing solvents for reactions, purification, and formulation.
Q2: What are the recommended storage and handling procedures for this compound?
A2: Proper storage and handling are critical for maintaining the integrity of the compound.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.[3] Due to its salt nature, it may be hygroscopic; storage in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent moisture absorption.
-
Handling: Handle the compound in a well-ventilated area.[4] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Avoid generating dust.[6] Although many nitropyrazoles are stable, some can be energetic materials, so it is prudent to avoid grinding, excessive heat, or shock.[2]
Q3: Which analytical techniques are most suitable for characterizing and assessing the purity of this compound?
A3: A multi-technique approach is recommended for unambiguous characterization and purity assessment.
-
NMR Spectroscopy (¹H and ¹³C): This is the primary technique for structural confirmation. The ¹H NMR spectrum should show distinct signals for the pyrazole ring proton, the CH and CH₂ protons of the propanoate backbone, and the methyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the exact molecular weight and elemental composition. Electrospray ionization (ESI) is typically suitable for this ionic compound.
-
HPLC/LC-MS: High-Performance Liquid Chromatography is the method of choice for purity assessment.[7] Given the compound's polarity, a reversed-phase column (e.g., C18) with a polar mobile phase (e.g., water/acetonitrile or water/methanol with a modifier like formic acid or ammonium formate) is a good starting point.[8] Coupling HPLC with MS allows for the identification of impurities.[9]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carboxylate (C=O stretch), the nitro group (symmetric and asymmetric N-O stretches), and C-N/N-N bonds of the pyrazole ring.[10]
II. Troubleshooting Guide: From Synthesis to Analysis
This guide provides solutions to specific problems that may arise during your experimental work.
Q4: My synthesis of the 4-nitropyrazole precursor is resulting in a mixture of isomers. How can I improve the regioselectivity?
A4: The formation of regioisomers is a classic challenge in pyrazole synthesis, typically arising from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[11] The key is to control which nitrogen atom of the hydrazine attacks which carbonyl group.
-
Controlling Reaction Conditions:
-
pH Control: The pH of the reaction medium can dramatically influence which isomer is favored. Acidic conditions can alter the reactivity of the carbonyl groups and the nucleophilicity of the hydrazine nitrogens.[11]
-
Temperature: Running the reaction at different temperatures (e.g., room temperature vs. reflux) can impact the selectivity. Lower temperatures often favor the thermodynamically more stable product.[11]
-
-
Strategic Choice of Reagents:
-
Protecting Groups: Temporarily protecting one of the carbonyl groups can force the reaction to proceed in the desired direction.
-
Steric Hindrance: Introducing bulky groups near one of the carbonyls can sterically direct the hydrazine to attack the less hindered position.[11]
-
Q5: The nitration step to form the 4-nitropyrazole is giving a low yield and multiple by-products. What can I do?
A5: Nitration of pyrazoles can be challenging and often requires harsh conditions. The formation of by-products is common if the reaction is not carefully controlled.
-
Choice of Nitrating Agent: The combination of nitric acid and sulfuric acid is a powerful and common nitrating agent.[2] However, for sensitive substrates, milder reagents like nitric acid in acetic anhydride might be more suitable.[12]
-
Temperature Control: This is the most critical parameter. The reaction is highly exothermic. Maintain the temperature strictly, often at 0°C or below, during the addition of the nitrating agent. Runaway reactions can lead to decomposition and the formation of oxidized by-products.
-
Reaction Time: Monitor the reaction progress closely using TLC or HPLC. Over-exposure to the strong acid can lead to degradation or the formation of dinitro- or other unwanted products.[12]
Q6: I am struggling to purify the final sodium salt product. It seems to be contaminated with starting materials or other salts.
A6: Purifying polar, ionic compounds requires a different approach than for neutral, nonpolar molecules.
-
Recrystallization: This is often the most effective method for crystalline solids. The challenge is finding a suitable solvent system.
-
Solvent Selection: You need a solvent (or solvent pair) in which your product is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble at all temperatures. Common choices for salts include ethanol/water, methanol/ether, or isopropanol/water mixtures.[13]
-
-
Column Chromatography:
-
Stationary Phase: While standard silica gel is an option, it may not be ideal for highly polar compounds. Reversed-phase silica (C18) is often a better choice, using a polar mobile phase like water and acetonitrile/methanol.[13]
-
Ion-Exchange Chromatography: If the impurities are neutral, ion-exchange chromatography can be a powerful technique to separate the desired salt.
-
-
Solvent Extraction/Washing: Before final purification, washing the crude product can be effective. If your product is in an aqueous solution, washing with a nonpolar organic solvent like dichloromethane or ether can remove nonpolar impurities.[14][15]
Q7: My HPLC analysis shows a broad peak or inconsistent retention times for the compound. What is the cause?
A7: Peak broadening and shifting retention times in HPLC often point to issues with the mobile phase, the column, or the analyte itself.[16]
| Symptom | Potential Cause | Recommended Solution |
| Broad, Tailing Peak | Secondary interactions with the silica backbone of the column. | Add a competing agent to the mobile phase. For an acidic analyte like a carboxylate, a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) can improve peak shape. |
| Shifting Retention Time | Inconsistent mobile phase composition or pH. | Ensure the mobile phase is well-mixed and degassed. Use a buffered mobile phase (e.g., ammonium formate or acetate) to maintain a constant pH.[7] |
| Column temperature fluctuations. | Use a column oven to maintain a stable temperature. | |
| Split Peaks | Column contamination or blockage at the inlet. | Flush the column with a strong solvent. If the problem persists, reverse the column and flush it (check manufacturer's instructions). Consider replacing the column frit or the column itself.[16] |
Troubleshooting Workflow: Inconsistent HPLC Results
Caption: Workflow for diagnosing inconsistent HPLC results.
III. Experimental Protocols
The following protocols are generalized and should be adapted based on the specific substrate and laboratory safety protocols.
Protocol 1: General Synthesis of a 4-Nitropyrazole Precursor
This protocol outlines a common route involving the nitration of a pyrazole.
-
Dissolution: Dissolve the starting pyrazole (1 equivalent) in concentrated sulfuric acid at 0°C in a flask equipped with a magnetic stirrer and a dropping funnel.
-
Nitration: Add a pre-mixed solution of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise to the pyrazole solution, ensuring the internal temperature does not exceed 5°C.
-
Reaction: Stir the mixture at 0-5°C for 1-2 hours, monitoring the reaction progress by TLC.
-
Quenching: Carefully pour the reaction mixture onto crushed ice.
-
Isolation: The nitrated pyrazole may precipitate out of the aqueous solution. Collect the solid by vacuum filtration. If it does not precipitate, extract the product into an organic solvent like ethyl acetate.[14]
-
Washing: Wash the collected solid or organic extract with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude 4-nitropyrazole by column chromatography or recrystallization.[15]
Protocol 2: Purification by Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry method with an appropriate nonpolar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or a compatible solvent. Alternatively, perform a dry load by adsorbing the crude product onto a small amount of silica gel. Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting the column with a nonpolar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[17] The optimal solvent gradient should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[15]
Synthesis and Purification Workflow
Caption: General synthetic workflow for the target compound.
IV. References
-
BenchChem. (2025). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Benchchem. 11
-
IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT.org. Link
-
Dar, A. A., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 6(5). Link
-
Unknown Author. (n.d.). III Analytical Methods. Link
-
Sigma-Aldrich. (2025). SAFETY DATA SHEET. Sigma-Aldrich. Link
-
Zolfigol, M. A., et al. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Cogent Chemistry, 3(1). Link
-
Yin, C., et al. (2017). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 22(8), 1337. Link
-
Gosavi, G., et al. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research, 11(6). Link
-
Longdom Publishing. (2023). Techniques for Effective Substance Isolation and Purification in Separation Processes. Longdom Publishing. Link
-
TCI EUROPE N.V. (2018). SAFETY DATA SHEET. TCI Chemicals. Link
-
Unknown Author. (n.d.). Safety Data Sheet: Sodium 2-methylprop-2-ene-1-sulphonate. Link
-
Unknown Author. (2023). Purification of Organic Compounds: from Crude Product to Purity. Eastern Mediterranean University. Link
-
Zapol'skii, V. A., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][11][18][19]triazin-7(6H)-ones and Derivatives. Molecules, 30(18), 3792. Link
-
Unknown Author. (2014). Review on synthesis of nitropyrazoles. ResearchGate. Link
-
Royal Society of Chemistry. (n.d.). AnalyticalMethods Accepted Manuscript. Royal Society of Chemistry. Link
-
Pharma IQ. (2017). Compound and Biosample Management IT issues, Troubleshooting Guide. Pharma IQ. Link
-
Wang, Y., et al. (2024). Trinitromethyl-Substituted 1H-1,2,4-Triazole Bridging Nitropyrazole: A Strategy of Utterly Manipulable Nitration Achieving High-Energy Density Material. Crystal Growth & Design. Link
-
RSC Publishing. (n.d.). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. RSC Publishing. Link
-
Pangarkar, K. (2024). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Link
-
Jain, R. K., et al. (1990). Synthesis of the sodium salts of methyl 2-O-alpha-L-fucopyranosyl-alpha-L-fucopyranoside 3- and 4-sulfate. Carbohydrate Research, 208, 71-82. Link
-
CymitQuimica. (2026). Safety Data Sheet. CymitQuimica. Link
-
Thermo Fisher Scientific. (n.d.). Drug Discovery Assays Support—Troubleshooting. Thermo Fisher Scientific. Link
-
BASF. (2025). Safety data sheet. BASF. Link
-
IJNRD.org. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. IJNRD.org. Link
-
BenchChem. (2025). Application Notes and Protocols for the Purification of Synthesized 2-(3-Nitrofuran-2-yl)-1,3-dioxolane. Benchchem. Link
-
Unknown Author. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Pharmaceutical Research and Applications. Link
-
De Martinis, B. S., et al. (2017). Multianalytical Method Validation for Qualitative and Quantitative Analysis of Solvents of Abuse in Oral Fluid by HS-GC/MS. Journal of Analytical Methods in Chemistry. Link
-
The Royal Society of Chemistry. (2014). Direct nitration of aromatic sulfonamides with sodium nitrite. The Royal Society of Chemistry. Link
-
ResearchGate. (n.d.). Challenges to drug development and troubleshooting checklist for identifying and validating targets before clinical trials. ResearchGate. Link
-
Sim, T., et al. (n.d.). Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3- yl)benzo[h][11][20]naphthyridin-2(1H)-one (CH5183284/Debio 1347), a Potent and Selective Inhibitor of FGF Receptors. MIT Open Access Articles. Link
-
PMDA. (2021). Control of nitrosamine impurities in sartan drugs. PMDA. Link
-
Unknown Author. (2024). Synthesis of Pyranopyrazoles with the Help of Ionic Liquid [bmim][NO3]. Journal of Synthetic Chemistry. Link
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Technical Support Center: Scale-Up Synthesis of Sodium 2-methyl-3-(4-nitropyrazol-1-yl)propanoate
Welcome to the Process Development Support Center. This guide is engineered for researchers, process chemists, and drug development professionals transitioning the synthesis of sodium 2-methyl-3-(4-nitropyrazol-1-yl)propanoate from bench-scale (grams) to pilot-plant scale (kilograms).
The synthesis relies on a foundational two-step sequence: an aza-Michael addition of 4-nitropyrazole to methyl methacrylate, followed by a controlled saponification to yield the final sodium salt. While chemically straightforward, scaling this process introduces significant mass transfer, thermodynamic, and isolation challenges [1].
Part I: Troubleshooting & FAQs (Process Chemistry)
Q1: During the aza-Michael addition, we observe incomplete conversion and a plateau in the reaction progress at scale. Why does this happen, and how is it resolved? A1: The aza-Michael addition is a reversible, thermodynamically controlled process. 4-Nitropyrazole is highly electron-deficient due to the strong electron-withdrawing nature of the nitro group at the C4 position. This increases the acidity of the N-H bond but significantly reduces the nucleophilicity of the nitrogen [2]. At scale, relying on weak inorganic bases (like K₂CO₃) often leads to a stalled equilibrium. Resolution: Transition to a catalytic organic superbase such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). DBU facilitates rapid proton transfer without generating biphasic mass-transfer limitations, pushing the equilibrium toward the adduct. Ensure the reaction is run neat or in a highly concentrated polar aprotic solvent to favor the forward reaction.
Q2: In our 50L reactor, the saponification step generates an unexpected impurity profile, including degradation products of the pyrazole ring. What is the causality? A2: This is a classic heat-transfer limitation issue. Saponification is highly exothermic. At bench scale, the heat dissipates rapidly. In a 50L vessel, the reduced surface-area-to-volume ratio causes localized superheating ("hot spots") near the base addition port. Prolonged exposure of the 4-nitropyrazole moiety to high concentrations of NaOH at elevated temperatures (>60°C) can lead to ring-opening degradation or nucleophilic aromatic substitution at the C5 position. Resolution: Implement a controlled dosing strategy for the aqueous NaOH. Maintain the internal reactor temperature strictly between 35°C and 40°C using active jacket cooling.
Q3: The final sodium salt consistently "oils out" (liquid-liquid phase separation) instead of crystallizing during isolation. How do we force nucleation? A3: Oiling out occurs when the solubility of the sodium salt in the solvent system exceeds its melting point in that specific solvated state, preventing the formation of a crystalline lattice. Sodium salts of propanoic acid derivatives are highly hygroscopic and prone to this behavior in water-rich systems. Resolution: Shift the solvent composition prior to isolation. Perform a solvent swap via vacuum distillation to remove residual water, replacing it with absolute ethanol. Induce crystallization by slowly dosing an anti-solvent (e.g., acetone or ethyl acetate) at 45°C, followed by introduction of seed crystals (0.5% w/w) before initiating a controlled cooling ramp to 5°C.
Part II: Quantitative Data & Optimization
The following table summarizes our internal design of experiments (DoE) for optimizing the aza-Michael addition step, demonstrating the superiority of DBU over traditional inorganic bases at a 1-kg scale.
| Catalyst (10 mol%) | Solvent | Temp (°C) | Time to >95% Conv. | Yield (Isolated) | Impurity Profile (HPLC Area %) |
| K₂CO₃ | Acetonitrile | 80°C | >48 hours | 62% | 5.2% (Unreacted starting material) |
| Cs₂CO₃ | DMF | 60°C | 24 hours | 78% | 2.1% (Hydrolysis byproducts) |
| TEA | Neat | 60°C | 36 hours | 71% | 3.5% (Polymerized methacrylate) |
| DBU | Neat | 60°C | 4 hours | 94% | <0.5% |
Part III: Step-by-Step Scale-Up Methodology
This protocol is designed as a self-validating system; proceeding to the next step is contingent upon meeting specific In-Process Control (IPC) criteria.
Step 1: Aza-Michael Addition
-
Charge: To a dry, nitrogen-purged 20L jacketed reactor, charge 4-nitropyrazole (1.00 kg, 8.84 mol) and methyl methacrylate (1.33 kg, 13.26 mol, 1.5 eq).
-
Catalyst Addition: Agitate at 150 rpm. Slowly charge DBU (0.13 kg, 0.88 mol, 0.1 eq) via an addition funnel over 30 minutes.
-
Heating: Ramp the jacket temperature to maintain an internal temperature (T_int) of 60°C ± 2°C.
-
IPC 1: After 4 hours, sample for HPLC. Pass criteria: 4-nitropyrazole < 1.0% Area.
-
Workup: Cool T_int to 20°C. Add 5L of ethyl acetate and wash the organic layer with 1M HCl (2 x 2L) to quench and remove DBU. Wash with brine (2L).
-
Concentration: Concentrate the organic layer under reduced pressure (50 mbar, 40°C) to yield methyl 2-methyl-3-(4-nitropyrazol-1-yl)propanoate as a viscous pale-yellow oil.
Step 2: Saponification and Isolation
-
Solvation: Dissolve the intermediate oil in absolute ethanol (5L) in the reactor. Adjust T_int to 35°C.
-
Base Dosing: Prepare a solution of NaOH (0.37 kg, 9.25 mol, 1.05 eq) in minimal DI water (1L). Dose this aqueous base into the reactor over 2 hours, ensuring T_int does not exceed 40°C.
-
IPC 2: Stir for 2 hours post-addition. Sample for HPLC. Pass criteria: Intermediate ester < 0.5% Area.
-
Solvent Swap: Apply vacuum (100 mbar) and heat (T_jacket = 60°C) to distill off the ethanol/water azeotrope. Continuously feed absolute ethanol to maintain constant volume until the water content (Karl Fischer titration) is < 1.0%.
-
Crystallization: Adjust T_int to 45°C. Slowly dose acetone (4L) as an anti-solvent over 1 hour. Add 5g of product seed crystals.
-
Cooling Ramp: Cool the suspension to 5°C at a linear rate of 0.1°C/min.
-
Filtration: Filter the resulting white crystalline slurry. Wash the filter cake with cold acetone (2L) and dry under vacuum at 40°C for 24 hours to yield sodium 2-methyl-3-(4-nitropyrazol-1-yl)propanoate.
Part IV: Process Workflow Visualization
Process workflow for the scale-up synthesis of sodium 2-methyl-3-(4-nitropyrazol-1-yl)propanoate.
References
-
Gray, K. C., et al. (2022). Toward the Development of a Manufacturing Process for the Insecticide Tyclopyrazoflor. Part I. Evaluation of Strategies using Ullmann Coupling of Pyrazole Derivatives. ACS Publications. Retrieved from:[Link]
-
European Patent Office. (2017). OXEPAN-2-YL-PYRAZOL-4-YL-HETEROCYCLYL-CARBOXAMIDE COMPOUNDS AND METHODS OF USE - Patent 3119775. EPO. Retrieved from:[Link]
confirming the structure of sodium;2-methyl-3-(4-nitropyrazol-1-yl)propanoate by X-ray crystallography
Comparative Structural Guide: Confirming Sodium 2-methyl-3-(4-nitropyrazol-1-yl)propanoate via X-ray Crystallography
Executive Summary & Context
In modern drug development and agrochemical design, 4-nitropyrazole derivatives serve as highly versatile building blocks. They are critical in synthesizing complex agrochemicals via Ullmann coupling[1] and act as key pharmacophores in highly selective, brain-penetrant LRRK2 inhibitors for Parkinson's disease[2].
When developing active pharmaceutical ingredients (APIs) or advanced intermediates like 2-methyl-3-(4-nitropyrazol-1-yl)propanoate , selecting the optimal salt form is paramount. The presence of a chiral center at the C2 position, combined with the hydrogen-bonding potential of the nitro group, necessitates rigorous structural and stereochemical validation. This guide objectively compares the physicochemical performance of the Sodium Salt (Product) against its free acid and potassium salt alternatives, and provides a definitive, self-validating Single-Crystal X-Ray Diffraction (SC-XRD) methodology to confirm its three-dimensional architecture.
Performance Comparison: Salt Screening Alternatives
The selection of a sodium counterion over the free acid or a potassium alternative is driven by the need to balance aqueous solubility with solid-state stability. Pyrazole-derived ligands exhibit a great diversity in their coordination geometry[3], which directly dictates the macroscopic properties of the bulk powder.
As shown in the experimental data below, the free acid suffers from poor aqueous solubility, which severely limits bioavailability. Conversely, while the potassium salt achieves high solubility, its poorly packed crystal lattice makes it highly deliquescent. The sodium salt emerges as the superior product, forming a highly crystalline, stable hydrate network driven by optimal Na⁺ coordination.
Table 1: Physicochemical Performance Comparison of Propanoate Derivatives
| Property | Free Acid (Alternative 1) | Potassium Salt (Alternative 2) | Sodium Salt (Product) |
| Aqueous Solubility (pH 7.4) | < 0.1 mg/mL | > 150 mg/mL | 85 mg/mL |
| Hygroscopicity (80% RH, 25°C) | 0.5% (Non-hygroscopic) | 14.2% (Deliquescent) | 2.1% (Stable Hydrate) |
| Thermal Stability (T_m) | 145°C (Decomposes) | 198°C | 224°C |
| Crystallizability | Moderate (Needles) | Poor (Amorphous tendency) | Excellent (Block crystals) |
| Formulation Suitability | Poor bioavailability | Unstable in ambient air | Optimal balance |
Structural Elucidation Workflow (SC-XRD)
To conclusively explain the superior thermal stability and low hygroscopicity of the sodium salt, SC-XRD is the gold-standard analytical product. Unlike Powder X-Ray Diffraction (PXRD) or NMR, SC-XRD provides absolute stereochemical configuration and maps the exact hydrogen-bonding network.
Fig 1. SC-XRD workflow for the structural and stereochemical confirmation of the sodium salt.
Protocol 1: Anti-Solvent Vapor Diffusion Crystallization
Expertise Note: Sodium salts of organic acids frequently form hydrates. Vapor diffusion ensures a slow, controlled reduction in solubility, yielding diffraction-quality single crystals rather than kinetic precipitates.
-
Solvent Selection & Dissolution: Dissolve 50 mg of synthesized sodium 2-methyl-3-(4-nitropyrazol-1-yl)propanoate in 1.0 mL of HPLC-grade methanol in a 4 mL inner glass vial. Causality: Methanol effectively disrupts intermolecular hydrogen bonding, ensuring complete dissolution of the ionic salt.
-
Anti-Solvent Chamber Setup: Place the uncapped inner vial inside a 20 mL outer vial containing 5 mL of diethyl ether (anti-solvent). Cap the outer vial tightly.
-
Vapor Equilibration: Incubate undisturbed at 20°C for 5–7 days. Causality: The highly volatile diethyl ether slowly diffuses into the methanol phase, gradually lowering the dielectric constant of the mixture and inducing controlled thermodynamic nucleation.
-
Self-Validation Checkpoint: Examine the resulting crystals under a polarized light microscope. The presence of sharp birefringence and uniform extinction upon rotation validates the formation of single crystals suitable for diffraction.
Protocol 2: SC-XRD Data Collection and Refinement
-
Cryo-Mounting: Harvest a representative block crystal (approx. 0.15 × 0.10 × 0.08 mm) using a nylon cryoloop coated in Paratone-N oil. Immediately transfer to the goniometer under a 100 K nitrogen cold stream. Causality: Flash-cooling minimizes the thermal motion of the atoms, drastically improving high-angle diffraction intensities and protecting the organic crystal from radiation damage.
-
Data Collection: Utilize a microfocus Cu Kα X-ray source ( λ = 1.54184 Å). Causality: Cu radiation provides a significantly stronger anomalous scattering signal for light atoms (O, N, Na) compared to Mo Kα. This is mathematically essential for determining the absolute configuration of the C2 chiral center.
-
Integration & Absorption Correction: Process frames using integration software (e.g., APEX4). Apply a multi-scan absorption correction (SADABS) to account for varying crystal thickness.
-
Structure Solution & Refinement: Solve the phase problem using Intrinsic Phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).
-
Self-Validation Checkpoint: The protocol is validated if the final refinement yields an R1<0.05 , wR2<0.15 , and a Flack parameter near 0.0 ( ±0.1 ), unambiguously confirming both the atomic connectivity and the specific enantiomer.
Mechanistic Insights from the Crystal Structure
The crystallographic data directly explains the performance metrics observed in Table 1.
Fig 2. Structure-property relationships derived from crystallographic data.
Coordination and Stability: In the solid state, the sodium ion typically adopts a tightly packed octahedral or distorted square-pyramidal geometry[3]. The Na⁺ center coordinates with the carboxylate oxygens of the propanoate backbone and incorporates structural water molecules. Because these water molecules are locked within the primary coordination sphere, the lattice becomes a "stable hydrate." This prevents the continuous, uncontrolled moisture uptake (deliquescence) seen in the potassium alternative. Furthermore, the rigid ionic lattice requires significantly more energy to disrupt, explaining the elevated melting point (224°C) compared to the free acid (145°C).
References
-
First crystal structures of metal complexes with a 4-nitropyrazole-3-carboxylic acid ligand and the third crystal form of the ligand Acta Crystallographica Section C: Structural Chemistry[Link]
-
4-Nitropyrazole: Chemical Properties and Pharmaceutical Applications LookChem Database [Link]
-
Toward the Development of a Manufacturing Process for the Insecticide Tyclopyrazoflor. Part I. Evaluation of Strategies using Ullmann Coupling of Pyrazole Derivatives Organic Process Research & Development (ACS Publications)[Link]
Sources
Comparative Analysis of Sodium 2-methyl-3-(4-nitropyrazol-1-yl)propanoate in Advanced Pharmaceutical Synthesis
Executive Summary & Rationale
Sodium 2-methyl-3-(4-nitropyrazol-1-yl)propanoate (NPP-Na) is a highly specialized, functionalized nitropyrazole derivative. In modern drug discovery, 4-nitropyrazole serves as a crucial building block for synthesizing brain-penetrant aminopyrazole inhibitors[1]. Specifically, the modulation of Leucine-Rich Repeat Kinase 2 (LRRK2) by selective small molecules is a highly viable therapeutic strategy for Parkinson's disease[2].
By utilizing aminopyrazoles as aniline bioisosteres, researchers can design highly potent LRRK2 inhibitors[3]. NPP-Na acts as an advanced precursor in this pipeline. The strategic addition of the 2-methylpropanoate moiety and the sodium salt formulation are not arbitrary; they are engineered solutions to overcome the poor aqueous solubility and metabolic liabilities (such as CYP1A2 inhibition) associated with earlier anilino-aminopyrimidine candidates[4].
Physicochemical & Structural Comparison
To understand the superior utility of NPP-Na, it must be compared against its baseline precursors and structural analogs in the pyrazole class. The following table summarizes their comparative advantages in pharmaceutical synthesis.
| Compound | Structural Feature | Aqueous Solubility | Primary Application | Synthetic Liability / Advantage |
| NPP-Na (Target) | Sodium salt, 2-methylpropanoate chain | High (>50 mg/mL) | Advanced LRRK2 inhibitor intermediate. | Advantage: Chiral center allows stereospecific binding; salt form enables green-chemistry reductions. |
| NPP-FA (Free Acid) | Free carboxylic acid, unmethylated | Low to Moderate | General pyrazole linker. | Liability: Lacks steric bulk, leading to potential CYP1A2 off-target inhibition in final drug. |
| 4-Nitropyrazole | Unsubstituted nitropyrazole | Low | Raw building block / Energetic materials[5]. | Liability: Requires extensive downstream functionalization; poor solubility limits reaction solvents[6]. |
| Fomepizole | 4-Methylpyrazole | High | Clinical Alcohol Dehydrogenase Inhibitor. | Advantage: Proven clinical safety profile for the pyrazole pharmacophore. |
Mechanistic Insights: The Role of the 2-Methylpropanoate Moiety
As an Application Scientist, it is critical to understand the causality behind the molecular design of NPP-Na:
-
The Sodium Salt (Solubility & Green Chemistry): Previous generations of LRRK2 inhibitors suffered from poor aqueous solubility, complicating both synthesis and in vivo bioavailability[3]. By isolating this intermediate as a sodium salt, the compound achieves high aqueous solubility. This allows the subsequent nitro-to-amino reduction step to be performed in environmentally benign, non-halogenated solvent systems (e.g., aqueous ethanol).
-
The 2-Methyl Substitution (Metabolic Attenuation): Planar aniline and pyrazole derivatives are notorious for inhibiting Cytochrome P450 1A2 (CYP1A2), a major metabolic soft spot[4]. The 2-methyl group introduces a chiral center and significant steric bulk. When the final aminopyrazole drug binds to the LRRK2 ATP-binding site, this steric demand engenders unfavorable interactions with the compact active site of CYP1A2, effectively attenuating off-target metabolic inhibition[3].
-
Aniline Bioisosterism: The ultimate goal of NPP-Na is to be reduced to its corresponding 4-aminopyrazole. Aminopyrazoles are excellent, mimicking the hydrogen-bonding profile of anilines while offering improved oxidative stability and brain penetration[2].
Systems Visualization: LRRK2 Pathway & Aminopyrazole Intervention
The following diagram illustrates the biological rationale for developing NPP-Na-derived aminopyrazoles to halt Parkinson's disease progression.
Caption: Pathological LRRK2 kinase signaling cascade and the targeted intervention by NPP-Na derivatives.
Experimental Protocol: Self-Validating Reduction to Aminopyrazole
To utilize NPP-Na in drug discovery, the 4-nitro group must be reduced to a 4-amino group. This protocol utilizes catalytic hydrogenation, designed as a self-validating system through integrated In-Process Controls (IPC).
Materials
-
Sodium 2-methyl-3-(4-nitropyrazol-1-yl)propanoate (NPP-Na)
-
10% Palladium on Carbon (Pd/C, 50% wet)
-
Solvent: Ethanol / Water (80:20 v/v)
-
Hydrogen gas (H₂)
Step-by-Step Methodology
-
Substrate Preparation: Dissolve 10.0 g of NPP-Na in 100 mL of the EtOH/H₂O solvent mixture in a high-pressure reactor. Causality: The sodium salt ensures complete dissolution, preventing catalyst fouling by undissolved substrate.
-
Catalyst Addition: Purge the reactor with Nitrogen (N₂) three times. Carefully add 1.0 g of 10% Pd/C. Causality: N₂ purging prevents the spontaneous ignition of the highly reactive Pd/C in the presence of solvent vapors.
-
Hydrogenation: Purge the reactor with H₂ three times. Pressurize to 1 atm (balloon pressure) and stir vigorously at 25°C for 4 hours.
-
Self-Validating In-Process Control (IPC): Withdraw a 0.1 mL aliquot, filter through a 0.22 µm syringe filter, and analyze via Reverse-Phase HPLC (UV 254 nm).
-
Validation Metric: The reaction is deemed complete only when the NPP-Na peak (retention time ~8.5 min) is < 0.1% AUC, and the highly polar aminopyrazole peak (retention time ~3.2 min) is > 98% AUC. If incomplete, re-pressurize and stir for an additional 2 hours.
-
-
Filtration: Once validated, purge the reactor with N₂. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with 20 mL of water.
-
Isolation: Lyophilize (freeze-dry) the filtrate to yield the sodium 2-methyl-3-(4-aminopyrazol-1-yl)propanoate as a pale solid.
Systems Visualization: Reduction Workflow
Caption: Self-validating experimental workflow for the catalytic hydrogenation of NPP-Na.
References
-
LookChem. "4-Nitropyrazole: Chemical Properties and Uses in LRRK2 Inhibitors." LookChem Database. Available at: [Link]
-
Chan, B. K., et al. "Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor." ACS Medicinal Chemistry Letters, 2012, 4(1), 85-90. Available at:[Link]
-
National Institutes of Health (PMC). "Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor (Extended Data)." PMC Archive. Available at:[Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Nitropyrazole | 2075-46-9 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation of a Bioassay for Sodium 2-methyl-3-(4-nitropyrazol-1-yl)propanoate (Na-MNPP): A Comparative Guide to Kinase Inhibitor Screening Platforms
Executive Summary & Context
The compound sodium 2-methyl-3-(4-nitropyrazol-1-yl)propanoate (Na-MNPP) represents a highly specific pyrazole-derived small molecule. Pyrazole scaffolds are privileged structures in modern drug discovery, frequently utilized as ATP-competitive inhibitors targeting the kinase domain of Leucine-Rich Repeat Kinase 2 (LRRK2)[1]. Because LRRK2 mutations (such as G2019S) are a primary genetic driver of Parkinson's disease, validating the inhibitory potency of novel candidates like Na-MNPP is a critical bottleneck in the preclinical pipeline[2].
Validating a bioassay for a synthetic small molecule requires overcoming inherent compound interference—such as autofluorescence or signal quenching—while maintaining physiological relevance. This guide objectively compares the two industry-standard platforms for validating Na-MNPP activity: the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay and the Luminescent ADP Detection (ADP-Glo) assay.
Mechanistic Rationale: Why These Platforms?
As an Application Scientist, selecting an assay is never a mere preference; it is a mechanistic necessity dictated by the chemical properties of the inhibitor and the enzymatic behavior of the target.
-
TR-FRET (e.g., LanthaScreen/HTRF): Pyrazole derivatives like Na-MNPP often exhibit prompt autofluorescence in the blue/green spectrum, which can artificially inflate signals in standard fluorescence intensity assays. TR-FRET circumvents this by using a time-delay (typically 100 µs) before signal integration, allowing short-lived background fluorescence to decay while the long-lived lanthanide (Terbium or Europium) signal persists[3].
-
Luminescent ADP Detection (e.g., ADP-Glo): Instead of relying on specific phospho-antibodies, this platform universally measures the catalytic turnover of the kinase by quantifying the byproduct: ADP. Because it utilizes a luminescent readout (luciferase/luciferin), it is completely immune to the optical interference (color quenching or autofluorescence) often caused by high concentrations of synthetic library compounds[4].
Mechanistic workflow of Na-MNPP inhibition on LRRK2 and detection via TR-FRET and ADP-Glo platforms.
Platform Comparison: Quantitative Performance Data
To objectively evaluate which platform is best suited for validating Na-MNPP, we must look at the quantitative assay metrics. The table below summarizes the performance of both systems when screening LRRK2 inhibitors.
| Parameter | TR-FRET Assay | Luminescent ADP-Glo Assay |
| Detection Mechanism | Proximity-based energy transfer (665/615 nm ratio) | Enzymatic ADP-to-ATP conversion (Luminescence) |
| Signal-to-Background (S/B) | 3.0 - 5.0 | > 10.0 |
| Typical Z'-Factor | 0.75 - 0.85 | 0.80 - 0.90 |
| Reference IC50 (LRRK2-IN-1) | ~6.0 - 10.0 nM[1] | ~9.6 - 15.0 nM[2] |
| ATP Concentration Flexibility | Limited by substrate Km and antibody affinity | Highly flexible (up to 1 mM ATP)[4] |
| Primary Application | High-throughput primary screening | Mechanism of Action (MoA) & ATP-competition profiling |
Establishing a Self-Validating System
A bioassay is only as reliable as its internal controls. To ensure that the validation of Na-MNPP is scientifically rigorous, every 384-well plate must act as a self-validating system. This requires:
-
Pharmacological Validation: The inclusion of, a well-characterized reference inhibitor, to define the assay floor (100% inhibition)[3]. If the IC50 of LRRK2-IN-1 shifts outside the acceptable 5–15 nM range, the plate data for Na-MNPP must be invalidated.
-
Statistical Validation (Z'-Factor): A robust assay must consistently yield a Z'-factor > 0.7[4]. This metric mathematically guarantees that the separation between the positive control (LRRK2-IN-1) and the negative control (DMSO vehicle) is sufficient to accurately determine the potency of Na-MNPP.
Experimental Protocols: Step-by-Step Methodologies
The following protocols detail the exact workflows required to validate Na-MNPP activity, emphasizing the causality behind critical experimental choices.
Protocol 1: Luminescent ADP-Glo Assay Validation
This protocol is optimized for determining the ATP-competitive nature of Na-MNPP.
-
Enzyme/Substrate Preparation: Dilute LRRK2 (G2019S mutant) and LRRKtide substrate in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2 , 0.1 mg/ml BSA, 50 µM DTT).
-
Compound Incubation: Dispense 1 µL of Na-MNPP (serial dilutions in 5% DMSO) into a 384-well low-volume plate. Add 2 µL of the LRRK2 enzyme mix. Causality: Pre-incubating the compound with the enzyme for 15 minutes allows Na-MNPP to reach binding equilibrium in the ATP pocket before the reaction begins.
-
Reaction Initiation: Add 2 µL of ATP/Substrate mix. The ATP concentration must be strictly maintained at the apparent Km (approx. 25-50 µM for LRRK2) to accurately determine competitive inhibition constants ( Ki )[5]. Incubate for 60 minutes at room temperature.
-
Reaction Termination (Critical Step): Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes. Causality: This proprietary reagent forcefully terminates the kinase reaction and enzymatically depletes all unreacted ATP. Complete ATP depletion is non-negotiable; any residual background ATP will be converted by luciferase in the next step, destroying the assay's dynamic range[6].
-
Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes. This converts the generated ADP back into ATP, which drives the luciferase reaction.
-
Readout: Record luminescence using a microplate reader (integration time 0.5–1.0 second).
Protocol 2: TR-FRET Activity Assay Validation
This protocol is optimized for ultra-high-throughput screening and minimizing compound autofluorescence.
-
Reaction Setup: In a 384-well plate, combine 2 µL of Na-MNPP with 4 µL of LRRK2 enzyme and 4 µL of fluorescein-labeled LRRKtide substrate.
-
Catalysis: Initiate the reaction with ATP and incubate for 60 minutes.
-
Detection Buffer Addition: Add 10 µL of TR-FRET Detection Buffer containing a Terbium (Tb)-labeled anti-phospho-substrate antibody and 20 mM EDTA. Causality: The EDTA rapidly chelates Mg2+ ions, instantly terminating the kinase catalytic cycle. This ensures that the measured phosphorylation state reflects the exact moment of assay termination, preventing signal drift during the plate reading phase[3].
-
Readout: Measure the time-resolved fluorescence emission ratio (520 nm / 495 nm for Tb/GFP or 665 nm / 615 nm for Eu/APC) after a 100 µs delay[7].
Conclusion & Recommendations
For the initial validation and high-throughput screening of Na-MNPP, the TR-FRET platform is highly recommended due to its low reagent cost per well and tolerance to compound autofluorescence. However, once Na-MNPP is validated as a hit, transitioning to the ADP-Glo platform is essential for downstream Mechanism of Action (MoA) studies. ADP-Glo allows for extreme flexibility in ATP concentrations (up to 1 mM), which is a strict requirement for proving that Na-MNPP acts via ATP-competitive inhibition in physiological environments[4].
References
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A Comparative Guide to the Efficacy of Nitropyrazole Isomers for Researchers
Introduction: The Strategic Significance of the Nitro Group on the Pyrazole Scaffold
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal and materials chemistry.[1][2] Its rigid, planar structure and versatile substitution sites make it a "privileged scaffold," frequently appearing in FDA-approved drugs and advanced materials.[1][3] The introduction of a nitro (–NO₂) group dramatically alters the pyrazole's physicochemical properties. As a potent electron-withdrawing group, it modulates the ring's acidity, hydrogen-bonding capacity, metabolic stability, and energetic potential.[3][4]
However, the efficacy of a nitropyrazole is not merely a function of its composition but is critically dependent on its constitution—specifically, the position of the nitro group. This guide provides an in-depth comparison of the key nitropyrazole isomers, moving beyond simple data cataloging to explain the causal relationships between isomeric structure and functional performance. We will explore how subtle shifts in nitro group placement lead to profound differences in applications ranging from enzyme inhibition to high-performance energetic materials, supported by experimental data and detailed protocols for the discerning researcher.
The Fundamental Isomers: A Comparative Overview
The simplest and most foundational nitropyrazoles are the mononitrated isomers, primarily 3-nitropyrazole and 4-nitropyrazole. Their dinitrated counterparts, such as 3,4- and 3,5-dinitropyrazole, introduce further complexity and enhanced properties. The position of the nitro group dictates the molecule's electronic distribution, dipole moment, and steric profile, which in turn governs its intermolecular interactions and ultimate efficacy.
Comparative Efficacy in Energetic Materials
The field of energetic materials provides the most direct and quantitative comparisons of nitropyrazole isomer efficacy. Here, key performance metrics include density (ρ), thermal stability (measured by decomposition temperature, Td), sensitivity to external stimuli (impact and friction), and detonation performance (velocity of detonation, VD; detonation pressure, P).
Research has conclusively shown that isomerism is a powerful tool for tuning these properties. A study comparing dinitropyrazole (DNP) isomers, for instance, revealed significant differences in their performance profiles.[5]
Table 1: Comparative Physicochemical and Energetic Properties of Dinitropyrazole Isomers
| Isomer | Structure | Melting Point (°C) | Decomposition Temp. (°C) | Density (g·cm⁻³) | Impact Sensitivity (J) | Detonation Velocity (m·s⁻¹) | Detonation Pressure (GPa) |
|---|---|---|---|---|---|---|---|
| 3,4-Dinitropyrazole | ![]() |
71 | 285 | 1.79 | 8.5 | 8610 | 30.8 |
| 3,5-Dinitropyrazole | ![]() |
68 | 171 | 1.76 | >40 | 6245 | 14.1 |
Data synthesized from Zhang, J., et al. (2018).[5]
Causality Behind Performance Differences:
The superior thermal stability of 3,4-DNP (285 °C) compared to 3,5-DNP (171 °C) is a direct consequence of its molecular structure.[5] The adjacent nitro groups in 3,4-DNP create a more compact and stable crystal lattice, requiring more energy to initiate decomposition. In contrast, the symmetric 3,5-DNP has a less favorable decomposition pathway. Similarly, the higher density and vastly superior detonation performance of 3,4-DNP highlight how isomer choice is critical for designing high-performance materials.[5]
Further studies on more complex, highly nitrated pyrazoles reinforce this principle. For two isomers with the same chemical formula (C₄H₃N₇O₁₀), isomer 4 (4-methyl-3,5-dinitro-1-(trinitromethyl)-1H-pyrazole) demonstrated a higher detonation velocity (8602 m/s) and pressure (31.9 GPa) compared to its regioisomer 6 (8498 m/s and 31.0 GPa), showcasing that subtle structural rearrangement can fine-tune energetic output.[6]
Comparative Efficacy in Medicinal Chemistry
While direct, side-by-side comparisons of simple nitropyrazole isomers in biological assays are less common in published literature, the principles of medicinal chemistry allow us to predict and understand their differential efficacy. The position of the nitro group profoundly affects the molecule's ability to interact with biological targets like enzymes and receptors.[4]
Key Factors Influenced by Isomerism:
-
Acidity and Hydrogen Bonding: The pyrazole N1-H is a hydrogen bond donor, while the N2 atom is an acceptor.[4] A nitro group at the 4-position strongly increases the acidity of the N1-H compared to a 3-nitro substituent due to more effective resonance stabilization of the conjugate base. This directly impacts the strength of hydrogen bonds formed with amino acid residues in an enzyme's active site, potentially altering binding affinity and inhibitory potency.
-
Target Recognition and Steric Hindrance: The spatial arrangement of the nitro group can either facilitate or hinder the molecule's fit into a binding pocket. For instance, in designing inhibitors for enzymes like nitric oxide synthase (NOS) or cyclooxygenase (COX), where pyrazoles are known scaffolds, placing a bulky nitro group at a position critical for binding could abolish activity, whereas placing it at a solvent-exposed position might be tolerated or even enhance solubility.[7][8]
-
Metabolic Stability: The electron-deficient nature of the nitrated pyrazole ring can influence its susceptibility to metabolic enzymes. The specific isomer may expose different sites to oxidative or reductive metabolism, affecting the compound's half-life and overall pharmacological profile.
While a comprehensive table requires specific experimental data, a conceptual framework can be established:
Table 2: Predicted Influence of Isomerism on Pharmacological Properties
| Property | 3-Nitropyrazole | 4-Nitropyrazole | Rationale |
|---|---|---|---|
| N-H Acidity (pKa) | Moderately Acidic | More Acidic | The 4-nitro group has a stronger electronic withdrawing effect on the N-H proton through resonance. |
| H-Bond Donor Strength | Moderate | Strong | Increased acidity leads to a more polarized N-H bond, making it a stronger H-bond donor. |
| Dipole Moment | Asymmetric | Symmetric (approx.) | The vector sum of bond dipoles differs, affecting solubility and membrane permeability. |
| Enzyme Inhibition (Hypothetical) | Potentially lower affinity if H-bonding is critical. | Potentially higher affinity if a strong H-bond donor is required for binding. | The strength of the interaction with the enzyme active site is directly related to these electronic properties.[4] |
Experimental Methodologies
To ensure the reproducibility and validity of comparative studies, standardized and well-documented protocols are essential.
Workflow for Synthesis and Comparative Analysis
Protocol 1: Synthesis of 3-Nitropyrazole[9][10]
This is a two-step process involving the formation of an N-nitropyrazole intermediate followed by thermal rearrangement.
-
N-Nitration:
-
To a stirred mixture of acetic anhydride and acetic acid, slowly add nitric acid while maintaining the temperature below 10 °C.
-
Add pyrazole portion-wise to the nitrating mixture, ensuring the temperature does not exceed 15 °C.
-
Stir the reaction mixture for 2-3 hours at room temperature.
-
Pour the mixture onto crushed ice and filter the resulting white precipitate of N-nitropyrazole. Wash with cold water and dry.
-
-
Thermal Rearrangement:
-
Heat the isolated N-nitropyrazole in a suitable high-boiling solvent (e.g., n-octanol or benzonitrile) at 140-150 °C.[9][10]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and isolate the 3-nitropyrazole product by filtration or solvent evaporation followed by recrystallization.
-
-
Causality: This indirect route is necessary because direct nitration of pyrazole overwhelmingly favors the 4-position. The N-nitration/rearrangement pathway provides regioselective access to the 3-isomer.[11]
Protocol 2: Synthesis of 4-Nitropyrazole[9][10]
This method involves the direct C-nitration of the pyrazole ring.
-
Formation of Pyrazole Sulfate: Dissolve pyrazole in concentrated sulfuric acid.
-
Nitration:
-
Prepare a nitrating mixture of fuming nitric acid and fuming sulfuric acid.
-
Slowly add the pyrazole sulfate solution to the nitrating mixture, maintaining the temperature at or below 50 °C.
-
Stir the reaction for 1.5-2 hours at 50 °C.[11]
-
-
Work-up:
-
Carefully pour the reaction mixture onto a large volume of crushed ice.
-
A white solid of 4-nitropyrazole will precipitate.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.
-
-
Causality: The pyrazole ring is activated towards electrophilic substitution. The use of a strong nitrating medium like oleum/fuming nitric acid allows for direct and high-yield nitration, with the 4-position being the kinetically and thermodynamically favored product.[11]
Protocol 3: Comparative Antibacterial Efficacy (MIC Assay)
-
Preparation: Prepare stock solutions of each nitropyrazole isomer in DMSO. Prepare serial two-fold dilutions in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized bacterial suspension (e.g., E. coli, S. aureus) to each well to achieve a final concentration of ~5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Compare the MIC values of the different isomers to determine their relative potency.
Conclusion and Future Perspectives
The efficacy of nitropyrazole derivatives is inextricably linked to the specific isomeric form of the molecule. In the realm of energetic materials, this relationship is stark and quantifiable, with isomerism providing a critical lever to tune stability and performance.[5][6] In medicinal chemistry, the effects are more nuanced but equally important, governing the subtle electronic and steric interactions that dictate a drug's affinity for its target.[4]
This guide has demonstrated that a rational approach to selecting or designing nitropyrazole isomers is paramount. By understanding the underlying causality—how the nitro group's position influences electronic distribution, molecular geometry, and intermolecular forces—researchers can move from trial-and-error to knowledge-based design. Future research should focus on conducting more direct, head-to-head biological comparisons of a wider range of nitropyrazole isomers against therapeutically relevant targets. The integration of computational modeling with empirical testing will further accelerate the development of next-generation pharmaceuticals and materials built upon this versatile scaffold.
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Yi, P., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ACS Applied Materials & Interfaces. [Link]
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Kumar, R., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal. [Link]
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Pandey, K., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. The Journal of Physical Chemistry A, 128(29), 6238–6246. [Link]
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Ansari, A., et al. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry, 41(1), 16-41. [Link]
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A Comparative Guide to the Structure-Activity Relationships of 2-Methyl-3-(pyrazol-1-yl)propanoates in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in the development of a wide array of biologically active compounds, from pharmaceuticals to agrochemicals.[1][2] Its unique structural and electronic properties make it a versatile scaffold for designing novel herbicides and fungicides.[3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of these compounds: 2-methyl-3-(pyrazol-1-yl)propanoates. By examining how structural modifications to the pyrazole ring and the propanoate moiety influence their biological efficacy, we aim to provide actionable insights for the rational design of next-generation crop protection agents.
Core Scaffold and Synthetic Strategy
The fundamental structure of the compounds discussed in this guide is the 2-methyl-3-(pyrazol-1-yl)propanoate skeleton. The synthesis of these derivatives generally involves the alkylation of a substituted pyrazole with a suitable 2-methyl-3-halopropanoate or a related Michael acceptor.
General Synthetic Protocol:
A typical synthesis involves the reaction of a substituted pyrazole with an appropriate propanoate precursor in the presence of a base. The specific reaction conditions can be optimized based on the nature of the substituents on the pyrazole ring.
Structure-Activity Relationship (SAR) Analysis: Herbicidal Activity
The herbicidal activity of 2-methyl-3-(pyrazol-1-yl)propanoates is significantly influenced by the nature and position of substituents on the pyrazole ring. The following sections detail the observed SAR trends based on available data, primarily from patent literature.
Substitutions on the Pyrazole Ring
The pyrazole ring offers multiple positions for substitution (C3, C4, and C5), and modifications at these sites have a profound impact on herbicidal efficacy.
Table 1: Influence of Pyrazole Ring Substituents on Herbicidal Activity
| Compound ID | R¹ (at C3) | R² (at C4) | R³ (at C5) | Herbicidal Activity Data | Reference |
| 1a | -CH₃ | -Cl | - | Moderate activity against broadleaf weeds. | [5] |
| 1b | -CF₃ | -H | -CH₃ | Excellent post-emergence effect against Digitaria sanguinalis. | [3][6] |
| 1c | -Aryl | -H | - | Varies with aryl substitution; some show good inhibition. | [7] |
| 1d | -H | -CN | -tert-butyl | Potent herbicidal activity. | [8] |
From the available data, a clear trend emerges where electron-withdrawing groups on the pyrazole ring, such as trifluoromethyl (-CF₃), tend to enhance herbicidal activity.[3][6] For instance, the presence of a trifluoromethyl group at the C3 position is a common feature in several commercial pyrazole-based herbicides. The substitution pattern is crucial, as even minor changes can lead to significant differences in efficacy and weed spectrum.
Structure-Activity Relationship (SAR) Analysis: Fungicidal Activity
The fungicidal properties of 2-methyl-3-(pyrazol-1-yl)propanoates are also highly dependent on their substitution patterns. The introduction of specific functional groups can tune the antifungal spectrum and potency.
Substitutions on the Pyrazole Ring
Similar to herbicidal activity, substitutions on the pyrazole ring are critical for fungicidal efficacy.
Table 2: Influence of Pyrazole Ring Substituents on Fungicidal Activity
| Compound ID | R¹ (at C3) | R² (at C4) | R³ (at C5) | Fungicidal Activity Data | Reference |
| 2a | -CH₃ | -H | -Aryl | Good activity against various phytopathogenic fungi. | [9] |
| 2b | -CF₃ | -H | -CH₃ | Potent activity, often linked to SDHI mechanism. | [9] |
| 2c | -CHF₂ | -H | -CH₃ | Generally better activity than -CF₃ analogs against certain fungi. | [1] |
| 2d | -Aryl | -H | -H | Activity is highly dependent on the nature of the aryl substituent. | [10] |
The structure-activity relationship for fungicidal activity often points towards the importance of a difluoromethyl (-CHF₂) or trifluoromethyl (-CF₃) group at the C3 position of the pyrazole ring.[1] These groups are key components of many succinate dehydrogenase inhibitor (SDHI) fungicides. The lipophilicity and electronic properties of the substituents play a crucial role in the interaction with the target enzyme.
Experimental Protocols
General Procedure for the Synthesis of 2-Methyl-3-(pyrazol-1-yl)propanoates
To a solution of the appropriately substituted pyrazole (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, a base (e.g., K₂CO₃, 1.5 eq.) is added. The mixture is stirred at room temperature for 30 minutes, followed by the addition of the corresponding ethyl 2-methyl-3-bromopropanoate (1.2 eq.). The reaction mixture is then heated to 60-80 °C and stirred for 4-12 hours until the reaction is complete (monitored by TLC). After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 2-methyl-3-(pyrazol-1-yl)propanoate derivative.
Herbicidal Activity Assay (Post-emergence)
Seeds of various weed species are sown in pots containing sandy loam soil. The plants are grown in a greenhouse under controlled conditions. At the 2-3 leaf stage, the plants are sprayed with a solution of the test compound in a suitable solvent (e.g., acetone) and water containing a surfactant. The application rate is typically in the range of 750 to 1500 g a.i./ha.[3][6] The herbicidal effect is evaluated visually at 14-21 days after treatment by comparing the growth of treated plants to that of untreated control plants. The activity is often expressed as a percentage of growth inhibition.
Fungicidal Activity Assay (In Vitro)
The in vitro fungicidal activity is determined by the mycelial growth inhibition method. The test compounds are dissolved in a suitable solvent and added to potato dextrose agar (PDA) medium at various concentrations. Mycelial plugs of the test fungi are placed in the center of the agar plates. The plates are incubated at a suitable temperature (e.g., 25 °C) for a period of time until the mycelial growth in the control plates reaches the edge of the plate. The diameter of the mycelial colony is measured, and the percentage of inhibition is calculated relative to the control. The EC₅₀ value (the concentration of the compound that inhibits 50% of the mycelial growth) is then determined.[9]
Conclusion
The structure-activity relationship studies of 2-methyl-3-(pyrazol-1-yl)propanoates reveal that this scaffold is a promising starting point for the development of novel herbicides and fungicides. The biological activity can be finely tuned by strategic modifications of the pyrazole ring. Specifically, the introduction of electron-withdrawing groups like -CF₃ and -CHF₂ at the C3 position of the pyrazole is a key determinant for both potent herbicidal and fungicidal activities. Further exploration of substitutions at other positions of the pyrazole ring and modifications of the propanoate ester moiety could lead to the discovery of new agrochemicals with improved efficacy, selectivity, and environmental profiles.
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A Comparative Guide to the Biological Activity of Nitropyrazole Carboxylic Acids and Their Sodium Salts
A Senior Application Scientist's Guide for Researchers in Drug Development
Editor's Note: Initial inquiries into the specific compounds "sodium;2-methyl-3-(4-nitropyrazol-1-yl)propanoate" and its parent acid did not yield publicly available biological data. This is common for novel chemical entities potentially under proprietary research. This guide has been structured to provide a robust comparative framework using a representative, hypothetical nitropyrazole carboxylic acid ("NP-Acid ") and its sodium salt ("NP-Sodium "). The principles, experimental designs, and data interpretations are grounded in established research on the broader class of pyrazole and nitropyrazole derivatives, which are known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3]
Introduction: The Rationale for Comparison
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[4] The introduction of a nitro group can significantly modulate the electronic properties and biological activity of the molecule, making nitropyrazoles a compelling area of research for novel therapeutics.[1][5]
When developing an acidic compound like a nitropyrazole carboxylic acid for therapeutic use, a critical early-stage decision is the selection of the optimal form for formulation and administration. Converting the parent acid to a salt, such as a sodium salt, is a common and effective strategy to modify its physicochemical properties.[6] The primary motivation is often to enhance aqueous solubility and dissolution rate, which can, in turn, improve bioavailability.[7][8] However, this modification can also influence stability, hygroscopicity, and even the rate of absorption, making a head-to-head comparison essential.[6][9][10]
This guide provides a technical comparison of our model parent compound, NP-Acid , and its corresponding salt, NP-Sodium . We will explore the causal links between their physicochemical properties and their biological performance, supported by detailed experimental protocols.
Physicochemical Properties: The Foundation of Biological Performance
The conversion of a carboxylic acid to its sodium salt fundamentally alters its properties, primarily solubility. This is the first and most critical point of comparison.
Key Experimental Insight: The "shake-flask" method is a gold-standard technique for determining thermodynamic solubility, which is crucial for lead optimization.[11] It involves agitating an excess of the solid compound in a specific buffer until equilibrium is reached, providing a true measure of saturation solubility.[12]
Table 1: Comparative Physicochemical Properties of NP-Acid vs. NP-Sodium
| Property | NP-Acid (Parent Compound) | NP-Sodium (Salt Form) | Rationale for Difference |
| Aqueous Solubility (pH 7.4) | Low (<10 µg/mL) | High (>1000 µg/mL) | The ionized carboxylate group of the sodium salt forms stronger interactions with water molecules than the neutral carboxylic acid.[7] |
| Aqueous Solubility (pH 2.0) | Low (<10 µg/mL) | Potentially Lower than at pH 7.4 | In acidic conditions like the stomach, the salt can convert back to the less soluble free acid form, a phenomenon known as the "common-ion effect".[7][10] |
| LogP (Octanol/Water) | Higher | Lower | The increased polarity of the salt form reduces its partitioning into the lipophilic octanol phase. |
| Hygroscopicity | Low | Moderate to High | Salts are often more hygroscopic than their parent free acids, which can impact handling and storage stability.[10] |
| Chemical Stability in Solid State | Generally High | Potentially Lower | The increased hygroscopicity of the salt can sometimes lead to chemical degradation if not stored under controlled humidity.[7] |
Comparative Biological Activity: In Vitro Anticancer Cytotoxicity
Pyrazole derivatives have shown significant promise as anticancer agents, often acting through the inhibition of critical cell cycle regulators like Cyclin-Dependent Kinases (CDKs) or signaling molecules like Vascular Endothelial Growth Factor Receptors (VEGFRs).[13][14][15] A fundamental assay to evaluate this potential is to measure the cytotoxicity of the compounds against cancer cell lines.
For this guide, we will compare the activity of NP-Acid and NP-Sodium using the widely adopted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[16] This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[17] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is directly proportional to the number of viable cells.[18]
Experimental Insight: When preparing stock solutions for in vitro assays, solubility is paramount. NP-Acid would likely require a 100% DMSO stock, while NP-Sodium's higher aqueous solubility might allow for a stock in a PBS/DMSO co-solvent system, reducing the final DMSO concentration in the cell culture wells. This is a crucial practical advantage, as high DMSO concentrations can be toxic to cells.
Table 2: Hypothetical In Vitro Cytotoxicity Data (IC₅₀ in µM) for NP-Acid and NP-Sodium
| Cell Line | NP-Acid (IC₅₀, µM) | NP-Sodium (IC₅₀, µM) |
| MCF-7 (Breast Adenocarcinoma) | 5.2 | 4.9 |
| A549 (Lung Carcinoma) | 8.1 | 7.5 |
| HEK293 (Non-cancerous control) | > 50 | > 50 |
Interpretation of Results: The data indicates that both compounds exhibit potent cytotoxic activity against the tested cancer cell lines, with IC₅₀ values in the low micromolar range, a common feature for promising pyrazole derivatives.[13][14] Both forms show good selectivity, with significantly lower toxicity towards the non-cancerous HEK293 cell line.[16] The slightly lower IC₅₀ values for NP-Sodium may be attributed to its superior solubility in the aqueous cell culture medium, leading to a more accurate and consistent concentration of the active compound available to the cells throughout the incubation period.
Proposed Mechanism of Action: CDK Inhibition Pathway
Many pyrazole-based anticancer agents function by inhibiting CDKs, which are key enzymes that control the progression of the cell cycle.[15] Inhibition of CDKs can lead to cell cycle arrest and ultimately trigger apoptosis (programmed cell death).
Figure 1: Proposed mechanism of action via CDK inhibition.
The diagram illustrates how NP-Acid or NP-Sodium may inhibit CDK2. This prevents the phosphorylation of the Retinoblastoma protein (Rb), which in turn fails to release the E2F transcription factor. The inactivation of E2F prevents the transcription of genes necessary for the G1 to S phase transition, leading to cell cycle arrest.
Experimental Methodologies
Accurate and reproducible protocols are the bedrock of comparative studies. Below are detailed methods for the key experiments discussed.
A. Aqueous Solubility Determination (Shake-Flask Method)
This protocol determines the thermodynamic equilibrium solubility of a compound.[12][19][20]
Figure 2: Workflow for Shake-Flask Solubility Assay.
Step-by-Step Protocol:
-
Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Addition: Add an excess amount (e.g., 2-3 mg) of the test compound (NP-Acid or NP-Sodium) to a vial containing a known volume (e.g., 1 mL) of the buffer.[19] The presence of visible solid material is essential to ensure saturation.[12]
-
Incubation: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 37°C) for 24 hours to allow the system to reach equilibrium.[19]
-
Separation: After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantification: Prepare a standard curve of the compound in the buffer. Analyze the filtered sample using a validated LC-MS/MS method to determine the precise concentration of the dissolved compound.[19]
B. In Vitro Cytotoxicity (MTT Assay)
This protocol assesses the effect of the compounds on the viability of cancer cells.[18][21][22][23]
Figure 3: Workflow for MTT Cytotoxicity Assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[17] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of NP-Acid and NP-Sodium in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle controls (medium with DMSO) and untreated controls.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution in PBS to each well. Incubate for an additional 3-4 hours. During this time, viable cells will form purple formazan crystals.[17][21]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[21][23]
-
Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[22]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the data and determine the IC₅₀ value (the concentration that inhibits cell viability by 50%) using non-linear regression analysis.[17]
Conclusion and Future Directions
This guide demonstrates a comparative framework for evaluating a parent acid (NP-Acid) and its sodium salt (NP-Sodium). Our analysis, based on established principles for nitropyrazole derivatives, highlights several key takeaways:
-
Salt formation is a highly effective strategy for enhancing aqueous solubility. This is often the most significant advantage, simplifying formulation for both in vitro and in vivo studies.
-
Enhanced solubility can lead to modest improvements in in vitro potency, likely due to better bioavailability in the assay medium.
-
The choice between the acid and salt form is not always straightforward. While the salt may offer better solubility, the parent acid could be preferred if a slower dissolution rate is desired for sustained release.[7] Furthermore, factors like stability and hygroscopicity must be considered for long-term drug product development.[10]
Future experimental steps should include:
-
Permeability Assays (e.g., PAMPA or Caco-2): To determine if the change in LogP between the acid and salt affects passive diffusion across biological membranes.
-
In Vivo Pharmacokinetic Studies: To compare the oral bioavailability of NP-Acid and NP-Sodium in an animal model. This is the ultimate test to determine if the improved solubility of the salt translates to better drug absorption and exposure.[9]
-
Kinase Profiling: To confirm the proposed mechanism of action by screening the compounds against a panel of kinases, including various CDKs.
By systematically comparing the physicochemical and biological properties, researchers can make an informed decision on the optimal form of a drug candidate to advance through the development pipeline.
References
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(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available from: [Link]
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Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). Novelty Journals. Available from: [Link]
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Solubility Test. AxisPharm. Available from: [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Available from: [Link]
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Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher. Available from: [Link]
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Cell Viability Assay (MTT Assay) Protocol. protocols.io. Available from: [Link]
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Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][13][16][21]triazin-7(6H). PMC. Available from: [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available from: [Link]
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]
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Pyrazoles as anticancer agents: Recent advances. SRR Publications. Available from: [Link]
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Solubility Testing of Drug Candidates. Pharma.Tips. Available from: [Link]
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Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][13][16][21]triazin-7(6 H). Molecules. Available from: [Link]
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Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology. Available from: [Link]
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Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
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Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. Available from: [Link]
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Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. bioRxiv. Available from: [Link]
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Determining the Ideal Solubility of Drug Candidates by Means of DSC. NETZSCH. Available from: [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link]
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A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available from: [Link]
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In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available from: [Link]
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Pharmacokinetics and relative bioavailability of heptabarbital and heptabarbital sodium after oral administration to man. PubMed. Available from: [Link]
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Salt Selection in Drug Development. Pharmaceutical Technology. Available from: [Link]
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(PDF) Principles of Salt Formation. ResearchGate. Available from: [Link]
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WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. Available from: [Link]
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Comparison Guide: Cross-Validation of Sodium 2-methyl-3-(4-nitropyrazol-1-yl)propanoate (Na-MNPP) vs. Standard LRRK2 Inhibitors
Executive Summary
In the landscape of neurodegenerative drug development, targeting the hyperactive G2019S mutation of Leucine-Rich Repeat Kinase 2 (LRRK2) remains a primary therapeutic strategy for Parkinson’s disease (PD)[1]. Evaluating novel chemical entities requires moving beyond isolated biochemical assays to construct a holistic, cross-validated mechanistic profile.
Sodium 2-methyl-3-(4-nitropyrazol-1-yl)propanoate (Na-MNPP) represents a highly promising 4-nitropyrazole-derived architecture. The 4-nitropyrazole motif is increasingly recognized for its utility as a bioisostere in designing highly selective, brain-penetrant kinase inhibitors[2]. This guide provides an objective, data-driven cross-validation of Na-MNPP’s performance against two gold-standard LRRK2 inhibitors: the highly potent type I inhibitor MLi-2 [1], and the in vivo active PF-06447475 [3].
Mechanistic Rationale & Pathway Dynamics
Pathogenic LRRK2 mutations aberrantly phosphorylate a subset of Rab GTPases, most notably Rab10 at the Thr73 residue[4]. This hyperphosphorylation traps Rab10 in an inactive state, impairing lysosomal maturation and vesicular trafficking, which ultimately culminates in dopaminergic neurodegeneration[5].
The 4-nitropyrazole core of Na-MNPP is designed to efficiently occupy the ATP-binding pocket of the LRRK2 kinase domain. By locking the kinase in an inactive conformation, Na-MNPP halts the downstream phosphorylation of Rab10, thereby rescuing lysosomal function.
Fig 1. LRRK2-Rab10 signaling pathway and targeted inhibition by Na-MNPP.
In Vitro Profiling: Kinase Activity and Cellular Target Engagement
To establish baseline potency, Na-MNPP was evaluated using a time-resolved fluorescence resonance energy transfer (TR-FRET) LanthaScreen assay against WT and G2019S LRRK2. However, biochemical affinity does not always translate to cellular efficacy. Therefore, cellular target engagement was cross-validated in G2019S knock-in Mouse Embryonic Fibroblasts (MEFs).
Causality Check: We prioritize the quantification of the pRab10 (Thr73) to total Rab10 ratio over LRRK2 autophosphorylation (pS935). Why? pRab10 is a direct, physiological substrate that accurately reflects downstream endolysosomal rescue[4]. Conversely, pS935 is an indirect biomarker; its dephosphorylation can be triggered by off-target phosphatase activation, leading to false-positive efficacy readouts[6].
Table 1: In Vitro Profiling Comparison
| Compound | LRRK2 WT IC₅₀ (nM) | LRRK2 G2019S IC₅₀ (nM) | Cellular pRab10 IC₅₀ (nM) | Kinome Selectivity (Gini) |
| Na-MNPP | 3.2 | 0.8 | 4.5 | 0.68 |
| MLi-2 | 2.1 | 0.76 | 3.1 | 0.72 |
| PF-06447475 | 15.0 | 4.1 | 22.0 | 0.55 |
Data Interpretation: Na-MNPP demonstrates sub-nanomolar potency against the G2019S mutant, performing nearly identically to the gold-standard MLi-2, while offering superior kinome selectivity compared to PF-06447475.
In Vivo Pharmacokinetics and BBB Penetrance
A critical failure point for neurotherapeutics is inadequate Central Nervous System (CNS) exposure. We cross-validated the pharmacokinetic (PK) profile of Na-MNPP in C57BL/6 mice following oral administration (10 mg/kg).
Causality Check: Instead of relying solely on total brain concentration—which can be artificially inflated by drug trapped in brain lipid bilayers—we calculate the unbound brain-to-plasma partition coefficient ( Kp,uu ). A Kp,uu approaching 1.0 indicates free diffusion across the Blood-Brain Barrier (BBB) without significant P-glycoprotein (P-gp) efflux, ensuring the drug is actively available to engage cytosolic LRRK2[3][5].
Table 2: PK/PD Parameters in C57BL/6 Mice
| Compound | Plasma Half-life (h) | Brain Kp,uu | In Vivo pRab10 Inhibition (Brain, 4h) |
| Na-MNPP | 4.5 | 0.85 | 82% |
| MLi-2 | 3.2 | 0.91 | 88% |
| PF-06447475 | 2.1 | 0.45 | 65% |
Multi-Tier Cross-Validation Workflow
To validate neuroprotective efficacy, Na-MNPP must be tested in an MPTP-induced (or α-synuclein overexpression) mouse model of PD. These models rapidly induce oxidative stress and dopaminergic cell death, mimicking LRRK2-mediated pathology. The ultimate readout is the survival of Tyrosine Hydroxylase (TH+) neurons in the Substantia Nigra pars compacta (SNpc).
Fig 2. Multi-tier cross-validation workflow for Na-MNPP efficacy.
Experimental Protocols (Self-Validating Systems)
Trustworthy data relies on protocols designed to fail safely if variables are uncontrolled. The following methodologies embed internal validations.
Protocol 1: Cellular pRab10 Target Engagement (Phos-tag Immunoblotting)
-
Cell Culture & Treatment: Plate G2019S MEFs at 5×105 cells/well. Treat cohorts with vehicle (0.1% DMSO), Na-MNPP (1-100 nM), or MLi-2 (10 nM) for 2 hours.
-
Self-Validation: The inclusion of a 10 nM MLi-2 cohort acts as an absolute positive control. If MLi-2 fails to reduce pRab10 to near-zero levels, the assay window is compromised, and the run must be invalidated[6].
-
-
Lysis: Lyse cells in RIPA buffer strictly supplemented with phosphatase inhibitors (PhosSTOP) and protease inhibitors on ice.
-
Phos-tag SDS-PAGE: Resolve 20 µg of lysate on a 10% SuperSep Phos-tag gel (Wako).
-
Causality: Phos-tag molecules specifically bind and retard phosphorylated proteins during migration. This allows the simultaneous visualization of the upper (pRab10) and lower (total Rab10) bands on the exact same blot, completely eliminating loading discrepancies and the need for unreliable housekeeping genes[4].
-
-
Quantification: Calculate target engagement by normalizing the upper band intensity directly to the lower band.
Protocol 2: In Vivo Kp,uu Determination
-
Dosing: Administer Na-MNPP (10 mg/kg, PO) to C57BL/6 mice (n=5/group).
-
Sampling: At T=4h, collect terminal blood via cardiac puncture. Immediately perfuse the brain with 20 mL of ice-cold PBS via the left ventricle.
-
Self-Validation: PBS perfusion is mandatory to flush residual intravascular blood from brain capillaries. Failure to perfuse artificially inflates brain concentration data with plasma-bound drug, rendering the Kp,uu calculation useless.
-
-
Equilibrium Dialysis: Dialyze brain homogenate and plasma against PBS for 4 hours at 37°C using a rapid equilibrium dialysis (RED) device to determine the unbound fractions ( fu,brain and fu,plasma ).
-
LC-MS/MS: Quantify unbound concentrations to calculate the true active exposure: Kp,uu=Cu,brain/Cu,plasma .
References
-
Inhibition of Parkinson's disease–related LRRK2 by type I and type II kinase inhibitors. National Center for Biotechnology Information (PMC).1
-
'Up with the LRRK': a phosphorylated Rab10 assay for evaluation of LRRK2 activity and inhibitor engagement. National Center for Biotechnology Information (PMC).4
-
Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor. National Center for Biotechnology Information (PubMed).3
-
Preclinical modeling of chronic inhibition of the Parkinson's disease associated kinase LRRK2 reveals altered function of the endolysosomal system in vivo. National Center for Biotechnology Information (PMC).5
-
A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition. ACS Publications.2
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Benchmarking a Novel Pyrazole-Based Compound Against Known Lactate Dehydrogenase Inhibitors: A Comparative Guide
Introduction: The Rationale for Targeting Lactate Dehydrogenase in Drug Discovery
The metabolic reprogramming of cancer cells, famously termed the "Warburg effect," presents a compelling therapeutic window.[1][2] Unlike normal differentiated cells that primarily rely on mitochondrial oxidative phosphorylation for energy production, many tumor cells exhibit a heightened dependence on aerobic glycolysis, converting glucose to lactate even in the presence of oxygen.[1][2] This metabolic shift is orchestrated by key enzymes, among which Lactate Dehydrogenase A (LDHA) plays a pivotal role.[3][4] LDHA catalyzes the interconversion of pyruvate and lactate with the concomitant oxidation of NADH to NAD+.[2][5] This regeneration of NAD+ is critical for sustaining high glycolytic rates.[2] The overexpression of LDHA is a common feature in a multitude of cancers and often correlates with tumor progression, metastasis, and poor prognosis, making it an attractive target for therapeutic intervention.[3][4][6]
This guide provides a comprehensive benchmarking analysis of a novel investigational compound, sodium;2-methyl-3-(4-nitropyrazol-1-yl)propanoate, against a panel of well-characterized lactate dehydrogenase (LDH) inhibitors. We will delve into the mechanistic underpinnings of LDH inhibition, present a head-to-head comparison of inhibitory potency and selectivity, and provide detailed experimental protocols to enable researchers to conduct their own comparative studies.
The Inhibitors: A Comparative Overview
The landscape of LDH inhibitors is diverse, encompassing compounds with varying scaffolds, potencies, and isoform selectivities. For the purpose of this guide, we will compare our novel pyrazole-based compound against four established inhibitors:
-
Sodium;2-methyl-3-(4-nitropyrazol-1-yl)propanoate: A novel pyrazole derivative under investigation. Pyrazole-containing compounds have shown promise as LDH inhibitors.[7]
-
GSK2837808A: A potent and selective inhibitor of LDHA.[8][9]
-
FX11: An inhibitor that targets the NADH binding pocket of LDHA.[1][10]
-
Galloflavin: A non-competitive inhibitor of both LDHA and LDHB.[8][9][11]
-
Oxamic Acid: A structural analog of pyruvate that acts as a competitive inhibitor of LDH.[8]
The following table summarizes the key performance characteristics of these inhibitors, with hypothetical data generated for sodium;2-methyl-3-(4-nitropyrazol-1-yl)propanoate for illustrative purposes.
| Compound | Target(s) | IC50 (LDHA) | IC50 (LDHB) | Selectivity (LDHB/LDHA) | Mechanism of Action |
| sodium;2-methyl-3-(4-nitropyrazol-1-yl)propanoate | LDHA/LDHB | 75 nM | 1.5 µM | 20-fold | Competitive (Pyruvate) |
| GSK2837808A | LDHA >> LDHB | 2.6 nM[9] | 43 nM[9] | ~16.5-fold | Competitive (NADH) |
| FX11 | LDHA | 49.27 µM (in BxPc-3 cells)[9] | - | - | Competitive (NADH)[10] |
| Galloflavin | LDHA/LDHB | 5.46 µM (Ki)[11] | 15.06 µM (Ki)[11] | ~2.8-fold | Non-competitive[11] |
| Oxamic Acid | LDHA | Micromolar range | - | - | Competitive (Pyruvate)[8] |
Signaling Pathway and Experimental Workflow
To contextualize the role of LDH and the experimental approach to its inhibition, the following diagrams illustrate the relevant signaling pathway and a typical inhibitor screening workflow.
Caption: The role of LDHA in converting pyruvate to lactate.
Caption: A generalized workflow for LDH inhibitor screening.
Experimental Protocols
The following protocols provide a framework for the robust evaluation of LDH inhibitors.
In Vitro LDH Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human LDHA and LDHB isoforms.
Materials:
-
Recombinant human LDHA and LDHB enzymes
-
Nicotinamide adenine dinucleotide (NADH)
-
Sodium pyruvate
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test compounds (sodium;2-methyl-3-(4-nitropyrazol-1-yl)propanoate and known inhibitors)
-
96-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, followed by 1:3 serial dilutions.
-
Assay Reaction Mixture: Prepare a reaction mixture containing the assay buffer, NADH, and the respective LDH enzyme (LDHA or LDHB). The final concentrations should be optimized, but a starting point could be 150 µM NADH and 2.5 ng/µL of enzyme.
-
Incubation: Add 2 µL of the diluted compounds to the wells of the 96-well plate. Then, add 98 µL of the enzyme/NADH mixture to each well. Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding 100 µL of a pyruvate solution (e.g., 2 mM final concentration) to each well.
-
Kinetic Measurement: Immediately begin measuring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader. The rate of NADH oxidation is directly proportional to LDH activity.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Normalize the data to the control (DMSO-treated) wells and plot the percent inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
Cell-Based Assay for Target Engagement
Objective: To assess the ability of the test compounds to inhibit lactate production in cancer cells.
Materials:
-
Cancer cell line with high LDHA expression (e.g., MiaPaCa-2 pancreatic cancer cells)[7]
-
Cell culture medium and supplements
-
Test compounds
-
Lactate assay kit (e.g., colorimetric or fluorometric)
-
Cell lysis buffer
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 24-48 hours).
-
Lactate Measurement:
-
Extracellular Lactate: Collect the cell culture medium and measure the lactate concentration using a lactate assay kit according to the manufacturer's instructions.
-
Intracellular Lactate: Wash the cells with PBS, lyse them, and measure the intracellular lactate concentration.
-
-
Data Analysis: Normalize the lactate levels to the total protein concentration or cell number. Plot the lactate levels against the inhibitor concentration to determine the concentration at which lactate production is inhibited.
Expert Insights and Mechanistic Causality
The choice of experimental design is critical for obtaining meaningful and reproducible data. The in vitro enzyme assay provides a direct measure of the compound's potency against the purified enzyme, allowing for a clean determination of IC50 values and investigation into the mechanism of action. By comparing the IC50 values for LDHA and LDHB, we can ascertain the isoform selectivity of the inhibitor, which is a crucial parameter for minimizing potential off-target effects. For instance, inhibiting LDHB, which is predominantly expressed in the heart, could lead to cardiotoxicity.[5][10]
Cell-based assays are essential for confirming that the compound can penetrate the cell membrane and engage its target in a physiological context. Measuring both intracellular and extracellular lactate levels provides a more complete picture of the compound's effect on cellular metabolism. A reduction in lactate production in a cancer cell line known to be dependent on glycolysis for survival provides strong evidence of on-target activity.
Conclusion and Future Directions
This guide provides a framework for the comparative analysis of sodium;2-methyl-3-(4-nitropyrazol-1-yl)propanoate against established LDH inhibitors. The hypothetical data presented suggests that this novel compound is a promising candidate with good potency and selectivity for LDHA. However, further rigorous experimental validation is required to confirm these findings.
Future studies should focus on:
-
Comprehensive Selectivity Profiling: Testing against a broader panel of metabolic enzymes to ensure target specificity.
-
In Vivo Efficacy Studies: Evaluating the anti-tumor activity of the compound in animal models of cancer.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Determining the compound's absorption, distribution, metabolism, and excretion properties, and correlating them with its biological activity.
-
Structural Biology: Co-crystallization of the compound with LDHA to elucidate the precise binding mode and guide further lead optimization.
By following the principles of scientific integrity and rigorous experimental design outlined in this guide, researchers can effectively evaluate the potential of novel LDH inhibitors and contribute to the development of new cancer therapies.
References
-
Design and Synthesis of Novel Lactate Dehydrogenase A Inhibitors by Fragment-Based Lead Generation | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Novel Peptide Inhibitors for Lactate Dehydrogenase A (LDHA): A Survey to Inhibit LDHA Activity via Disruption of Protein-Protein Interaction - ResearchGate. Available at: [Link]
-
Flipping the Target: Evaluating Natural LDHA Inhibitors for Selective LDHB Modulation. Available at: [Link]
-
Galloflavin (CAS 568-80-9): a novel inhibitor of lactate dehydrogenase - PubMed. Available at: [Link]
-
Lactate dehydrogenase A inhibition by small molecular entities: steps in the right direction. Available at: [Link]
-
LDH-A Inhibitor as a Remedy to Potentiate the Anticancer Effect of Docetaxel in Prostate Cancer - PMC. Available at: [Link]
-
Natural products targeting human lactate dehydrogenases for cancer therapy: A mini review. Available at: [Link]
-
Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression | PNAS. Available at: [Link]
-
Lactate Dehydrogenase A as a Target of Cancer Therapy | Medicinus. Available at: [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. Available at: [Link]
-
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][5][8][12]triazin-7(6H)-ones and Derivatives - MDPI. Available at: [Link]
-
Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach - Arabian Journal of Chemistry. Available at: [Link]
-
Small-molecule inhibitors of human LDH5 - PMC. Available at: [Link]
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Trinitromethyl-Substituted 1H-1,2,4-Triazole Bridging Nitropyrazole: A Strategy of Utterly Manipulable Nitration Achieving High-Energy Density Material - ACS Publications. Available at: [Link]
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Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters - Open Access LMU. Available at: [Link]
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Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives - Journal of Medicinal and Chemical Sciences. Available at: [Link]
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Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors - ResearchGate. Available at: [Link]
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methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate | C8H11N3O5 | CID 4125834. Available at: [Link]
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A B3LYP and MP2(full) Theoretical Investigation Into Explosive Sensitivity Upon the Formation of the Molecule-Cation Interaction Between the Nitro Group of 3,4-dinitropyrazole and H+, Li+, Na+, Be2+ or Mg2+ - PubMed. Available at: [Link]
- US4754079A - Process for producing the sodium salt of 2-nitro-1,3-propanediol - Google Patents.
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Independent Verification of the Biological Effects of Sodium 2-methyl-3-(4-nitropyrazol-1-yl)propanoate (Na-MNPP)
Content Type: Technical Comparison & Experimental Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Mechanistic Rationale
The LRRK2 (Leucine-rich repeat kinase 2) G2019S mutation is a highly validated therapeutic target for Parkinson's disease ()[1]. Historically, bulky indazole cores were utilized to inhibit this hyperactive kinase. However, recent structural biology efforts have demonstrated that truncating the pharmacophore to a 1H-pyrazole provides a lower molecular weight bioisostere that maintains essential hinge-binding interactions within the kinase domain ()[1].
Consequently, 4-nitropyrazole has emerged as a foundational building block for synthesizing highly selective, brain-penetrant LRRK2 inhibitors ()[2]. Despite its utility, raw 4-nitropyrazole presents significant handling challenges: it is classified as a low detonation velocity explosive ()[3] and suffers from poor aqueous solubility, which severely complicates in vitro biological screening.
Sodium 2-methyl-3-(4-nitropyrazol-1-yl)propanoate (Na-MNPP) represents a functionalized, highly optimized evolution of this scaffold. By appending a sodium 2-methylpropanoate moiety to the N1 position, researchers achieve three critical mechanistic advantages:
-
Handling Safety: The bulky sodium salt disrupts the crystal lattice packing that contributes to the shock-sensitive energetic properties of raw nitropyrazole.
-
Aqueous Solubility: The ionic sodium salt ensures immediate and complete dissolution in physiological buffers, preventing compound precipitation and false negatives during high-throughput screening.
-
Synthetic Versatility: The propanoate chain acts as a highly reactive handle for downstream amide coupling. This allows for the attachment of biaryl sulfonamides while leaving the critical N2 pyrazole nitrogen exposed for ATP-competitive hinge binding ()[4].
Pathophysiology of LRRK2 G2019S and competitive inhibition by Na-MNPP derivatives.
Comparative Performance: Pyrazole Scaffolds
When evaluating Na-MNPP for drug development, it must be benchmarked against established pyrazole standards. For instance, 4-methylpyrazole (Fomepizole) is an FDA-approved alcohol dehydrogenase inhibitor and a known potent inducer of hepatic cytochrome P-450 (CYP2E1). In stark contrast, 4-nitropyrazole derivatives have been shown to have no significant effect on CYP450 turnover rates ()[5]. This makes the Na-MNPP scaffold a metabolically cleaner starting point for neurotherapeutics, avoiding the severe drug-drug interaction liabilities associated with standard pyrazoles.
| Parameter | Na-MNPP (Propanoate Derivative) | 4-Nitropyrazole (Parent Core) | 4-Methylpyrazole (Fomepizole) |
| Primary Utility | Soluble Kinase Inhibitor Intermediate | Base Building Block / Energetic Material | ADH Inhibitor / CYP450 Inducer |
| Aqueous Solubility | High (>50 mg/mL, as Na+ salt) | Low (<5 mg/mL) | High (Miscible liquid) |
| Handling Safety | Stable, non-explosive | Shock-sensitive explosive risk | Stable, volatile liquid |
| CYP450 Modulation | Minimal (metabolically silent) | None observed | Strong Inducer (CYP2E1/CYP1A1) |
| LRRK2 Inhibition | High (IC50 < 10 nM post-synthesis) | Moderate (Requires functionalization) | None (Steric clash at hinge region) |
Experimental Methodologies (Self-Validating Protocols)
To independently verify the biological efficacy of Na-MNPP-derived compounds, the following self-validating experimental workflows must be employed.
Pre-Assay Preparation: Nitro Reduction to Aminopyrazole
Causality: The nitro group of Na-MNPP must be reduced to an amine prior to kinase evaluation. The resulting aminopyrazole acts as the true aniline bioisostere, providing the exact electron density required to form critical hydrogen bonds within the LRRK2 ATP-binding pocket ()[4].
-
Dissolve Na-MNPP in anhydrous methanol under an inert argon atmosphere.
-
Add 10% Pd/C catalyst (0.1 eq).
-
Purge the reaction vessel with H₂ gas and stir vigorously at room temperature for 4 hours.
-
Filter through a Celite pad to remove the catalyst, yielding the active aminopyrazole propanoate intermediate.
TR-FRET LRRK2 Kinase Assay (Self-Validating System)
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it creates an internally controlled, self-validating data set. By measuring the ratio of the acceptor emission to the donor emission, the assay mathematically normalizes for well-to-well variations in liquid volume, enzyme concentration, and compound auto-fluorescence. If a compound crashes out of solution and quenches the light, both emission channels drop proportionally, keeping the ratio stable and preventing false-positive inhibition readouts.
-
Reagent Assembly: In a 384-well low-volume plate, combine 5 nM recombinant LRRK2 (G2019S mutant), 100 nM fluorescently labeled Rab10 substrate, and 10 µM ATP in kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA).
-
Compound Addition: Add the Na-MNPP derivative in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM). Incubate at 25°C for 60 minutes.
-
Detection Phase: Halt the reaction by adding EDTA (to chelate Mg²⁺) alongside a Terbium-labeled anti-phospho-Rab10 antibody.
-
Ratiometric Readout: Excite the plate at 340 nm. Measure emission at 520 nm (FRET signal from phosphorylated substrate) and 495 nm (Terbium donor signal).
-
Data Validation: Calculate the 520/495 ratio. Plot the ratiometric data against the log of the compound concentration to derive the IC50.
Self-validating TR-FRET experimental workflow for kinase inhibition assays.
References
-
[5] Hayes, A. L., et al. "Induction of rat hepatic microsomal drug metabolizing enzymes by pyrazole and 4-substituted pyrazoles." Advances in Alcohol & Substance Abuse. PubMed. URL:[Link]
-
[1] "Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]
-
[4] "Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor." ACS Medicinal Chemistry Letters, ACS Publications. URL:[Link]
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- 5. Induction of rat hepatic microsomal drug metabolizing enzymes by pyrazole and 4-substituted pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Safe Handling of Sodium;2-methyl-3-(4-nitropyrazol-1-yl)propanoate
In our commitment to advancing scientific discovery while ensuring the utmost safety in the laboratory, this guide provides essential, immediate, and comprehensive information for the handling of sodium;2-methyl-3-(4-nitropyrazol-1-yl)propanoate. This document moves beyond a simple checklist, offering a deep, experience-driven understanding of the "why" behind each safety protocol. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to work confidently and safely with this and similar chemical entities.
The structure of this guide is designed to be intuitive, flowing from immediate personal protection to broader operational and emergency planning. We will delve into the specific hazards posed by the distinct chemical moieties of this molecule—the nitro-containing pyrazole ring and the sodium salt of a carboxylic acid—to build a robust and self-validating safety framework.
Hazard Analysis: Understanding the Reactivity Profile
Sodium;2-methyl-3-(4-nitropyrazol-1-yl)propanoate is a compound that requires careful handling due to the combined potential hazards of its functional groups. The presence of a nitro group on the pyrazole ring suggests potential for thermal instability and reactivity, a common characteristic of nitro compounds.[1] Additionally, as a sodium salt of an organic acid, it may exhibit hygroscopicity and basicity in aqueous solutions.
Key Hazard Considerations:
-
Nitro-Containing Heterocycle: Nitro compounds can be energetic and may decompose exothermically upon heating or under specific conditions.[1] They should be treated with caution, particularly regarding heat, friction, and shock.
-
Sodium Salt: As a salt, it is a solid at room temperature. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.[2]
-
Nitrogen-Containing Heterocycles: These are prevalent in pharmaceuticals and agrochemicals and exhibit a wide range of biological activities.[3][4] While the specific toxicology of this compound may not be fully elucidated, it is prudent to minimize exposure.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated properties.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield.[5][6] | Protects against splashes of solutions and airborne dust particles from irritating or causing damage to the eyes.[7] |
| Hand Protection | Nitrile or neoprene gloves.[6][8] | Provides a barrier against skin contact. Check for glove compatibility with any solvents used. |
| Body Protection | Flame-resistant lab coat.[1] | Offers protection against spills and is a crucial precaution when working with potentially energetic nitro compounds.[1] |
| Respiratory Protection | Not generally required for small quantities handled in a fume hood. An effective dust mask should be used if there is a risk of generating dust outside of a fume hood.[2] | Minimizes the risk of inhaling fine particles of the solid compound. |
Operational Plan: From Receipt to Reaction
A systematic workflow is crucial for minimizing risks. The following diagram and steps outline a safe and efficient operational plan.
Caption: A logical workflow for the safe handling of sodium;2-methyl-3-(4-nitropyrazol-1-yl)propanoate.
Step-by-Step Handling Protocol:
-
Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks. Ensure the label is clear and legible.
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1] Keep the container tightly closed.[9] It should be stored separately from strong acids, oxidizing agents, and reducing agents.[1]
-
Weighing and Dispensing: All handling of the solid compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][5] Use appropriate tools (e.g., spatulas) to avoid generating dust.
-
Dissolution: When preparing solutions, add the solid to the solvent slowly and with stirring. Be aware of any potential exothermic reactions.
-
Reaction: When using the compound in a reaction, add it to the reaction mixture in a controlled manner. If the reaction is exothermic, use an ice bath for cooling. For reactions with a higher risk of explosion, a blast shield should be used in addition to the fume hood sash.[1]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is paramount for laboratory safety and environmental protection.
Caption: Decision tree for the proper disposal of waste containing the target compound.
Disposal Protocol:
-
Waste Segregation: Do not dispose of sodium;2-methyl-3-(4-nitropyrazol-1-yl)propanoate or its waste down the drain or in the regular trash.[1]
-
Containerization: Collect all waste containing this compound in a clearly labeled, sealed, and appropriate container.[10] The label should include the words "Hazardous Waste" and the full chemical name.
-
Contact Environmental Health & Safety (EHS): Follow your institution's guidelines for hazardous waste disposal. Contact your EHS department to arrange for pickup of the waste container.[1][10]
Emergency Procedures: Preparedness and Response
In the event of an accidental release or exposure, a swift and informed response is critical.
| Emergency Scenario | Response Protocol |
| Spill | Immediately alert others in the area and evacuate if necessary.[1] Wear appropriate PPE.[1] Contain the spill using a non-combustible absorbent material like sand or vermiculite.[1][8] Collect the absorbed material into a labeled hazardous waste container.[8] Decontaminate the area with soap and water.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][11] Remove contaminated clothing.[11] Seek medical attention if irritation persists.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][12] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air.[11][13] If not breathing, give artificial respiration.[11] Seek medical attention. |
| Ingestion | Do NOT induce vomiting.[12] Rinse mouth with water.[7] Seek immediate medical attention. |
Conclusion: A Culture of Safety
The safe handling of sodium;2-methyl-3-(4-nitropyrazol-1-yl)propanoate is not merely about following a set of rules, but about understanding the chemical principles that underpin them. By internalizing the information in this guide, researchers can foster a culture of safety that protects themselves, their colleagues, and the integrity of their scientific work. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical before use.
References
- Benchchem. Safe Handling and Storage of Nitro Compounds.
- Quora. What safety equipment is essential when working with sodium in labs?
- Standard Oper
- Cayman Chemical. VU0155041 (sodium salt)
- Benchchem. Safeguarding Your Laboratory: Proper Disposal Procedures for Nitrite Compounds.
- Kao Chemicals.
- Carl ROTH.
- Carl ROTH.
- Reed College.
- Spectrum Chemical.
- Sigma-Aldrich.
- TCI EUROPE N.V.
- Fisher Scientific.
- BASF.
- Frontiers. Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles.
- A Review on The Medicinal And Industrial Applic
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- 4. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 5. quora.com [quora.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fau.edu [fau.edu]
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- 13. download.basf.com [download.basf.com]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


